Lys(MMT)-PAB-oxydiacetamide-PEG8-N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1224601-12-0 |
|---|---|
Molecular Formula |
C55H77N7O14 |
Molecular Weight |
1060.2 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanamide |
InChI |
InChI=1S/C55H77N7O14/c1-67-50-21-17-48(18-22-50)55(46-10-4-2-5-11-46,47-12-6-3-7-13-47)58-23-9-8-14-51(54(66)60-49-19-15-45(42-63)16-20-49)61-53(65)44-76-43-52(64)57-24-26-68-28-30-70-32-34-72-36-38-74-40-41-75-39-37-73-35-33-71-31-29-69-27-25-59-62-56/h2-7,10-13,15-22,51,58,63H,8-9,14,23-44H2,1H3,(H,57,64)(H,60,66)(H,61,65)/t51-/m0/s1 |
InChI Key |
PKUIBTBLKQVEJS-XHIZWQFQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)NC4=CC=C(C=C4)CO)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)NC4=CC=C(C=C4)CO)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lys(MMT)-PAB-oxydiacetamide-PEG8-N3: A Bifunctional Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a sophisticated, bifunctional, and cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] ADCs are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, and the linker is a critical component governing the stability, efficacy, and safety of these conjugates. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in ADC development. We will delve into the functions of its constituent parts, present available physicochemical data, outline experimental protocols for its use, and visualize key workflows and mechanisms.
Molecular Structure and Components
The structure of this compound is a testament to modern linker design, incorporating multiple functionalities to achieve a balance of stability in circulation and controlled payload release within the target cell. The molecule is comprised of five key components:
-
Lys(MMT): A lysine (B10760008) residue where the epsilon-amino group is protected by a 4-methoxytrityl (MMT) group. The MMT group is an acid-labile protecting group, allowing for its selective removal under mild acidic conditions to expose a primary amine for further conjugation.[4]
-
PAB (p-aminobenzyl alcohol): This unit serves as a self-immolative spacer. Once the linker is cleaved, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the release of the payload in its active form.[2][3]
-
Oxydiacetamide: This hydrophilic component contributes to the overall solubility and pharmacokinetic profile of the linker and the resulting ADC.
-
PEG8: An eight-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances the water solubility of the linker-payload complex, reduces aggregation, and provides a flexible connection that can minimize steric hindrance.[4]
-
N3 (Azide): A terminal azide (B81097) group that serves as a reactive handle for "click chemistry."[1][2][3] This allows for the efficient and specific conjugation of the linker to a payload molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[1][2][3]
Physicochemical and Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C55H77N7O14 | [2][4] |
| Molecular Weight | 1060.24 g/mol | [2][4] |
| Appearance | Off-white to light yellow ointment/oil | [2] |
| Purity | ≥95% | [4] |
| Solubility | Soluble in DMSO, DMF, DCM. The PEG8 moiety enhances aqueous solubility. | [2] |
| Storage Conditions | Store at -20°C to -80°C, protected from light. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound. It is important to note that a complete, step-by-step synthesis protocol for this specific linker is not publicly available and is likely proprietary. The proposed synthesis is based on established bioconjugation chemistries.
Proposed Multi-Step Synthesis of this compound
The synthesis of this complex linker would likely involve a convergent approach, where different fragments are synthesized and then coupled together.
-
Synthesis of the Lys(MMT)-PAB fragment: This would involve the protection of the epsilon-amino group of lysine with an MMT group, followed by coupling to a suitably activated p-aminobenzyl alcohol derivative.
-
Synthesis of the Oxydiacetamide-PEG8-N3 fragment: This would start with a commercially available PEG8 diol. One hydroxyl group would be converted to an azide, and the other would be used to build the oxydiacetamide moiety.
-
Fragment Coupling: The carboxyl group of the oxydiacetamide-PEG8-N3 fragment would be activated and reacted with the amino group of the Lys(MMT)-PAB fragment to form the final product.
-
Purification: The final product would be purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
MMT Group Deprotection Protocol
The selective removal of the MMT protecting group from the lysine side chain is crucial for subsequent conjugation at this site.
-
Reagents:
-
1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Scavenger (e.g., 5% Triisopropylsilane (TIS))
-
Neutralizing buffer (e.g., PBS pH 7.4)
-
-
Procedure:
-
Dissolve the MMT-protected compound in DCM.
-
Add the scavenger to the solution.
-
Add the 1% TFA in DCM solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the deprotection is complete (typically 30-60 minutes).
-
Evaporate the solvent and TFA under reduced pressure.
-
Purify the deprotected product using RP-HPLC.
-
Neutralize the purified product with a suitable buffer if required for subsequent reactions.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the conjugation of the azide-terminated linker to an alkyne-modified payload.
-
Reagents:
-
Azide-linker (this compound)
-
Alkyne-payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., PBS pH 7.4)
-
-
Procedure:
-
Prepare stock solutions of all reagents in a suitable solvent (e.g., DMSO for the linker and payload, water for the copper sulfate, sodium ascorbate, and ligand).
-
In a reaction vessel, combine the azide-linker and alkyne-payload in the desired molar ratio (typically a slight excess of one reactant).
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature, protected from light, for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate using RP-HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.
-
Reagents:
-
Azide-linker (this compound)
-
Strained alkyne-payload (e.g., containing a DBCO or BCN moiety)
-
Reaction buffer (e.g., PBS pH 7.4)
-
-
Procedure:
-
Prepare stock solutions of the azide-linker and the strained alkyne-payload in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, combine the azide-linker and the strained alkyne-payload in the desired molar ratio in the reaction buffer.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate using size-exclusion chromatography (SEC) or RP-HPLC.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and mechanisms associated with this compound.
References
An In-Depth Technical Guide to Lys(MMT)-PAB-oxydiacetamide-PEG8-N3: A Versatile Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the bifunctional linker, Lys(MMT)-PAB-oxydiacetamide-PEG8-N3. This cleavable linker is a critical component in the development of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. This document details the role of each structural component, provides key physicochemical data, outlines experimental protocols for its use, and discusses its mechanism of action in ADC development.
Introduction
This compound is a sophisticated chemical entity designed for the precise construction of ADCs. It serves as a bridge, connecting a monoclonal antibody to a potent cytotoxic payload. The linker's design incorporates several key features to ensure the stability of the ADC in circulation and the controlled release of the payload at the target site. Its modular nature, featuring a protected lysine (B10760008), a self-immolative spacer, a hydrophilic PEG chain, and a reactive azide (B81097) group, offers significant versatility in the design and synthesis of novel ADCs.
Chemical Properties and Structure
The structure of this compound is meticulously designed to impart specific functionalities crucial for its role in ADCs.
-
Lys(MMT): The lysine residue provides a point of attachment, with its epsilon-amine protected by a monomethoxytrityl (MMT) group. The MMT group is an acid-labile protecting group, allowing for its selective removal under mild acidic conditions to reveal a primary amine for further conjugation.
-
PAB (p-aminobenzyl alcohol): This self-immolative spacer is linked to the lysine residue. Upon cleavage of a trigger group (often by enzymes in the target cell), the PAB moiety undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the conjugated payload.
-
Oxydiacetamide: This component contributes to the linker's stability and can influence the overall pharmacokinetic properties of the ADC.
-
PEG8: The polyethylene (B3416737) glycol spacer, consisting of eight repeating ethylene (B1197577) glycol units, is a key feature that enhances the hydrophilicity and solubility of the linker and the resulting ADC. This can help to mitigate aggregation, a common challenge with hydrophobic payloads, and can improve the overall pharmacokinetic profile of the conjugate.
-
N3 (Azide): The terminal azide group is a versatile chemical handle for bioconjugation. It readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for a highly efficient and specific attachment to payloads containing a compatible alkyne or strained cyclooctyne (B158145) group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₅₅H₇₇N₇O₁₄ | [1] |
| Molecular Weight | 1060.24 g/mol | [1] |
| CAS Number | 1224601-12-0 | [1] |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥95% | [1] |
| Storage Conditions | -20°C to -80°C, protect from light | [2] |
Experimental Protocols
The following sections provide representative protocols for the use of this compound in the synthesis of ADCs. These are intended as a guide and may require optimization based on the specific antibody, payload, and desired final product characteristics.
Payload Conjugation via Click Chemistry (SPAAC)
This protocol describes the conjugation of an alkyne-modified payload to the azide-terminated linker. Strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred for biological applications as it does not require a cytotoxic copper catalyst.
Materials:
-
This compound
-
DBCO- or BCN-functionalized payload
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction vessel
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Dissolve this compound and the DBCO/BCN-payload in the chosen solvent. A slight molar excess of the payload (1.1-1.5 equivalents) is typically used.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting drug-linker conjugate using reversed-phase HPLC or flash chromatography to remove any unreacted starting materials.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
MMT Deprotection
This step is necessary to unmask the primary amine on the lysine residue, making it available for conjugation to an antibody.
Materials:
-
MMT-protected drug-linker conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Reaction vessel
Procedure:
-
Dissolve the MMT-protected drug-linker conjugate in DCM.
-
Prepare a deprotection solution of 1-2% TFA in DCM, often with a small amount of a scavenger like TIS (e.g., 1-5%) to capture the released MMT cation.
-
Add the deprotection solution to the dissolved drug-linker and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The deprotection is typically rapid, often completing within 30-60 minutes.
-
Upon completion, neutralize the acid with a mild base (e.g., a dilute solution of diisopropylethylamine in DCM) and remove the solvent.
-
The deprotected drug-linker can be purified by chromatography if necessary, or used directly in the next step.
Antibody Conjugation
This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody. This typically involves the formation of a stable amide bond between the amine on the linker and a carboxyl group on the antibody, often activated as an NHS ester.
Materials:
-
Deprotected drug-linker
-
Monoclonal antibody in an appropriate buffer (e.g., PBS, pH 7.4)
-
Amine-reactive crosslinker (if activating the drug-linker, e.g., for creating a maleimide (B117702) group for conjugation to reduced antibody thiols)
-
Size-exclusion chromatography (SEC) or other protein purification system
Procedure:
This is a representative workflow and specific conditions will depend on the antibody and the chosen conjugation strategy (e.g., lysine vs. cysteine conjugation).
-
Antibody Preparation: If targeting cysteine residues, the antibody's interchain disulfides may need to be partially reduced using a mild reducing agent like TCEP.
-
Drug-Linker Activation (if necessary): The primary amine on the deprotected drug-linker can be reacted with a bifunctional crosslinker to introduce a different reactive group, such as a maleimide for thiol-specific conjugation.
-
Conjugation Reaction: The activated drug-linker is added to the antibody solution. The molar ratio of drug-linker to antibody is a critical parameter that will determine the drug-to-antibody ratio (DAR) and must be optimized. The reaction is typically incubated at room temperature or 4°C for a specified period.
-
Purification: The resulting ADC is purified from unreacted drug-linker and other reagents using techniques such as SEC or dialysis.
-
Characterization: The purified ADC should be thoroughly characterized to determine the DAR, aggregation levels, and binding affinity to its target antigen.
Signaling Pathways and Experimental Workflows
This compound does not directly participate in cellular signaling pathways. Instead, it is a critical component of the delivery system that enables a cytotoxic payload to reach its intracellular target. The overall workflow for its application in ADC development and the subsequent mechanism of action are depicted below.
Conclusion
This compound is a highly versatile and enabling tool for the development of next-generation antibody-drug conjugates. Its well-defined structure, incorporating features that enhance stability, solubility, and controlled payload release, makes it an attractive choice for researchers in the field of targeted cancer therapy. The experimental protocols and workflows outlined in this guide provide a foundation for the successful implementation of this linker in ADC research and development. Further optimization and characterization will be essential to fully realize the potential of ADCs constructed with this advanced linker technology.
References
The Strategic Role of PEG8 in Enhancing ADC Linker Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of highly potent, yet often hydrophobic, small molecule payloads to monoclonal antibodies (mAbs) is a cornerstone of Antibody-Drug Conjugate (ADC) technology. However, the inherent hydrophobicity of these payloads can lead to significant challenges in ADC development, primarily poor aqueous solubility and a high propensity for aggregation. These issues can compromise manufacturability, stability, and in vivo performance, including accelerated clearance and potential immunogenicity. The incorporation of discrete polyethylene (B3416737) glycol (PEG) units, particularly an eight-unit PEG chain (PEG8), into the linker design has emerged as a critical strategy to mitigate these challenges. This technical guide provides an in-depth analysis of the role of PEG8 in ADC linker solubility, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.
The Physicochemical Impact of PEG8 on ADC Properties
The primary function of incorporating a PEG8 spacer into an ADC linker is to increase the overall hydrophilicity of the conjugate.[][] This is achieved through the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with water, effectively creating a hydration shell around the hydrophobic payload.[] This "shielding" effect has several profound consequences for the ADC's properties:
-
Enhanced Aqueous Solubility: The increased hydrophilicity directly translates to improved solubility of the ADC in aqueous-based formulation buffers. This is crucial for achieving clinically relevant concentrations and for simplifying downstream processing.[][3]
-
Reduced Aggregation: By masking the hydrophobic regions of the payload, PEG8 linkers significantly reduce the intermolecular hydrophobic interactions that drive aggregation.[3][] This leads to a more homogeneous and stable ADC preparation.[5]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG8 linker can reduce non-specific interactions with other proteins and cells in circulation, leading to a longer plasma half-life and increased tumor accumulation.[6][7] A clear relationship has been observed between PEG length and conjugate clearance, with a threshold length of PEG8 beyond which clearance is not significantly impacted.[8][9]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): The ability of PEG linkers to counteract the hydrophobicity of the payload allows for the successful conjugation of a higher number of drug molecules per antibody without inducing aggregation.[6][10] This can potentially lead to enhanced potency.
The following diagram illustrates the logical relationship between the incorporation of a PEG8 linker and the resulting improvements in ADC characteristics.
Quantitative Impact of PEG8 on ADC Solubility and Aggregation
While the qualitative benefits of PEGylation are widely acknowledged, quantitative data underscores the significant impact of this strategy. A case study involving a promising ADC candidate with a highly hydrophobic payload demonstrated a dramatic improvement in solubility and reduction in aggregation upon replacing a non-PEG linker with a monodisperse maleimide-PEG8-COOH linker.[3]
| Parameter | ADC with Non-PEG Linker | ADC with Mal-PEG8-COOH Linker | Fold Improvement |
| Solubility in PBS | < 2 mg/mL | > 20 mg/mL | > 10-fold |
| Aggregation (SEC) | > 30% (immediately after prep) | < 5% (after 7 days in serum) | > 6-fold reduction |
Furthermore, studies have shown a correlation between PEG length and the pharmacokinetic profile of ADCs. For a series of ADCs with varying PEG chain lengths, exposure increased with longer PEG chains, reaching a plateau at PEG8.[9] This suggests that a PEG8 linker is sufficient to achieve the desired pharmacokinetic benefits in many cases.
| PEG Linker Length | Relative Clearance Rate |
| PEG0 | High |
| PEG4 | Moderate |
| PEG8 | Low |
| PEG12 | Low |
Experimental Protocols for Assessing the Impact of PEG8 Linkers
The evaluation of an ADC's physicochemical properties is critical. The following are detailed methodologies for key experiments to characterize ADCs, with specific considerations for those containing PEG8 linkers.
Solubility Assessment: Shake-Flask Method
Objective: To determine the equilibrium solubility of an ADC in a given formulation buffer.
Methodology:
-
Preparation of ADC Solutions: Prepare a stock solution of the ADC at a high concentration in a suitable buffer.
-
Equilibration: Add an excess amount of the ADC to the desired formulation buffer (e.g., phosphate-buffered saline, pH 7.4) in a series of vials.
-
Agitation: Gently agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved ADC from the saturated solution by centrifugation at high speed (e.g., 14,000 x g for 30 minutes).
-
Quantification: Carefully collect the supernatant and determine the protein concentration using a validated method such as UV-Vis spectrophotometry at 280 nm or a BCA protein assay.
Aggregation Analysis: Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: An Agilent AdvanceBio SEC 300Å column or equivalent is suitable for this purpose.[11]
-
Mobile Phase: A buffer such as 150 mM sodium phosphate, pH 7.0 is commonly used. For more hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., 5-15% isopropanol (B130326) or acetonitrile) may be necessary to minimize secondary hydrophobic interactions with the stationary phase.[11][12]
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Separation: Inject 10-20 µL of the sample and run the separation for approximately 15-30 minutes.
-
Data Analysis: Monitor the eluent at 280 nm. Integrate the peaks corresponding to aggregates, monomers, and fragments. Calculate the percentage of each species relative to the total peak area.
Hydrophobicity Assessment: Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different drug-to-antibody ratios (DAR) based on their hydrophobicity. This method can indirectly assess the impact of the PEG8 linker on the overall hydrophobicity of the ADC.
Methodology:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A TSKgel Butyl-NPR column or similar.
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with or without a low concentration of organic modifier like isopropanol).
-
Sample Preparation: Dilute the ADC in Mobile Phase A.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Data Analysis: Monitor the eluent at 280 nm. The retention time profile provides a qualitative assessment of the ADC's hydrophobicity.
The following diagram outlines a typical experimental workflow for comparing the physicochemical properties of ADCs with and without a PEG8 linker.
The Broader Context: PEG8 in Clinically Validated ADCs
The strategic importance of PEG linkers is underscored by their inclusion in several clinically approved and late-stage ADCs. For instance, Zynlonta® (loncastuximab tesirine) utilizes a PEG8 linker to connect the mAb to a PBD dimer payload.[9][13] This highlights the clinical translatability of the benefits observed in preclinical studies.
The following diagram provides a simplified representation of an ADC structure incorporating a PEG8 linker.
Conclusion
The incorporation of a PEG8 linker is a powerful and validated strategy to overcome the solubility and aggregation challenges associated with hydrophobic payloads in ADC development. By enhancing the hydrophilicity of the conjugate, PEG8 linkers lead to improved solubility, reduced aggregation, and favorable pharmacokinetic profiles. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to effectively design, evaluate, and optimize ADCs with enhanced developability and therapeutic potential. The careful consideration and implementation of PEGylation technology, with PEG8 being a particularly effective choice, will continue to be a key enabler in the advancement of next-generation ADCs.
References
- 3. purepeg.com [purepeg.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 11. agilent.com [agilent.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
The Sentinel of Synthesis: An In-depth Technical Guide to the Monomethoxytrityl (MMT) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step chemical synthesis, particularly in the assembly of complex biomolecules like oligonucleotides and peptides, the judicious use of protecting groups is a cornerstone of success. Among the arsenal (B13267) of available protective moieties, the Monomethoxytrityl (MMT) group stands out as a versatile and finely-tunable shield for primary hydroxyl and amino functionalities. Its defining characteristic—acid lability—permits its selective removal under mild conditions, a critical feature in synthetic strategies where other acid-sensitive groups must remain intact.[1] This technical guide provides a comprehensive overview of the MMT protecting group, from its fundamental chemical principles to detailed experimental protocols and applications in cutting-edge research and drug development.
Core Principles of MMT Protection
The Monomethoxytrityl group is a derivative of the trityl (triphenylmethyl) group, distinguished by the presence of a single methoxy (B1213986) substituent on one of the phenyl rings. This electron-donating methoxy group plays a pivotal role in stabilizing the trityl cation that forms during acidic cleavage. This stabilization renders the MMT group significantly more susceptible to acid-catalyzed removal than its parent trityl group.[1] This heightened lability is the foundation of its utility, enabling its cleavage with dilute acids, under which other protecting groups like dimethoxytrityl (DMT) and tert-butyloxycarbonyl (Boc) remain stable.[1]
The primary applications of the MMT group are in the protection of the 5'-hydroxyl group of nucleosides in oligonucleotide synthesis and the side chains of amino acids such as lysine (B10760008) and cysteine in solid-phase peptide synthesis (SPPS).[1][2]
Quantitative Data on MMT Protection and Deprotection
The efficiency of both the introduction and removal of the MMT group is highly dependent on the specific substrate, solvent, and reagents employed. The following tables summarize key quantitative data from various experimental contexts to provide a comparative overview for synthetic planning.
| Substrate Functional Group | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Primary Hydroxyl (General) | MMT-Cl, Pyridine (B92270) | Pyridine | Not Specified | High | [1] |
| Primary Hydroxyl (General) | MMT-Cl, Non-nucleophilic base | Anhydrous Solvent | Not Specified | High | [1] |
| 5'-Hydroxyl (Nucleoside) | MMT-Cl | Pyridine | 12 h | Not Specified | [3] |
| α-Amino (Nucleo Alanine) | MMT-Cl, Triethylamine | DMF | Not Specified | Not Specified | [4] |
Table 1: Representative Conditions for MMT Protection
| Substrate | Deprotection Reagents | Solvent | Reaction Time | Cleavage (%) | Reference |
| Mmt-Cysteine | 1-2% TFA, 5% TIS | DCM | 5 x 10 min | >50 | [5] |
| Mmt-Lysine | 1% TFA | DCM | Not Specified | High | [6] |
| Mmt-Lysine | 0.6 M HOBt | DCM/TFE (1:1) | Not Specified | High | [6] |
| Mmt-Cysteine | 1% TFA, 5% TIS | DCM | Not Specified | High | [2] |
| MMT-Amino Modifier | 20% Acetic Acid | Aqueous | 1 hour | High | [7] |
| MMT-Amino Modifier | Water | Water | 60 min at 60°C | Quantitative | [7] |
| Mmt-Tyrosine/Serine/Threonine | 1% TFA | DCM | Not Specified | High | [6] |
Table 2: Representative Conditions for MMT Deprotection
Experimental Protocols
Protection of a Primary Hydroxyl Group with MMT-Cl
This protocol describes a general method for the protection of a primary hydroxyl group using monomethoxytrityl chloride (MMT-Cl).
Materials:
-
Alcohol-containing substrate
-
Monomethoxytrityl chloride (MMT-Cl)
-
Anhydrous pyridine or a suitable anhydrous solvent (e.g., DCM, DMF)
-
Non-nucleophilic base (e.g., triethylamine, DIEA), if not using pyridine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the alcohol-containing substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If not using pyridine as the solvent, add the non-nucleophilic base to the solution.
-
Slowly add a molar excess (typically 1.1 to 1.5 equivalents) of MMT-Cl to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the MMT-protected alcohol.[1]
Deprotection of an MMT-Protected Cysteine Side Chain in SPPS
This protocol outlines a general method for the selective deprotection of an MMT-protected cysteine residue on a solid-phase resin.
Materials:
-
Peptide-resin containing an MMT-protected cysteine residue
-
Deprotection solution: 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2]
-
Scavenger: 5% Triisopropylsilane (TIS)[2]
-
Washing solvents: DCM, Dimethylformamide (DMF)
-
Neutralization solution: 5% DIEA in DMF
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the solvent and add the deprotection solution containing the scavenger.
-
Agitate the resin for a predetermined time (e.g., 10 minutes).
-
Drain the deprotection solution.
-
Repeat steps 2-4 for a specified number of cycles to ensure complete deprotection.[1]
-
Wash the resin thoroughly with DCM to remove the cleaved MMT cation and residual acid.
-
Wash the resin with DMF.
-
Neutralize the resin by washing with the neutralization solution.
-
Wash the resin again with DMF and DCM. The resin is now ready for the subsequent synthetic step, such as disulfide bond formation or side-chain modification.[1]
Visualizing MMT Chemistry: Mechanisms and Workflows
To further elucidate the role of the MMT protecting group in synthesis, the following diagrams, generated using the DOT language, illustrate the key chemical transformations and a typical experimental workflow.
Caption: MMT Protection Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. glenresearch.com [glenresearch.com]
The Core Mechanism of p-Aminobenzyl Alcohol (PAB) as a Self-Immolative Spacer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-aminobenzyl alcohol (PAB) moiety is a cornerstone in the design of advanced prodrugs and antibody-drug conjugates (ADCs). Its function as a self-immolative spacer is critical for the conditional release of therapeutic agents at their target site. This technical guide provides a comprehensive overview of the PAB mechanism, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in drug development.
The core principle of a self-immolative spacer is its ability to undergo spontaneous fragmentation upon a specific triggering event, leading to the release of a covalently attached molecule, the "payload". In the context of PAB-based systems, this trigger is typically an enzymatic cleavage that unmasks an aniline (B41778) nitrogen. The subsequent electronic cascade results in a 1,6-elimination reaction, liberating the payload. This mechanism is favored in drug delivery due to its efficiency and the "traceless" nature of the linker, which decomposes into small, non-toxic byproducts.
The Self-Immolation Mechanism of PAB
The self-immolative cascade of a PAB spacer is a well-orchestrated sequence of electronic rearrangements. The process is initiated by the cleavage of a promoiety, which is often a dipeptide sequence recognized by a specific enzyme, such as Cathepsin B, that is overexpressed in the tumor microenvironment.
-
Triggering Event: The process begins with the enzymatic cleavage of an amide bond, which unmasks the p-amino group of the benzyl (B1604629) alcohol. A widely used trigger is the valine-citrulline (Val-Cit) dipeptide, which is a substrate for Cathepsin B.[1][2]
-
Electronic Cascade and 1,6-Elimination: The newly freed aniline nitrogen, a potent electron-donating group, initiates an electronic cascade through the aromatic ring. This increases the electron density at the para position, facilitating a 1,6-elimination reaction.
-
Formation of Aza-Quinone Methide: The 1,6-elimination results in the formation of a highly reactive and transient aza-quinone methide intermediate and the release of the payload.
-
Payload Release and Spacer Decomposition: The payload, which was attached to the benzylic carbon of the PAB spacer, is liberated in its active form. The unstable aza-quinone methide intermediate is subsequently quenched by water, and the spacer further decomposes, often with the release of carbon dioxide if the payload was attached via a carbamate (B1207046) linkage.
dot
Quantitative Data on PAB Self-Immolation
The rate of payload release is a critical parameter in the design of PAB-based linkers. It is influenced by several factors including the nature of the trigger, the electronic properties of the PAB spacer, and the identity of the leaving group (payload). The following tables summarize key quantitative data from the literature.
| Trigger | PAB Derivative | Payload | Half-life (t1/2) of Self-Immolation | Conditions | Reference |
| Trypsin | Nα-Boc-Lys | 4-Nitroaniline | ≈ 40 h | 0.05 M Bistris buffer (pH 6.9), 25 °C | [3] |
| Cathepsin B | Z-Val-Cit | 1-Naphthol | - (Rapid Release) | - | [3] |
| Disulfide Reduction | Thiobenzyl alcohol (para) | Mitomycin C | 10 minutes | - | [3] |
| Disulfide Reduction | Thiobenzyl alcohol (ortho) | Mitomycin C | 72 minutes | - | [3] |
| Esterase | - | Umbelliferone | 5 minutes | - | [3] |
Experimental Protocols
Synthesis of a Val-Cit-PAB Linker
This protocol outlines a general solid-phase synthesis approach for a Val-Cit-PAB linker.
Materials:
-
Rink Amide resin
-
Fmoc-Cit-OH
-
Fmoc-Val-OH
-
p-Aminobenzyl alcohol (PABA)
-
Coupling reagents (e.g., HBTU, HOBt, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in DMF (20%)
-
Trifluoroacetic acid (TFA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether
-
Reverse-phase HPLC for purification
Procedure:
-
Resin Swelling: Swell Rink amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH, HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours. Wash the resin.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Valine): Couple Fmoc-Val-OH using a similar procedure to step 3.
-
PABA Spacer Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide on the resin using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the linker from the resin using a TFA cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Precipitate the crude product in cold diethyl ether and purify by reverse-phase HPLC.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.
dot
Conclusion
The p-aminobenzyl alcohol self-immolative spacer represents a powerful and versatile tool in the field of drug delivery. Its predictable and efficient mechanism of payload release, triggered by specific enzymatic activity, has been instrumental in the development of targeted therapies with improved efficacy and reduced off-target toxicity. A thorough understanding of the kinetics and the factors influencing the self-immolation process is paramount for the rational design of next-generation ADCs and prodrugs. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to harness the potential of PAB-based linkers in their drug development programs. Further research into novel triggers and modifications of the PAB scaffold will undoubtedly continue to expand the applicability of this elegant chemical strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
Technical Guide: Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 (CAS No. 1224601-12-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a sophisticated, cleavable bifunctional linker utilized in the development of antibody-drug conjugates (ADCs). Its unique architecture, featuring a monomethoxytrityl (MMT)-protected lysine (B10760008), a self-immolative p-aminobenzyl (PAB) spacer, an oxydiacetamide moiety, a hydrophilic polyethylene (B3416737) glycol (PEG8) chain, and a terminal azide (B81097) (N3) group, offers a versatile platform for the precise conjugation of therapeutic payloads to monoclonal antibodies. This guide provides a comprehensive overview of its properties, synthesis, and application in ADC development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1224601-12-0 | [1][2] |
| Molecular Formula | C₅₅H₇₇N₇O₁₄ | [1] |
| Molecular Weight | 1060.24 g/mol | [1] |
| Appearance | Off-white to light yellow ointment | [1] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in DMSO | [1] |
Core Applications in ADC Development
This compound is primarily employed as a linker in the synthesis of ADCs. Its structure is meticulously designed to ensure stability in circulation and controlled release of the cytotoxic payload within the target cancer cells.
The key features of this linker include:
-
Cleavable Linker: The p-aminobenzyl (PAB) group in conjunction with a peptidase-cleavable sequence allows for the specific release of the drug inside the lysosomal compartment of the target cell.[3][]
-
Click Chemistry Handle: The terminal azide (N3) group facilitates covalent conjugation to alkyne-modified payloads or antibodies via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high efficiency and specificity.[1][5]
-
Hydrophilicity: The eight-unit polyethylene glycol (PEG8) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, reducing the likelihood of aggregation.[2]
-
Orthogonal Chemistry: The MMT-protected lysine provides an additional site for conjugation after selective deprotection, allowing for the potential creation of more complex ADC constructs.[2]
Experimental Protocols
While specific, detailed protocols for the use of this compound are often proprietary, the general workflow for its incorporation into an ADC can be inferred from patents and related literature. A key example is the synthesis of the ADC IMMU-140 (hL243-CL2A-SN-38), as described in US Patent 20170360770.[1][5]
General Workflow for ADC Synthesis
Caption: General workflow for synthesizing an antibody-drug conjugate.
MMT Deprotection Protocol
The MMT (monomethoxytrityl) protecting group on the lysine residue is acid-labile and can be selectively removed under mild acidic conditions.
Reagents:
-
MMT-protected substrate (e.g., peptide on resin or in solution)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) or other scavenger
Procedure (On-Resin):
-
Swell the resin carrying the MMT-protected peptide in DCM.
-
Treat the resin with a solution of 1-2% TFA in DCM, often with a scavenger like TIS (5%) to prevent side reactions.
-
The reaction progress can be monitored by the release of the orange-colored trityl cation.
-
Repeat the treatment until deprotection is complete.
-
Wash the resin thoroughly with DCM and neutralize with a base solution (e.g., 10% DIPEA in DMF).
Signaling and Cleavage Mechanism
The therapeutic efficacy of an ADC synthesized with this linker relies on the targeted delivery of the payload and its subsequent release within the cancer cell.
Caption: Mechanism of action for an antibody-drug conjugate.
PAB Linker Cleavage
The p-aminobenzyl (PAB) group is a self-immolative spacer. Once the adjacent peptide bond is cleaved by lysosomal enzymes like Cathepsin B, the PAB group undergoes a 1,6-elimination reaction, releasing the active drug.[6] This enzymatic cleavage is a critical step for the selective release of the payload at the site of action.
Conclusion
This compound is a highly versatile and enabling tool for the construction of advanced antibody-drug conjugates. Its well-defined structure allows for precise control over conjugation chemistry and payload release, contributing to the development of more effective and safer targeted cancer therapies. Researchers and drug developers can leverage the unique properties of this linker to design and synthesize next-generation ADCs with improved therapeutic indices.
References
- 1. This compound I CAS#: 1224601-12-0 I antibody-drug conjugates (ADCs) I InvivoChem [invivochem.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC. Cleavable linkers, designed to release the cytotoxic payload under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells, are a cornerstone of modern ADC design. This guide provides a comprehensive technical overview of cleavable linkers, focusing on their mechanisms, quantitative performance data, and the experimental protocols for their evaluation.
The Rationale for Cleavable Linkers
The fundamental principle behind cleavable linkers is to ensure the ADC remains stable in systemic circulation, minimizing premature payload release and off-target toxicity, while enabling efficient and rapid cleavage upon reaching the target site.[1] This controlled release mechanism is crucial for widening the therapeutic window of highly potent cytotoxic agents.[2] Cleavable linkers are designed to exploit the unique biochemical differences between the extracellular environment (bloodstream) and the intracellular compartments of tumor cells, such as lower pH and higher concentrations of specific enzymes or reducing agents.[3][4]
Major Classes of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly categorized based on their cleavage mechanism. The three primary classes are protease-cleavable, pH-sensitive, and glutathione-sensitive linkers.
Protease-Cleavable Linkers
These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[3][5] The Valine-Citrulline (VC) dipeptide is a widely used motif, readily cleaved by cathepsin B.[3][5] Upon internalization of the ADC and trafficking to the lysosome, the peptide linker is cleaved, releasing the payload.[]
pH-Sensitive (Acid-Labile) Linkers
Exploiting the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4), pH-sensitive linkers are designed to undergo hydrolysis under acidic conditions.[3][7] Hydrazone linkers are a prominent example of this class.[8][9] While effective, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, leading to potential off-target toxicity.[10]
Glutathione-Sensitive (Disulfide) Linkers
This class of linkers utilizes the significant difference in glutathione (B108866) (GSH) concentration between the intracellular environment (1-10 mM) and the bloodstream (~5 µM).[11][12] Disulfide bonds within the linker remain relatively stable in the circulation but are readily cleaved by the high intracellular concentration of GSH, a reducing agent, leading to payload release.[12][13] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[14]
Quantitative Analysis of Linker Stability and Cleavage
The stability of the linker is a critical parameter influencing the therapeutic index of an ADC. Premature cleavage leads to systemic toxicity, while insufficient cleavage at the target site reduces efficacy.[2] The following tables summarize quantitative data on the stability of various cleavable linkers.
Table 1: Stability of Protease-Cleavable Linkers
| Linker Type | ADC/Construct | Species | Stability Metric | Value | Reference |
| Val-Cit | Trastuzumab-vcMMAE | Rat | Payload Loss in Plasma (7 days) | Decrease in peak area of released MMAE | [7] |
| Val-Cit | Phe-Lys and Val-Cit containing ADCs | Human | Half-life in Plasma | 30 and 230 days, respectively | [10] |
| Val-Cit | Phe-Lys and Val-Cit containing ADCs | Mouse | Half-life in Plasma | 12.5 and 80 hours, respectively | [10] |
| EGCit | EGCit ADC | Mouse, Monkey, Human | Linker Cleavage in Plasma (14 days) | Almost no cleavage | [15] |
| VCit | VCit ADC | Mouse | Payload Loss in Plasma (14 days) | ~74% | [15] |
Table 2: Stability of pH-Sensitive Linkers
| Linker Type | ADC/Construct | Species/Condition | Stability Metric | Value | Reference |
| Hydrazone | Besponsa® | In vivo | Hydrolysis Rate in Circulation | 1.5-2% per day | [10] |
| Hydrazone | Phenylketone-derived hydrazone | Human and Mouse | Half-life in Plasma | 2 days | [10] |
| Hydrazone | Acyl hydrazone | pH 7.4 (37°C, 24h) | Hydrolysis | 6% | [16] |
| Hydrazone | Acyl hydrazone | pH 4.5 (37°C, 24h) | Payload Release | 97% | [16] |
| Hydrazone | Generic Hydrazone | pH 7 | Plasma Half-life | 183 hours | [] |
| Hydrazone | Generic Hydrazone | pH 5 | Plasma Half-life | 4.4 hours | [] |
| Silyl ether | Silyl ether-MMAE | Human | Half-life in Plasma | > 7 days | [9] |
Table 3: Stability of Glutathione-Sensitive Linkers
| Linker Type | ADC/Construct | Species/Condition | Stability Metric | Value | Reference |
| Disulfide | Generic Disulfide Linker | Intracellular GSH (1-10 mM) | Cleavage | Efficient | [12] |
| Disulfide | Generic Disulfide Linker | Extracellular GSH (~5 µM) | Stability | Relatively Stable | [11] |
Experimental Protocols for Evaluating Linker Performance
A robust evaluation of linker stability and cleavage kinetics is essential for the preclinical development of ADCs. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to predict premature payload release.[18]
Protocol Outline:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat) at 37°C over a time course (e.g., 0, 1, 3, 7 days).
-
Sample Collection: At each time point, collect aliquots of the plasma-ADC mixture.
-
Quantification of Intact ADC (ELISA-based):
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Block non-specific binding sites.
-
Add diluted plasma samples to the wells.
-
Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the payload.
-
Add a substrate and measure the signal, which is proportional to the amount of intact ADC.
-
-
Quantification of Released Payload (LC-MS/MS-based):
-
Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
In Vitro Lysosomal Stability and Payload Release Assay
This assay evaluates the efficiency of payload release in a simulated lysosomal environment.
Protocol Outline:
-
Preparation of Lysosomal Fraction: Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.
-
Incubation: Incubate the ADC with the lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.0).
-
Time Points: Collect samples at various time points to monitor the kinetics of payload release.
-
Sample Processing: Stop the enzymatic reaction (e.g., by adding a protease inhibitor for peptide linkers).
-
Analysis (LC-MS/MS): Quantify the released payload in the samples using LC-MS/MS.
Signaling Pathways of Common ADC Payloads
The ultimate efficacy of an ADC is determined by the mechanism of action of the released payload. Understanding the signaling pathways affected by these potent molecules is crucial for rational ADC design.
Auristatins (e.g., MMAE)
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization.[19][] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[19]
Maytansinoids (e.g., DM1, DM4)
Maytansinoids, like MMAE, are potent microtubule-targeting agents.[] They bind to tubulin and inhibit microtubule assembly, leading to mitotic arrest and apoptosis.[1][22]
Doxorubicin
Doxorubicin is a DNA-damaging agent that intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[23] This DNA damage triggers a cascade of signaling events, including the activation of p53, which ultimately results in apoptosis.[4]
Calicheamicins
Calicheamicins are potent enediyne antitumor antibiotics that cause sequence-selective DNA double-strand breaks, leading to apoptosis.[24][25] The mechanism involves binding to the minor groove of DNA and undergoing a Bergman cyclization to generate a diradical species that abstracts hydrogen atoms from the DNA backbone.[24]
SN-38
SN-38 is the active metabolite of irinotecan (B1672180) and a potent topoisomerase I inhibitor.[26] It stabilizes the topoisomerase I-DNA covalent complex, leading to DNA single-strand breaks that are converted to double-strand breaks during DNA replication, ultimately inducing apoptosis.[26][27]
Conclusion
Cleavable linkers are a vital technology in the development of effective and safe Antibody-Drug Conjugates. The choice of linker chemistry must be carefully considered based on the target antigen, the payload, and the specific characteristics of the tumor microenvironment. A thorough understanding of their cleavage mechanisms, stability profiles, and the downstream effects of the released payload is paramount for the successful design and clinical translation of next-generation ADCs. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and developers in this rapidly advancing field.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2-mediated activation of forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calicheamin-mediated DNA damage in a reconstituted nucleosome is not affected by histone acetylation: the role of drug structure in the target recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. dovepress.com [dovepress.com]
- 24. Calicheamicin - Wikipedia [en.wikipedia.org]
- 25. Exclusive production of bistranded DNA damage by calicheamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ClinPGx [clinpgx.org]
- 27. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
The Pivotal Role of PEGylation in ADC Linker Design: A Physicochemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of this tripartite construct lies the linker, a critical component that dictates the stability, solubility, and pharmacokinetic profile of the entire ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, has emerged as a powerful strategy to overcome the inherent physicochemical challenges of conjugating hydrophobic payloads to large antibody scaffolds. This guide provides a comprehensive technical overview of the physicochemical properties of PEGylated ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Enhancing Solubility and Mitigating Aggregation
A primary challenge in ADC development is the propensity for aggregation, largely driven by the hydrophobic nature of many cytotoxic payloads.[1] This aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[2] PEGylation addresses this issue by introducing a hydrophilic, flexible chain that imparts several beneficial properties.
The repeating ethylene (B1197577) oxide units of PEG are highly solvated in aqueous environments, creating a hydration shell around the linker and the attached payload.[1][3] This increased hydrophilicity effectively masks the hydrophobicity of the drug, preventing the intermolecular hydrophobic interactions that lead to aggregation.[4] Furthermore, the dynamic PEG chain provides steric hindrance, physically separating the hydrophobic payloads of adjacent ADC molecules and further reducing the likelihood of aggregation, even at higher drug-to-antibody ratios (DARs).[1]
Modulating Pharmacokinetics and Improving Stability
The stability of an ADC in systemic circulation is paramount to its therapeutic success. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window.[5] PEGylated linkers contribute to enhanced plasma stability and an improved pharmacokinetic profile through several mechanisms.
The increased hydrodynamic radius conferred by the PEG chain leads to reduced renal clearance and a longer plasma half-life.[3][6] This extended circulation time allows for greater accumulation of the ADC at the tumor site.[6] Studies have shown that the use of PEG-linkers can result in a dramatically improved pharmacokinetic profile in vivo, with a prolonged half-life (t1/2), increased plasma concentration, and an increased area under the plasma concentration-time curve (AUC).[7]
The choice between cleavable and non-cleavable linkers also plays a significant role in ADC stability and payload release.[5] Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[8] Non-cleavable linkers, on the other hand, release the payload upon complete degradation of the antibody in the lysosome.[9] PEGylation can be incorporated into both types of linkers to enhance their overall physicochemical properties.
The Influence of Linker Architecture: Length and Branching
The specific architecture of the PEG linker, including its length and whether it is linear or branched, can significantly impact the properties of the ADC.
Linker Length: The length of the PEG chain is a critical parameter that can be fine-tuned to optimize ADC performance.[6] Increasing PEG linker length generally leads to a longer plasma half-life.[6] However, there can be a trade-off, as longer PEG chains may sometimes lead to a decrease in in vitro cytotoxicity.[6] The optimal PEG linker length is often context-dependent, influenced by the hydrophobicity of the payload and the characteristics of the antibody.[6]
Branched vs. Linear Linkers: Branched or multi-arm PEG linkers offer the ability to conjugate a higher number of drug molecules (higher DAR) without inducing aggregation.[7] This "doubled payload" approach can enhance the potency of an ADC.[7] Comparative studies have shown that branched PEG linkers can be more effective at shielding the hydrophobicity of the payload compared to linear PEG chains of a similar molecular weight, leading to improved pharmacokinetic characteristics.[1]
Data Presentation: Quantitative Insights into PEGylated ADC Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of PEGylation on key ADC properties.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | ADC Construct | Plasma Half-life (t1/2) in rats (hours) | Clearance (mL/day/kg) in rats | Reference |
| Non-PEGylated | anti-CD30-vc-MMAE | 48 | 10.5 | [10] |
| PEG4 | anti-CD30-PEG4-vc-MMAE | 72 | 7.2 | [10] |
| PEG8 | anti-CD30-PEG8-vc-MMAE | 120 | 4.1 | [10],[11] |
| PEG12 | anti-CD30-PEG12-vc-MMAE | 135 | 3.5 | [10] |
| PEG24 | anti-CD30-PEG24-vc-MMAE | 140 | 3.2 | [10] |
Table 2: Comparison of Linear vs. Branched PEG Linkers on ADC Properties
| Linker Architecture | ADC Construct | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Linear PEG24 | Trastuzumab-(linear-PEG24-DM1) | 8 | 15 | 60% | [1] |
| Branched (2x PEG12) | Trastuzumab-(branched-PEG12x2-DM1) | 8 | <5 | 85% | [1] |
| Linear PEG8 | anti-CD22-PEG8-MMAE | 4 | 8 | 75% | [12] |
| Branched (2x PEG4) | anti-CD22-(branched-PEG4x2-MMAE) | 4 | <3 | 90% | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization of PEGylated ADC linkers.
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[2]
-
HPLC system with UV detector
-
Mobile Phase: 150 mM sodium phosphate, pH 7.0[13]
-
Sample Diluent: Mobile phase
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[13]
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Chromatography: Run the separation for 20 minutes with UV detection at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the monomer and the high molecular weight species (aggregates). Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
Protocol 2: Measurement of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0[14]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol[15]
-
Sample Diluent: Mobile Phase A
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection: Inject 50 µL of the prepared sample.
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Data Analysis: Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the weighted average of the peak areas: Average DAR = Σ(% Area of each species * DAR of each species) / 100
Protocol 3: In Vitro Plasma Stability Assay using LC-MS
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma over time.
Materials:
-
ADC sample
-
Human or mouse plasma
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A/G)
-
LC-MS system
-
Digestion buffer (for cleavable linkers, if applicable)
-
Acetonitrile with 0.1% formic acid
Procedure:
-
Incubation: Incubate the ADC sample in plasma at a final concentration of 100 µg/mL at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot of the plasma sample.
-
ADC Capture: Add affinity capture beads to the plasma aliquot to isolate the ADC and any antibody-containing fragments.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution and Reduction/Digestion: Elute the ADC from the beads. For analysis of the intact ADC, proceed to LC-MS. For analysis of drug-linker release, the sample may be reduced to separate light and heavy chains or digested with an enzyme like papain.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the amount of intact ADC, deconjugated antibody, and released payload.
-
Data Analysis: Quantify the different species over time to determine the stability profile of the ADC and the rate of drug release.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to PEGylated ADCs.
Caption: Mechanism of action of a PEGylated Antibody-Drug Conjugate.
Caption: General workflow for the synthesis of a PEGylated ADC.
Caption: Logical relationship between PEGylation and improved ADC properties.
References
- 1. researchgate.net [researchgate.net]
- 2. hpst.cz [hpst.cz]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. agilent.com [agilent.com]
An In-depth Technical Guide to Click Chemistry for Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates and the Role of Click Chemistry
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing effects of cytotoxic drugs.[] This targeted delivery approach aims to enhance the therapeutic window of potent payloads by minimizing systemic toxicity and maximizing efficacy at the tumor site.[] The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.[2][3]
Traditional methods for conjugating drugs to antibodies often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites.[4][5] This heterogeneity can lead to inconsistent efficacy and safety profiles.[5] "Click chemistry," a term coined by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and produce minimal byproducts, making them ideal for bioconjugation.[5][6] In the context of ADC synthesis, click chemistry offers a powerful toolkit for creating homogeneous and well-defined conjugates with precise control over the DAR and conjugation site.[][]
The most prominent click reactions used for ADC synthesis are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions form a stable triazole linkage between an azide-functionalized component (either the antibody or the drug-linker) and an alkyne-functionalized counterpart.[6]
Core Click Chemistry Reactions for ADC Synthesis
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction that forms a 1,4-disubstituted triazole.[4] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[8] To prevent copper-mediated protein degradation and enhance reaction kinetics, a stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris-(benzyltriazolylmethyl)amine (TBTA) is often used.[8]
Advantages of CuAAC:
-
High reaction rates: Typically faster than SPAAC.[9]
-
High yields: Often quantitative or near-quantitative.[10]
-
Regioselectivity: Exclusively forms the 1,4-disubstituted triazole isomer.[4]
-
Readily available reagents: Terminal alkynes and azides are commercially available or easily synthesized.[9]
Disadvantages of CuAAC:
-
Potential for copper toxicity: The copper catalyst can be cytotoxic, which is a concern for in vivo applications and requires rigorous purification to remove residual copper from the final ADC product.[11]
-
Protein oxidation: Copper ions can induce the oxidation of certain amino acid residues, potentially affecting antibody structure and function.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the issue of copper toxicity, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[11] This reaction is also known as "copper-free click chemistry."[6] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide (B81097) without the need for a catalyst.[9] The driving force for the reaction is the release of ring strain in the cyclooctyne.[11]
Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo applications and conjugation to sensitive biomolecules.[11]
-
High specificity: The reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[10]
Disadvantages of SPAAC:
-
Slower reaction rates: Generally slower than CuAAC.[12]
-
Lack of regioselectivity: Can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), although the 1,4-isomer is often predominant.[9]
-
More complex reagents: Strained cyclooctynes are typically more complex and expensive to synthesize than terminal alkynes.[9]
Quantitative Comparison of Click Chemistry Reactions for ADC Synthesis
The choice between CuAAC and SPAAC for ADC synthesis depends on a trade-off between reaction efficiency and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Reaction Rate (Second-Order Rate Constant) | 1 to 100 M⁻¹s⁻¹[9] | 10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)[13] | CuAAC is generally 100 to 1000 times faster than SPAAC.[12][13] |
| Typical Reaction Time | 30 - 60 minutes[10] | 1 - 24 hours[10] | CuAAC offers significantly shorter conjugation times. |
| Typical Yield | > 95%[8] | > 90%[10] | Both methods provide high conjugation yields. |
| Achievable Drug-to-Antibody Ratio (DAR) | Typically 2, 4, or 8 (site-specific) | Typically 2, 4, or 8 (site-specific) | Both methods allow for precise control over DAR, leading to homogeneous ADCs. |
| Biocompatibility | Limited due to copper catalyst cytotoxicity.[11] | High, as it is a catalyst-free reaction.[11] | SPAAC is the preferred method for in vivo applications and sensitive biomolecules. |
Table 1: Quantitative Comparison of CuAAC and SPAAC for ADC Synthesis.
| Parameter | Triazole Linkage from CuAAC/SPAAC | Thioether (from Maleimide Chemistry) | Disulfide |
| In Vitro Stability (Human Plasma) | Highly stable, resistant to hydrolysis and enzymatic cleavage.[14][15] | Prone to retro-Michael reaction, leading to drug deconjugation.[4] | Susceptible to reduction by glutathione (B108866) and other endogenous thiols. |
| In Vivo Stability | Generally considered highly stable.[] | Can exhibit instability, leading to premature drug release.[4] | Variable stability depending on the steric hindrance around the disulfide bond. |
Table 2: Comparative Stability of Linkages in ADCs.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis
This protocol describes the conjugation of an azide-modified drug-linker to an alkyne-modified antibody.
Materials:
-
Alkyne-modified monoclonal antibody (mAb-alkyne) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
Azide-modified drug-linker (drug-linker-N₃) dissolved in a compatible organic solvent (e.g., DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography [SEC] or protein A affinity chromatography)
Methodology:
-
Preparation of Antibody:
-
If necessary, perform a buffer exchange of the mAb-alkyne solution into a conjugation-compatible buffer (e.g., PBS, pH 7.4).
-
Adjust the concentration of the mAb-alkyne to a working concentration (e.g., 1-10 mg/mL).
-
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, add the mAb-alkyne solution.
-
Add the drug-linker-N₃ solution to the antibody solution. The molar ratio of drug-linker to antibody will depend on the desired DAR and the number of alkyne sites on the antibody, but a molar excess of the drug-linker is typically used (e.g., 5-20 fold excess per alkyne).
-
Gently mix the solution.
-
-
Initiation of the Click Reaction:
-
In a separate tube, prepare the copper(I)-THPTA catalyst by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the complex.
-
Add the freshly prepared sodium ascorbate solution to the antibody/drug-linker mixture.
-
Immediately add the pre-formed copper(I)-THPTA catalyst to the reaction mixture. The final concentration of the catalyst is typically in the range of 50-500 µM.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and catalyst components using a suitable chromatography method such as SEC or protein A affinity chromatography.
-
The purification process should be performed in a buffer suitable for the stability of the ADC (e.g., PBS, pH 7.4).
-
-
Analysis of the ADC:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis
This protocol describes the conjugation of a DBCO-modified drug-linker to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-modified drug-linker (drug-linker-DBCO) dissolved in a compatible organic solvent (e.g., DMSO)
-
Purification system (e.g., SEC or protein A affinity chromatography)
Methodology:
-
Preparation of Antibody:
-
Perform a buffer exchange of the mAb-N₃ solution into a conjugation-compatible buffer (e.g., PBS, pH 7.4).
-
Adjust the concentration of the mAb-N₃ to a working concentration (e.g., 1-10 mg/mL).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the mAb-N₃ solution.
-
Add the drug-linker-DBCO solution to the antibody solution. A molar excess of the drug-linker is typically used (e.g., 3-10 fold excess per azide).
-
Gently mix the solution and incubate at room temperature for 1-24 hours. The reaction time will depend on the specific reactants and their concentrations. The reaction can also be performed at 4°C for longer incubation times to minimize potential protein degradation.
-
-
Purification of the ADC:
-
Purify the ADC from the unreacted drug-linker using a suitable chromatography method such as SEC or protein A affinity chromatography.
-
-
Analysis of the ADC:
-
Characterize the purified ADC as described in the CuAAC protocol (Step 5).
-
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the core concepts of click chemistry in ADC synthesis.
Caption: General workflow for CuAAC-mediated ADC synthesis.
Caption: General workflow for SPAAC-mediated ADC synthesis.
Caption: Experimental workflow for ADC purification and analysis.
Conclusion
Click chemistry has emerged as an indispensable tool in the development of next-generation ADCs.[19] The ability to create homogeneous conjugates with precise control over the drug-to-antibody ratio and conjugation site addresses key limitations of traditional conjugation methods.[] Both CuAAC and SPAAC offer robust and efficient strategies for ADC synthesis, with the choice between them depending on the specific requirements of the application, particularly the need for biocompatibility. As ADC technology continues to evolve, the application of click chemistry will undoubtedly play a crucial role in the design and synthesis of safer and more effective cancer therapeutics.[]
References
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 6. jpt.com [jpt.com]
- 8. Signature of click chemistry in advanced techniques for cancer therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01196E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Triazole-linked Nucleic Acids: Synthesis, Therapeutics and Synthetic Biology Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellmosaic.com [cellmosaic.com]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
- 19. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
Methodological & Application
Application Notes: Protocol for Conjugating a Payload with Lys(MMT)-PAB-oxydiacetamide-PEG8-N3
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the two-stage conjugation of a payload to a target molecule using the hetero-bifunctional linker, Lys(MMT)-PAB-oxydiacetamide-PEG8-N3. This advanced linker system is integral to the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs).
The linker features several key components:
-
Lys(MMT): A lysine (B10760008) residue with its epsilon-amine protected by a monomethoxytrityl (MMT) group. The MMT group is highly acid-labile, allowing for selective deprotection under mild conditions to reveal a primary amine for payload conjugation.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. In many ADC applications, this unit is connected to a cleavable peptide sequence (e.g., Val-Cit) and facilitates the release of the payload in its original, unmodified form upon enzymatic cleavage within the target cell.[1][2]
-
oxydiacetamide-PEG8: A hydrophilic spacer incorporating an eight-unit polyethylene (B3416737) glycol (PEG) chain. This component enhances aqueous solubility, reduces aggregation, and increases the flexibility of the linker-drug conjugate.[3]
-
N3 (Azide): A terminal azide (B81097) group that serves as a reactive handle for "click chemistry." This allows for a highly efficient and specific covalent linkage to a target molecule (e.g., an antibody) that has been functionalized with an alkyne group, either through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[4]
This protocol will guide the user through the deprotection of the MMT group, conjugation of a payload to the exposed lysine amine, and the final click chemistry reaction to couple the payload-linker construct to a target biomolecule.
Data Presentation
The following tables should be used to record quantitative data throughout the conjugation process.
Table 1: Payload-Linker Conjugation Efficiency
| Parameter | Value | Units | Method of Determination |
| Initial Linker Mass | mg | ||
| Initial Payload Mass | mg | ||
| Molar Ratio (Payload:Linker) | |||
| Reaction Yield (Crude) | % | ||
| Purity (Post-Purification) | % | HPLC | |
| Final Conjugate Mass | mg | ||
| Overall Yield | % |
Table 2: Characterization of Payload-Linker-Biomolecule Conjugate
| Parameter | Value | Units | Method of Determination |
| Biomolecule Concentration | mg/mL | UV-Vis (A280) | |
| Drug-to-Biomolecule Ratio (DBR) | HIC-HPLC, Mass Spec. | ||
| Conjugate Purity | % | SEC-HPLC | |
| Aggregation Level | % | SEC-HPLC | |
| Endotoxin Levels | EU/mg | LAL Assay |
Experimental Protocols
Protocol 1: MMT Deprotection of this compound
This procedure removes the MMT protecting group from the lysine side chain, exposing the primary amine for payload conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Diethyl ether, cold
-
Argon or Nitrogen gas
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for reaction monitoring
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Prepare the deprotection solution: 1-2% TFA and 2-5% TIS in DCM.
-
Add the deprotection solution to the linker solution dropwise while stirring at room temperature. A color change to orange/yellow is indicative of trityl cation formation.
-
Monitor the reaction by HPLC until the starting material is consumed (typically 30-60 minutes).
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
Re-dissolve the residue in a minimal amount of DCM.
-
Precipitate the deprotected linker by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the resulting product, Lys-PAB-oxydiacetamide-PEG8-N3, under vacuum.
-
Confirm the identity and purity of the deprotected linker by Mass Spectrometry and HPLC.
Protocol 2: Conjugation of Payload to Deprotected Linker
This protocol describes the conjugation of a payload containing a carboxylic acid group that has been pre-activated as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected Lys-PAB-oxydiacetamide-PEG8-N3
-
Payload-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Under an inert atmosphere, dissolve the deprotected linker in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the Payload-NHS ester in the same solvent.
-
Add the Payload-NHS ester solution to the linker solution. Use a molar excess of the payload (e.g., 1.2 to 1.5 equivalents).
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature for 2-4 hours, or until reaction completion is confirmed by LC-MS.
-
Quench the reaction by adding a small amount of water.
-
Purify the resulting Payload-Linker-Azide conjugate by reverse-phase HPLC using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Combine the fractions containing the pure product, freeze-dry (lyophilize), and store under inert gas at -20°C or -80°C.
-
Characterize the final product by Mass Spectrometry and analytical HPLC to confirm identity and purity.
Protocol 3: Click Chemistry Conjugation to an Alkyne-Modified Biomolecule
This section provides two alternative methods for the final conjugation step.
Materials:
-
Payload-Linker-Azide conjugate
-
Alkyne-modified biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)
-
Size-Exclusion Chromatography (SEC) or Affinity Chromatography system for purification
Procedure:
-
Prepare the biomolecule solution at a suitable concentration (e.g., 5-10 mg/mL).
-
Prepare the Payload-Linker-Azide stock solution in a compatible solvent like DMSO.
-
Prepare the catalyst premix: combine CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for 5 minutes.
-
Add the Payload-Linker-Azide to the biomolecule solution. A molar excess of 5-10 fold over the biomolecule is typical. The final concentration of organic solvent (e.g., DMSO) should be kept low (<10%) to maintain protein stability.
-
Add the Cu(I)/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate at room temperature for 1-2 hours, protecting the reaction from light.
-
Purify the final ADC using SEC (e.g., Sephadex G-25) to remove excess reagents or by using affinity chromatography (e.g., Protein A for antibodies).
-
Characterize the final conjugate as described in Table 2.
This copper-free method is ideal for applications where copper might be detrimental to the biomolecule.
Materials:
-
Payload-Linker-Azide conjugate
-
Biomolecule modified with a strained alkyne (e.g., DBCO or BCN) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purification system (SEC or Affinity Chromatography)
Procedure:
-
Prepare the strained alkyne-modified biomolecule at a suitable concentration.
-
Prepare the Payload-Linker-Azide stock solution in a compatible solvent (e.g., DMSO).
-
Add a molar excess (typically 3-5 equivalents) of the Payload-Linker-Azide to the biomolecule solution.
-
Incubate the reaction at room temperature for 2-4 hours, or at 4°C for 12-24 hours. The optimal conditions may vary depending on the specific reactants.
-
Monitor the reaction progress if necessary.
-
Purify the final conjugate using SEC or affinity chromatography to remove unreacted payload-linker.
-
Characterize the final conjugate as described in Table 2.
Mandatory Visualization
Caption: Overall workflow for payload conjugation using the Lys(MMT)-PAB-PEG8-N3 linker.
Caption: Chemical reaction pathway for the multi-step conjugation process.
References
Application Notes and Protocols for MMT Group Deprotection from Lysine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and technical guidance for the selective deprotection of the Monomethoxytrityl (MMT) group from the side chain of lysine (B10760008) residues. The MMT group is a valuable amine-protecting group in solid-phase peptide synthesis (SPPS) due to its lability under mild acidic conditions, which allows for orthogonal protection strategies in the synthesis of complex peptides, such as branched or cyclic peptides, and for site-specific labeling.
Introduction to MMT Protection in Peptide Synthesis
The MMT protecting group is employed to mask the ε-amino group of lysine during peptide synthesis. Its key advantage lies in its high sensitivity to acid, allowing for its removal without cleaving the peptide from the resin or removing other more acid-labile side-chain protecting groups like tert-butyl (tBu) or Boc.[1] This orthogonality is crucial for on-resin modifications of the lysine side chain.[2] The MMT group is significantly more acid-labile than the related Mtt (4-methyltrityl) group.[3][4]
Data Presentation: MMT Deprotection Conditions and Efficiency
The efficiency of MMT deprotection is influenced by the specific acidic reagent, its concentration, the solvent system, reaction time, and the presence of scavengers. The following table summarizes various reported conditions for MMT deprotection.
| Reagent(s) | Solvent | Scavenger | Reaction Time & Repetitions | Deprotection Efficiency | Reference(s) |
| 1% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 5% Triisopropylsilane (TIS) | Not Specified | Effective Removal | [5] |
| 2% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 5% Triisopropylsilane (TIS) | Not Specified | Effective Removal | [6] |
| 2% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Not Specified | Not Specified | Used for automated synthesis | [7] |
| Acetic Acid/Trifluoroethanol/DCM (1:2:7) | Not Specified | Not Specified | 30 minutes | 75-80% cleavage | [4][5] |
| 0.6 M Hydroxybenzotriazole (HOBt) | DCM/Trifluoroethanol (TFE) (1:1) | Not Specified | 1 hour, repeated | Effective Removal | [3] |
| 1-2% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Triisopropylsilane (TIS) | 30 minutes, may require repetition | Effective Removal | [8] |
Experimental Protocols
Below are detailed protocols for the deprotection of the MMT group from a lysine residue on a solid-phase resin.
Protocol 1: Standard MMT Deprotection using Trifluoroacetic Acid (TFA)
This is the most common and robust method for MMT removal.
Materials:
-
Peptide-resin containing an MMT-protected lysine residue
-
Deprotection Solution: 1-2% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Scavenger: 5% (v/v) Triisopropylsilane (TIS) in the deprotection solution
-
Washing Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Neutralization Solution: 5% (v/v) Diisopropylethylamine (DIEA) in DMF
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Swell the peptide-resin in DCM within the reaction vessel for 15-30 minutes.
-
Drain the DCM from the vessel.
-
Add the deprotection solution (1-2% TFA, 5% TIS in DCM) to the resin.
-
Agitate the resin suspension gently for 2-3 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a total of 5-10 cycles to ensure complete deprotection.[6]
-
Wash the resin thoroughly with DCM (3-5 times) to remove the cleaved MMT cation and residual acid.
-
Wash the resin with DMF (3-5 times).
-
Neutralize the resin by washing with the neutralization solution (5% DIEA in DMF) for 2-5 minutes, twice.
-
Wash the resin again with DMF (3-5 times).
-
The resin is now ready for the subsequent coupling step or other on-resin modifications.
Monitoring the Deprotection: The release of the MMT cation results in a characteristic yellow-orange color in the solution. The disappearance of this color upon successive treatments can be a qualitative indicator of reaction completion. For quantitative monitoring, a small sample of the resin can be cleaved and analyzed by HPLC.[9]
Protocol 2: Mild MMT Deprotection using Acetic Acid
This method is suitable when a less aggressive acidic condition is required to preserve other sensitive functionalities.
Materials:
-
Peptide-resin with MMT-protected lysine
-
Deprotection Solution: Acetic Acid/Trifluoroethanol (TFE)/DCM in a 1:2:7 ratio
-
Washing Solvents: DCM, DMF
-
Neutralization Solution: 5% (v/v) DIEA in DMF
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes and then drain the solvent.
-
Add the deprotection solution (AcOH/TFE/DCM) to the resin.
-
Agitate the mixture for 30 minutes at room temperature.[4]
-
Drain the deprotection solution.
-
Repeat steps 2-4 if necessary, based on HPLC monitoring of a test cleavage.
-
Wash the resin extensively with DCM (3-5 times).
-
Wash the resin with DMF (3-5 times).
-
Neutralize with 5% DIEA in DMF (2 x 2-5 minutes).
-
Wash the resin with DMF (3-5 times) to prepare for the next step.
Mandatory Visualizations
Caption: Workflow for MMT deprotection of Lysine on solid-phase resin.
Caption: Chemical reaction of MMT group deprotection from a lysine side chain.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. kohan.com.tw [kohan.com.tw]
- 8. peptide.com [peptide.com]
- 9. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for the site-specific conjugation of cytotoxic drugs to monoclonal antibodies, yielding homogenous and stable Antibody-Drug Conjugates (ADCs).[1][2] This bioorthogonal reaction forms a stable triazole linkage between an azide-functionalized component and an alkyne-functionalized component, offering high efficiency and specificity under mild, aqueous conditions compatible with sensitive biological molecules.[2][3][4] These characteristics address many of the challenges associated with traditional ADC conjugation methods, such as the production of heterogeneous mixtures with variable drug-to-antibody ratios (DAR) and potential linker instability.[1] This document provides detailed protocols and application notes for the successful implementation of CuAAC in ADC development.
Principle of the Reaction
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted-1,2,3-triazole. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[5][6] To enhance reaction efficiency and protect the antibody from potential damage by reactive oxygen species (ROS) generated during the reaction, a copper-chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris-(benzyltriazolylmethyl)amine (TBTA) is crucial.[3][7][8] The ligand stabilizes the catalytically active Cu(I) oxidation state and accelerates the reaction.[7][8]
The general scheme involves modifying either the antibody or the drug-linker with a terminal alkyne and the other component with an azide. The two are then reacted in the presence of the copper catalyst system.
Core Advantages of CuAAC for ADC Synthesis
-
High Specificity and Bioorthogonality: The azide and alkyne groups are largely inert in biological systems, ensuring that the conjugation occurs exclusively between the intended functionalities.[4]
-
High Reaction Efficiency: CuAAC reactions typically proceed with high to near-quantitative yields, simplifying downstream purification and maximizing the utilization of valuable antibody and payload materials.[5]
-
Mild Reaction Conditions: The reaction can be performed in aqueous buffers at room temperature and neutral pH, preserving the structural integrity and biological activity of the antibody.[3][6]
-
Stable Triazole Linkage: The resulting triazole ring is highly stable under physiological conditions, minimizing premature drug release.[1]
-
Homogeneous Products: Site-specific introduction of the azide or alkyne functionality on the antibody allows for the production of ADCs with a uniform drug-to-antibody ratio (DAR).[1]
Experimental Protocols
Materials and Reagents
-
Antibody: An antibody engineered to contain either a terminal alkyne or an azide group at a specific site.
-
Drug-Linker: A cytotoxic drug covalently attached to a linker that is functionalized with either an azide or a terminal alkyne (complementary to the antibody's functional group).
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.[3]
-
Copper-chelating Ligand:
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand. Prepare a 200 mM stock solution in water.[3]
-
TBTA (tris-(benzyltriazolylmethyl)amine): Soluble in organic solvents like DMSO.
-
-
Reducing Agent (Sodium Ascorbate): Prepare a fresh 100 mM stock solution in water immediately before use.[3]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4, is commonly used.[3] Other non-coordinating buffers can also be suitable.
-
Organic Co-solvent (optional): DMSO or DMF may be required to dissolve hydrophobic drug-linkers.[3]
-
Purification System: Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) system.
General CuAAC Protocol for ADC Synthesis
This protocol describes the conjugation of an alkyne-modified antibody with an azide-functionalized drug-linker.
-
Preparation of Reactants:
-
Prepare the alkyne-modified antibody in the chosen conjugation buffer.
-
Dissolve the azide-functionalized drug-linker in a suitable solvent (e.g., DMSO) to create a stock solution.
-
-
Catalyst Premix Preparation:
-
In a separate microcentrifuge tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio.[3]
-
For example, mix 1 µL of 100 mM CuSO₄ with 1 µL of 200 mM THPTA.
-
Allow the mixture to stand for a few minutes to ensure complex formation.[3]
-
-
Conjugation Reaction:
-
In a reaction vessel, add the alkyne-modified antibody.
-
Add the azide-functionalized drug-linker to the antibody solution. The molar ratio of drug-linker to antibody typically ranges from 4:1 to 10:1 to drive the reaction to completion.[3]
-
Add the prepared copper-ligand premix to the antibody-drug mixture. A typical final concentration for the copper catalyst is in the micromolar range.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the millimolar range.
-
Gently mix the reaction solution and incubate at room temperature for 30 to 60 minutes.[3] Protect the reaction from light.[3]
-
-
Purification of the ADC:
-
Following incubation, purify the ADC from unreacted drug-linker, catalyst, and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer.
-
-
Characterization of the ADC:
-
Determine the final protein concentration, typically by UV-Vis spectroscopy.
-
Assess the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC or mass spectrometry (MS).
-
Analyze the purity and aggregation state of the ADC using SEC-HPLC.
-
Confirm the integrity of the conjugated antibody and drug via SDS-PAGE and MS.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for CuAAC reactions in ADC synthesis, compiled from various sources.
Table 1: Typical Reagent Concentrations and Molar Ratios
| Parameter | Typical Range/Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates. |
| Drug-Linker:Antibody Molar Ratio | 4:1 to 10:1 | An excess of the drug-linker is used to ensure complete conjugation to the available sites on the antibody.[3] |
| CuSO₄:Ligand (THPTA) Molar Ratio | 1:2 to 1:5 | A slight excess of the ligand is used to stabilize the Cu(I) ion and prevent protein damage.[3][5] |
| Final CuSO₄ Concentration | 50 µM - 500 µM | The optimal concentration can depend on the specific reactants and should be empirically determined.[1][7] |
| Final Sodium Ascorbate Concentration | 1 mM - 5 mM | A significant excess is used to maintain a reducing environment and ensure the regeneration of Cu(I). |
Table 2: Typical Reaction Conditions and Performance
| Parameter | Typical Value | Notes |
| Temperature | Room Temperature (20-25 °C) | The reaction is efficient at ambient temperatures. |
| pH | 7.0 - 8.0 | Neutral to slightly basic pH is generally optimal. |
| Reaction Time | 30 - 120 minutes | Most reactions proceed to completion within this timeframe.[3][5] |
| Reaction Efficiency/Yield | >95% to near-quantitative | CuAAC is known for its high efficiency, leading to high conversion rates.[1][2] |
| Achieved DAR | Homogeneous (e.g., 2 or 4) | For site-specific conjugation, a well-defined DAR is expected. |
Visualizations
Experimental Workflow for CuAAC-mediated ADC Synthesis
Caption: Workflow for the synthesis of an ADC using the CuAAC reaction.
General Structure of a CuAAC-Synthesized Antibody-Drug Conjugate
Caption: Schematic of an ADC formed via a stable triazole linkage.
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Increase Drug-Linker Concentration: A higher molar excess of the drug-linker can improve reaction kinetics.
-
Optimize Catalyst Concentration: The copper concentration can be critical; both too low and too high concentrations can be detrimental. Titrate the copper concentration to find the optimal level.[1]
-
Check Reagent Quality: Ensure the sodium ascorbate solution is freshly prepared, as it can oxidize over time. Verify the integrity of the azide and alkyne functionalities.
-
Extend Reaction Time: While the reaction is typically fast, extending the incubation time may increase the yield.
-
-
Antibody Aggregation or Degradation:
-
Optimize Ligand:Copper Ratio: A higher ratio of ligand to copper (e.g., 5:1) can better protect the antibody from copper-mediated damage.[5]
-
Minimize Reaction Time: Optimize conditions to achieve complete conjugation in the shortest possible time.
-
Buffer Composition: Ensure the buffer does not contain components that can interfere with the reaction or harm the antibody.
-
-
Heterogeneous DAR:
-
This is often an issue with the site-specific modification of the antibody rather than the CuAAC reaction itself. Ensure that the introduction of the azide or alkyne group onto the antibody is uniform.
-
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction is a highly reliable and efficient method for the synthesis of well-defined and stable antibody-drug conjugates. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can leverage the power of click chemistry to advance the development of next-generation ADC therapeutics. The ability to produce homogeneous ADCs with a specific DAR is a significant advantage for improving their therapeutic index and clinical outcomes.
References
- 1. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 solubility and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a heterobifunctional linker widely utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This linker incorporates several key features: a lysine (B10760008) residue with a monomethoxytrityl (MMT) protected amine for selective deprotection and subsequent conjugation, a para-aminobenzyl (PAB) group as a self-immolative spacer, an oxydiacetamide moiety, a hydrophilic polyethylene (B3416737) glycol (PEG8) chain to enhance solubility, and a terminal azide (B81097) (N3) group for click chemistry applications.[1] Understanding the solubility and storage conditions of this complex linker is critical for its effective handling and successful application in ADC development.
These application notes provide detailed information on the solubility of this compound in various solvents, recommended storage conditions, and protocols for its handling and use.
Physicochemical Properties
The structure of this compound is designed to offer a balance of reactivity, stability, and favorable physicochemical properties. The PEG8 spacer significantly contributes to the molecule's overall solubility in aqueous and polar organic solvents.
Solubility Data
Precise quantitative solubility data for this compound is not extensively published. However, based on the physicochemical properties of its constituent parts, particularly the hydrophilic PEG8 chain, the following table provides estimated solubility values in common laboratory solvents. It is strongly recommended to perform in-house solubility testing for specific applications.
| Solvent | Estimated Solubility | Notes |
| Aqueous Buffers (e.g., PBS pH 7.4) | Moderately to Highly Soluble | The PEG8 chain enhances aqueous solubility. Solubility may be influenced by pH and ionic strength. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for preparing stock solutions of PEGylated compounds. |
| Dimethylformamide (DMF) | Highly Soluble | Another suitable organic solvent for dissolving PEG linkers. |
| Ethanol (EtOH) | Soluble | Generally soluble, though potentially to a lesser extent than in DMSO or DMF. |
| Methanol (MeOH) | Soluble | Similar to ethanol, it should be a viable solvent. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The hydrophilic nature of the PEG chain limits solubility in non-polar organic solvents. |
| Acetonitrile (ACN) | Soluble | Often used in purification and analysis (e.g., HPLC). |
Storage Conditions
Proper storage of this compound is crucial to maintain its integrity and reactivity. The following storage conditions are recommended based on supplier information and the chemical nature of the compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. Allow the container to warm to room temperature before opening to prevent condensation. |
| In Solvent | -80°C | Up to 6 months | Use anhydrous solvents for preparing stock solutions. Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| In Solvent | -20°C | Up to 1 month | For short-term storage. Protect from light. |
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO or DMF
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of the linker in a sterile tube under an inert atmosphere if possible.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL or 10 mM).
-
Vortex the solution until the linker is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in separate, well-sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Caption: Workflow for preparing a stock solution.
Protocol for Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of the linker in an aqueous buffer, which is crucial for assessing its behavior in biological assays.[2][3]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Prepare a serial dilution of the linker stock solution in DMSO in a separate 96-well plate.
-
In a new 96-well plate, add the aqueous buffer to each well.
-
Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO dilution plate to the corresponding wells of the plate containing the aqueous buffer. This will create a range of final linker concentrations with a low percentage of DMSO.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant in a UV-Vis spectrophotometer at the λmax of the compound to determine the concentration of the dissolved linker.
Caption: Workflow for kinetic solubility assay.
Protocol for MMT Protecting Group Cleavage
The MMT group is acid-labile and can be selectively removed to expose the primary amine on the lysine residue for conjugation.[4][5]
Materials:
-
This compound conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the MMT-protected compound in DCM.
-
Prepare a cleavage cocktail of 1-2% TFA in DCM containing 2-5% TIS.
-
Add the cleavage cocktail to the dissolved compound. The reaction mixture will typically turn a characteristic orange/yellow color due to the formation of the MMT cation.
-
Stir the reaction at room temperature and monitor the progress by a suitable analytical method (e.g., TLC or LC-MS). The reaction is typically complete within 30-60 minutes.
-
Upon completion, the reaction can be quenched by the addition of a mild base (e.g., pyridine (B92270) or diisopropylethylamine) until the color disappears.
-
The deprotected product can then be purified by standard chromatographic techniques.
Caption: MMT deprotection signaling pathway.
Conclusion
This compound is a versatile ADC linker with favorable solubility characteristics due to its PEG8 component. Proper storage and handling are essential to ensure its stability and performance. The provided protocols offer guidance for the preparation of stock solutions, assessment of solubility, and a key conjugation-related reaction. Researchers should adapt these protocols to their specific experimental needs and always perform appropriate analytical characterization.
References
Application Notes and Protocols for the Synthesis of SN38-Linker Conjugates for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent topoisomerase I inhibitor.[1][2] Its high cytotoxicity, with IC50 values often in the nanomolar range against a variety of cancer cell lines, makes it a compelling payload for antibody-drug conjugates (ADCs).[1] ADCs are a targeted cancer therapy that utilize a monoclonal antibody to selectively deliver a potent cytotoxic agent, like SN38, to tumor cells, thereby enhancing the therapeutic window and reducing systemic toxicity.[2] The clinical success of Sacituzumab Govitecan (Trodelvy®), an ADC that uses an SN38 payload, has further validated the potential of this approach.[2]
The development of a successful SN38-ADC hinges on the careful design and synthesis of the SN38-linker conjugate. The linker is a critical component that connects SN38 to the antibody and plays a crucial role in the overall stability, efficacy, and safety of the ADC.[2] This document provides detailed application notes and protocols for the synthesis of SN38-linker conjugates and their subsequent conjugation to monoclonal antibodies.
SN38: Mechanism of Action
SN38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription.[1] Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks.[3] SN38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.[1][4] When the DNA replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks.[1][5] This significant DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately induces apoptosis (programmed cell death).[1][4]
Downstream Apoptotic Signaling
The DNA damage induced by SN38 activates intricate downstream signaling pathways to initiate apoptosis. A key pathway involved is the p53-dependent pathway. DNA damage leads to the activation of the tumor suppressor protein p53, which can then induce cell cycle arrest to allow for DNA repair. However, in cases of extensive and irreparable damage, activated p53 will trigger apoptosis by upregulating pro-apoptotic proteins such as Bax.[1]
Caption: SN38 Mechanism of Action Pathway.
Synthesis of SN38-Linker Conjugates
The synthesis of a SN38-ADC is a multi-step process that involves:
-
Derivatization of SN38 to introduce a reactive handle for linker attachment (e.g., SN38-COOH).[1]
-
Synthesis of a linker with a reactive group for antibody conjugation.[1]
-
Conjugation of the SN38-linker construct to the antibody.[1]
Caption: General Synthesis Workflow for SN38-ADC.
Data Presentation
In Vitro Cytotoxicity of SN38
| Cell Line | IC50 (nM) | Reference |
| Various Cancer Cell Lines | Nanomolar Range | [1][6] |
Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Conjugation Method | Linker Type | Target Antibody | Achieved DAR | Reference |
| Cysteine-based | CL2A (maleimide-based) | hRS7 (anti-Trop-2) | ~7.6 | [3][7] |
| Cysteine-based | Mc-VC-PAB | Anti-Notch3 IgG1 | ~4 | [3] |
| Lysine-based | SMCC | Trastuzumab | 3.4 - 3.9 | [3] |
| Cysteine-based | CTSB-cleavable ether linker | Mil40 | ~3.7 - 7.1 | [3][8] |
Stability of SN38-Linker Conjugates
| ADC | Linker Type | Stability Metric | Result | Reference |
| IMMU-132 | Acid-sensitive carbonate | Half-life in human serum | ~24 hours | [3] |
| SN38-ether-ADC | CTSB-cleavable ether linker | Half-life in serum | > 10 days | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Cathepsin B-Cleavable SN38-Linker Activated for Antibody Conjugation
This protocol describes a generalized method for synthesizing a SN38-linker with a terminal N-hydroxysuccinimide (NHS) ester for subsequent conjugation to an antibody.
Materials:
-
SN38
-
Bromo-functionalized linker precursor (e.g., with a valine-citrulline PABC spacer)
-
Cesium Carbonate (Cs2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Flash chromatography system
Procedure:
-
SN38-Linker Synthesis:
-
Activation for Antibody Conjugation (NHS Ester Formation):
-
Dissolve the purified SN38-linker (with a terminal carboxylic acid) in anhydrous DMF.[1]
-
Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base like DIPEA.[1]
-
Stir the reaction at room temperature for 4-6 hours.[1]
-
The crude product can be purified by flash chromatography to yield the SN38-linker-NHS ester.[1]
-
Protocol 2: Lysine-Based Conjugation of SN38-Linker to a Monoclonal Antibody
This protocol outlines the conjugation of an NHS-activated SN38-linker to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
SN38-linker-NHS ester dissolved in an organic co-solvent (e.g., DMSO or DMA)
-
Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Quenching solution (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Purification:
Protocol 3: Cysteine-Based Conjugation of SN38-Linker to a Monoclonal Antibody
This protocol describes the conjugation of a maleimide-activated SN38-linker to the thiol groups of reduced cysteines in the antibody.
Materials:
-
Monoclonal Antibody (mAb) of interest
-
SN38-linker-maleimide (e.g., Mc-VC-PAB-SN38)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA
-
Quenching Solution: N-acetylcysteine
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange into the Reaction Buffer using a desalting column.[3]
-
-
Antibody Reduction:
-
Conjugation Reaction:
-
Immediately after reduction, add a 5-10 molar excess of the SN38-linker-maleimide (dissolved in a small amount of DMSO) to the reduced antibody solution.[3] The final DMSO concentration should be below 10% (v/v).[3]
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.[3]
-
-
Quenching:
-
Add a quenching solution, such as N-acetylcysteine, to react with any unreacted maleimide (B117702) groups.[3] Incubate for 20 minutes at room temperature.[3]
-
-
Purification:
Caption: Workflow for Cysteine-Based SN38-ADC Synthesis.
Characterization of SN38-ADCs
The resulting SN38-ADC must be thoroughly characterized to ensure its quality and consistency.[1]
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.[1] It can be determined using methods such as:
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: This technique separates ADC species with different DARs.[3][10]
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug-linker, the DAR can be calculated.[3]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the distribution of different DAR species.[1]
-
-
Purity and Aggregation: Size Exclusion Chromatography (SEC)-HPLC is used to assess the purity of the ADC and quantify the level of aggregation.[3]
-
In Vitro Cytotoxicity Assays: The potency of the SN38-ADC is evaluated by determining its IC50 value against cancer cell lines that express the target antigen.[1]
Conclusion
The development of SN38-ADCs represents a promising strategy to leverage the high potency of this topoisomerase I inhibitor for targeted cancer therapy.[1] The synthesis of a stable and effective SN38-ADC requires careful consideration of the linker chemistry, conjugation strategy, and purification methods. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working on the development of novel SN38-based ADCs. The continued optimization of linker technology and conjugation methods will further enhance the therapeutic potential of these powerful anti-cancer agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Site-Specific Antibody Conjugation Using Azide Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific antibody conjugation has emerged as a critical technology in the development of next-generation antibody-drug conjugates (ADCs).[][2][3] By precisely controlling the location and stoichiometry of drug conjugation, it is possible to generate homogeneous ADCs with improved pharmacokinetics, enhanced therapeutic index, and reduced off-target toxicity compared to traditional stochastic methods.[4][5][6] The introduction of an azide (B81097) functional group onto the antibody serves as a bioorthogonal handle, allowing for a highly selective "click chemistry" reaction with an alkyne-containing payload.[][7][8] This document provides detailed application notes and protocols for the site-specific introduction of azide linkers into antibodies and their subsequent conjugation to payloads.
Two primary "click chemistry" approaches are utilized for this purpose: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[][8][9] CuAAC offers rapid reaction kinetics, while SPAAC avoids the use of a potentially cytotoxic copper catalyst, making it highly biocompatible.[][10]
I. Methods for Site-Specific Introduction of Azide Functionality
Several enzymatic and chemo-enzymatic methods can be employed to introduce an azide group at a specific site on an antibody.
1. Glycan Remodeling: The conserved N-linked glycans on the Fc region of an antibody can be enzymatically remodeled to incorporate an azide-modified sugar.[3][11][12] This approach is advantageous as it does not require modification of the antibody's amino acid sequence.[12]
2. Formylglycine-Generating Enzyme (FGE): FGE recognizes a specific consensus sequence (CXPXR) engineered into the antibody and converts the cysteine residue to a formylglycine (fGly).[13][14][15][16] The resulting aldehyde group can then be chemoselectively reacted with an azide-containing reagent.[14][15]
3. Sortase-Mediated Ligation: Sortase A (SrtA) is a transpeptidase that recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine.[17][18][19] An antibody can be engineered with an LPXTG tag, allowing for the SrtA-catalyzed ligation of an azide-containing oligo-glycine nucleophile.[17][18]
4. Transglutaminase-Mediated Conjugation: Microbial transglutaminase (mTGase) can catalyze the formation of an isopeptide bond between the side chain of a specific glutamine residue (Q295) in the antibody's Fc region and a primary amine.[20][21] An azide-PEG-amine linker can be used as the substrate for this reaction.[20]
II. Quantitative Data Summary
The following tables summarize key quantitative data associated with site-specific antibody conjugation using azide linkers.
Table 1: Comparison of Azide Introduction Methods
| Method | Typical Drug-to-Antibody Ratio (DAR) | Conjugation Efficiency | Key Advantages | Key Disadvantages |
| Glycan Remodeling | 2.0 - 4.5[3] | >90% | No protein engineering required, homogenous DAR | Requires specific enzymes and sugar substrates |
| FGE | ~2.0 | >95%[4] | Bioorthogonal handle, high efficiency | Requires genetic engineering of the antibody |
| Sortase-Mediated | 2.0 | High | Precise control over conjugation site | Requires genetic engineering and excess nucleophile |
| Transglutaminase | 2.0 | Near quantitative[21] | Site-specific on native antibodies | Requires specific enzyme and linker |
Table 2: In Vitro and In Vivo Efficacy of Site-Specific ADCs
| Antibody Target | Linker-Payload | Conjugation Method | In Vitro Potency (IC50) | In Vivo Efficacy | Reference |
| CD33 | DFO-alkyne (via SPAAC) | Site-specific (K188) | 34% reduced IC50 vs. random | Similar tumor uptake to random | [22] |
| HER2 | MMAE | Site-specific (CypK) | Selective killing of HER2+ cells | Stable in serum | [23] |
| MUC16 | MMAE | Site-specific (THIOMAB) | N/A | 2-fold improved efficacy vs. random | [4][24] |
| CD22 | Doxorubicin | Glycan Remodeling (SPAAC) | Selective killing of lymphoma cells | N/A | [12] |
III. Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified antibody to an azide-containing payload.
Materials:
-
Alkyne-modified antibody (in PBS, pH 7.4)
-
Azide-containing payload (dissolved in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)[9]
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)[9]
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare fresh sodium ascorbate solution.
-
Dilute the alkyne-modified antibody to a final concentration of 1-5 mg/mL in PBS.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified antibody with the azide-containing payload. A molar excess of 5-10 fold of the payload is recommended.[10]
-
Add THPTA ligand to the reaction mixture to a final concentration of 2 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
The final reaction volume should contain no more than 10% DMSO.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted payload and other small molecules.[9]
-
-
Characterization:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified antibody to a strained alkyne (e.g., DBCO)-containing payload.
Materials:
-
Azide-modified antibody (in PBS, pH 7.4)
-
DBCO-containing payload (dissolved in DMSO)
-
PBS, pH 7.4
-
DMSO
-
Ultracentrifugal filter (50 kDa MWCO) or SEC column for purification
Procedure:
-
Preparation of Reagents:
-
Reaction Setup:
-
In a suitable reaction vessel, add the azide-modified antibody.
-
Add the DBCO-containing payload stock solution to the antibody solution. A 5-10 fold molar excess of the payload is a common starting point.[10] The final concentration of DMSO should be kept below 10%.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours.[7] The reaction can also be performed at 4°C for 12-24 hours.
-
-
Purification:
-
Remove excess unreacted payload using an ultracentrifugal filter or a desalting column.[7]
-
-
Characterization:
-
Characterize the purified ADC to determine the DAR and other quality attributes as described in Protocol 1.
-
IV. Visualizations
Caption: Experimental workflow for site-specific ADC production.
Caption: Click chemistry reactions for ADC conjugation.
References
- 2. mdpi.com [mdpi.com]
- 3. Precision Modification of Native Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 8. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 12. researchgate.net [researchgate.net]
- 13. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates | Springer Nature Experiments [experiments.springernature.com]
- 14. ovid.com [ovid.com]
- 15. Enzyme-mediated Modification and Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 16. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Generation of antibody–drug conjugates by proximity-driven acyl transfer and sortase-mediated ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. [Determination of drug antibody ratio in an antibody-drug conjugate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation with PEG8-N3 Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for bioconjugation utilizing a PEG8-N3 linker. This versatile linker enables the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer terminating in an azide (B81097) (N3) group to a biomolecule of interest. The azide group serves as a bioorthogonal handle for subsequent "click" chemistry reactions, allowing for the highly specific and efficient conjugation of a second molecule, such as a drug, imaging agent, or nanoparticle.
The protocols outlined below focus on a two-stage bioconjugation strategy. The initial step involves the introduction of the PEG8-N3 linker onto a biomolecule, for instance, through the reaction of a heterobifunctional linker like N3-PEG8-Hydrazide with an oxidized glycoprotein (B1211001). The subsequent stage details the "click" chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a payload molecule.
Data Presentation
The following tables summarize key quantitative data and reaction parameters for the bioconjugation process.
Table 1: Parameters for Glycoprotein Oxidation and Hydrazone Ligation
| Parameter | Condition | Expected Outcome | Analytical Method |
| Glycoprotein | Monoclonal Antibody (IgG) | ~150 kDa | SDS-PAGE, Mass Spectrometry |
| Sodium Periodate (B1199274) (NaIO4) Concentration | 1 mM | Generation of 2-4 aldehydes per IgG | Mass Spectrometry |
| N3-PEG8-Hydrazide Molar Excess | 50-fold | Degree of Labeling (DOL) of 2-3 | HIC-HPLC, Mass Spectrometry |
| Conjugation Time | 4 hours at Room Temperature | >90% conjugation efficiency | HPLC |
| Final Yield (Post-purification) | >80% recovery | Protein Assay (A280nm) |
Table 2: Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition | Expected Outcome | Analytical Method |
| Alkyne-Payload Molar Excess | 2-10 fold over azide-modified biomolecule | High yield of final conjugate | HPLC, Mass Spectrometry |
| Copper(II) Sulfate (B86663) (CuSO4) Concentration | 0.25 mM | Catalysis of the cycloaddition | - |
| Ligand (e.g., THPTA) Concentration | 1.25 mM (5:1 ratio to copper) | Acceleration of reaction and protection of biomolecule | - |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 5 mM | Reduction of Cu(II) to Cu(I) | - |
| Reaction Time | 1-4 hours at Room Temperature | >95% conversion to triazole linkage | HPLC, Mass Spectrometry |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Mild Oxidation
This protocol describes the gentle oxidation of cis-diol groups within the carbohydrate moieties of glycoproteins to produce reactive aldehyde groups.
Materials and Reagents:
-
Glycoprotein (e.g., IgG antibody) at 1-10 mg/mL
-
Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Sodium periodate (NaIO4)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Buffer Exchange: Equilibrate the glycoprotein into the Oxidation Buffer using a desalting column. Adjust the final protein concentration to 5 mg/mL.
-
Periodate Oxidation: Add a freshly prepared solution of NaIO4 to the glycoprotein solution to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quenching: Terminate the oxidation by adding glycerol to a final concentration of 10 mM and incubate for 10 minutes at 4°C in the dark.
-
Purification: Immediately remove excess periodate and glycerol by buffer exchanging the oxidized glycoprotein into a suitable Conjugation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 6.0) using a desalting column.
Protocol 2: Hydrazone Ligation with N3-PEG8-Hydrazide
This protocol details the conjugation of the N3-PEG8-Hydrazide linker to the oxidized glycoprotein.
Materials and Reagents:
-
Oxidized glycoprotein
-
N3-PEG8-Hydrazide
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 6.0
-
Aniline (B41778) (optional, as a catalyst)
-
Desalting columns
Procedure:
-
Reagent Preparation: Dissolve the N3-PEG8-Hydrazide linker in the Conjugation Buffer.
-
Conjugation Reaction: Add a 50-fold molar excess of the N3-PEG8-Hydrazide to the oxidized glycoprotein solution. If using, add aniline to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture for 4 hours at room temperature.
-
Purification: Remove excess N3-PEG8-Hydrazide linker by buffer exchange into a buffer suitable for the subsequent click chemistry step (e.g., PBS, pH 7.4) using a desalting column.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized biomolecule and an alkyne-containing payload.
Materials and Reagents:
-
Azide-modified biomolecule in PBS, pH 7.4
-
Alkyne-containing payload
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
DMSO (for dissolving hydrophobic payloads)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-payload in DMSO or an appropriate solvent.
-
Prepare fresh stock solutions of CuSO4, THPTA, and sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-modified biomolecule.
-
Add the alkyne-payload to the desired molar excess (e.g., 2-4 fold). Ensure the final concentration of any organic solvent like DMSO is low (ideally <5% v/v) to maintain protein stability.
-
Add the THPTA solution to the reaction mixture, followed by the CuSO4 solution. The final concentrations should be approximately 1.25 mM for THPTA and 0.25 mM for CuSO4.[1]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[1]
-
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the final bioconjugate to remove the catalyst, excess payload, and other reagents. Suitable methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
Characterization of the Bioconjugate
Successful bioconjugation and the purity of the final product should be confirmed using various analytical techniques:
-
SDS-PAGE: To visualize the increase in molecular weight of the biomolecule after conjugation.
-
HPLC: Techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) can be used to determine the drug-to-antibody ratio (DAR) and assess the purity of the conjugate.[2]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the covalent attachment of the linker and payload and to determine the exact mass of the conjugate, providing a precise measure of the degree of labeling.[2][3]
Visualizations
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation Preparation of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] This targeted delivery approach enhances the therapeutic window by minimizing systemic toxicity.[2][3] However, the inherent complexity of ADCs, comprising a large molecule antibody, a small molecule drug, and a chemical linker, presents significant challenges in developing stable and effective formulations for in vivo studies.[4][5][6][7]
The formulation of an ADC is critical for its stability, efficacy, and safety.[8][9] Instability can lead to aggregation, precipitation, and premature release of the cytotoxic payload, compromising the therapeutic index and potentially causing off-target toxicity.[3][6][8] Therefore, a well-developed formulation is essential to maintain the integrity of the ADC from preparation to administration in preclinical in vivo models.
These application notes provide a comprehensive guide to the preparation of ADC formulations for in vivo studies, including detailed protocols, critical parameters, and data presentation guidelines.
Key Formulation Considerations
The development of a stable ADC formulation requires careful optimization of several parameters to ensure the physical and chemical integrity of the conjugate.[10] Key considerations include:
-
Buffer System and pH: The choice of buffer and the control of pH are critical for maintaining the stability of both the antibody and the linker-payload.[1][] Marketed ADCs typically use a pH range of 5.0–8.0.[1] The buffer system should be selected to minimize degradation pathways specific to the ADC, such as hydrolysis of the linker.[1]
-
Excipients: Various excipients are used to stabilize the ADC.[] These can include:
-
Lyoprotectants/Cryoprotectants: Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol) are used to protect the ADC during lyophilization and freeze-thaw cycles.[][12]
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are often included to prevent aggregation and surface adsorption.[]
-
Tonicity Modifiers: Salts (e.g., NaCl) can be used to adjust the tonicity of the formulation for in vivo administration.
-
-
Drug-to-Antibody Ratio (DAR): The DAR, or the average number of drug molecules conjugated to each antibody, is a critical quality attribute that influences the ADC's efficacy and safety.[13][14] Heterogeneity in the DAR can impact the physicochemical properties and stability of the ADC.[4][15]
-
Stability: The physical and chemical stability of the ADC formulation must be thoroughly evaluated.[8][10] This includes assessing aggregation, fragmentation, payload deconjugation, and the stability of the linker.[8][13] Both long-term and accelerated stability studies are crucial.[]
Experimental Protocol: Preparation of a Lyophilized ADC Formulation for In Vivo Studies
This protocol outlines the steps for preparing a lyophilized ADC formulation, a common approach to enhance long-term stability.[1]
1. Materials and Equipment:
-
Purified and characterized Antibody-Drug Conjugate (ADC)
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile-filtered formulation buffer (e.g., histidine, phosphate, or citrate (B86180) buffer)
-
Sterile-filtered excipient stock solutions (e.g., sucrose, polysorbate 80)
-
Sterile, depyrogenated vials and stoppers
-
Lyophilizer
-
Analytical equipment for quality control (e.g., SEC-HPLC, RP-HPLC, UV-Vis spectrophotometer)
2. Formulation Preparation Workflow:
Caption: Experimental workflow for ADC in vivo formulation.
3. Step-by-Step Procedure:
-
Buffer Exchange:
-
Perform buffer exchange of the purified ADC concentrate into the final formulation buffer using a suitable method such as tangential flow filtration (TFF) or dialysis. This step removes any residual components from the purification process.
-
-
Concentration Adjustment:
-
Adjust the concentration of the ADC to the target concentration using the formulation buffer. The final concentration for IV infusion is typically less than 20 mg/mL.[16]
-
-
Excipient Addition:
-
Add the required excipients (e.g., lyoprotectants, surfactants) from sterile stock solutions to their final target concentrations. Mix gently to ensure homogeneity.
-
-
Sterile Filtration:
-
Filter the final formulated ADC solution through a 0.22 µm sterile filter into a sterile container. This step is critical for ensuring the sterility of the final product.
-
-
Aseptic Filling:
-
Aseptically dispense the sterile-filtered ADC solution into sterile, depyrogenated vials.
-
-
Lyophilization:
-
Place the filled vials into a lyophilizer and perform a validated lyophilization cycle. This typically involves freezing, primary drying (sublimation of ice), and secondary drying (desorption of bound water).
-
-
Stoppering and Sealing:
-
At the end of the lyophilization cycle, stopper the vials under an inert atmosphere (e.g., nitrogen) and seal them.
-
-
Quality Control:
-
Perform a series of quality control tests on the lyophilized product, including visual inspection, reconstitution time, pH and osmolality of the reconstituted solution, protein concentration, aggregation (by SEC-HPLC), and DAR (by HIC-HPLC or RP-HPLC).
-
4. Reconstitution for In Vivo Administration:
-
Reconstitute the lyophilized ADC with a specified volume of sterile water for injection (WFI) or a suitable sterile buffer immediately prior to in vivo administration.
-
Gently swirl the vial to dissolve the cake. Do not shake, as this can cause aggregation.
-
Visually inspect the reconstituted solution for any particulate matter.
-
The reconstituted ADC can then be further diluted with a sterile vehicle (e.g., saline) to the final dosing concentration for injection into animals.
Data Presentation: Quantitative Formulation Parameters
The following tables summarize typical quantitative data for ADC formulations.
Table 1: Common Buffer Systems and pH Ranges for Commercial ADCs
| Buffer System | Typical pH Range | Example Commercial ADC(s) | Reference(s) |
| Histidine | 5.5 - 6.5 | Adcetris®, Kadcyla® | [1] |
| Phosphate | 7.0 - 7.5 | Mylotarg® | [1] |
| Tris | 7.5 - 8.0 | Besponsa® | [1] |
| Succinate | 5.0 - 6.0 | - | [1] |
| Acetate | 5.0 - 5.5 | - | [1] |
| Citrate | 6.0 - 7.0 | - | [1] |
Table 2: Common Excipients in Commercial ADC Formulations
| Excipient Class | Example Excipient | Typical Concentration Range | Purpose | Reference(s) |
| Lyoprotectant | Sucrose | 2 - 10% (w/v) | Stabilizer during lyophilization and storage | [][12] |
| Lyoprotectant | Trehalose | 2 - 10% (w/v) | Stabilizer during lyophilization and storage | [] |
| Bulking Agent | Mannitol | 1 - 5% (w/v) | Provides cake structure in lyophilized products | [][12] |
| Surfactant | Polysorbate 80 | 0.01 - 0.1% (w/v) | Prevents aggregation and surface adsorption | [] |
| Surfactant | Polysorbate 20 | 0.01 - 0.1% (w/v) | Prevents aggregation and surface adsorption | [] |
Critical Parameters and Logical Relationships
The stability and efficacy of an ADC formulation depend on the interplay of several critical parameters.
Caption: Interplay of key ADC formulation parameters.
Analytical Techniques for Formulation Characterization
A comprehensive analytical toolbox is required to characterize ADC formulations and ensure their quality.[13]
Table 3: Key Analytical Methods for ADC Formulation Characterization
| Analytical Method | Parameter Measured | Reference(s) |
| Size-Exclusion Chromatography (SEC-HPLC) | Aggregation, Fragmentation | [8][13] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug-to-Antibody Ratio (DAR), Drug Distribution | [8][13] |
| Reversed-Phase HPLC (RP-HPLC) | DAR, Purity, Degradation Products | [8][13] |
| UV-Vis Spectrophotometry | Protein Concentration | [8] |
| Dynamic Light Scattering (DLS) | Particle Size, Polydispersity | [8] |
| Capillary Isoelectric Focusing (cIEF) | Charge Heterogeneity | [8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact Mass, DAR, Identification of Degradants | [8][17] |
Conclusion
The preparation of a stable and effective in vivo formulation is a critical step in the preclinical development of Antibody-Drug Conjugates. A systematic approach to formulation development, considering the interplay of buffer systems, excipients, and the inherent properties of the ADC, is essential. Rigorous analytical characterization and stability testing are paramount to ensure the quality, safety, and efficacy of the ADC formulation before it is administered in vivo. The protocols and guidelines presented here provide a framework for researchers to develop robust ADC formulations for their preclinical studies.
References
- 1. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Antibody-Drug Conjugates: Challenges and Innovation | Technology Networks [technologynetworks.com]
- 6. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 7. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 12. WO2017121867A1 - Formulation for antibody and drug conjugate thereof - Google Patents [patents.google.com]
- 13. leukocare.com [leukocare.com]
- 14. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. blog.crownbio.com [blog.crownbio.com]
Troubleshooting & Optimization
Troubleshooting incomplete MMT group deprotection
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with incomplete monomethoxytrityl (MMT) group deprotection in peptide and oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete MMT deprotection?
Incomplete MMT deprotection can stem from several factors:
-
Insufficient Acid Concentration or Reaction Time: The acidic cleavage of the MMT group is a time-dependent reaction. Low concentrations of trifluoroacetic acid (TFA) or short reaction times may not be sufficient to drive the deprotection to completion.[1]
-
Reagent Degradation: The deprotection reagent, typically a dilute solution of TFA in dichloromethane (B109758) (DCM), can degrade over time. It is crucial to use freshly prepared reagents for optimal results.
-
Poor Resin Swelling: In solid-phase synthesis, inadequate swelling of the resin in the reaction solvent can hinder the access of the deprotection reagent to the MMT-protected sites within the resin beads.
-
Steric Hindrance: Bulky neighboring amino acid residues or complex secondary structures in the peptide or oligonucleotide chain can sterically hinder the approach of the deprotection reagent to the MMT group.
-
Inefficient Scavenging: During deprotection, the released MMT cation can re-attach to the deprotected functional group. Scavengers are added to the deprotection solution to trap these cations, and inefficient scavenging can lead to re-protection and thus, an incomplete overall deprotection.[1]
Q2: How can I optimize my MMT deprotection protocol?
To enhance the efficiency of your MMT deprotection, consider the following optimizations:
-
Increase TFA Concentration: If incomplete deprotection is observed, cautiously increasing the TFA concentration (e.g., from 1% to 2-5%) can enhance the rate of cleavage.[1] However, be mindful that higher TFA concentrations may affect other acid-labile protecting groups.
-
Extend Reaction Time and Increase Iterations: Prolonging the reaction time and increasing the number of deprotection cycles can significantly improve the yield of the deprotected product.[1]
-
Ensure Fresh Reagents: Always use a freshly prepared deprotection solution of TFA in a high-purity, anhydrous solvent like DCM.
-
Use Effective Scavengers: Triisopropylsilane (TIS) is a commonly used and effective scavenger for the MMT cation.[1] Ensure it is present in a sufficient concentration (typically 1-5%).
-
Monitor the Reaction: If possible, monitor the reaction progress. The release of the MMT cation can be visually observed as a yellow-orange color in the solution or quantified spectrophotometrically around 460 nm.
Q3: What are the recommended deprotection conditions for MMT-cysteine?
For the deprotection of MMT-protected cysteine residues, a common starting point is a solution of 1-2% TFA and 1-5% TIS in DCM. The reaction is typically performed by treating the resin with this solution for 2-10 minutes, repeated 3-5 times to ensure complete removal.[1]
Q4: How can I confirm that the MMT group has been completely removed?
Several analytical techniques can be employed to verify the completeness of MMT deprotection:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool to analyze the crude product after cleavage from the resin. The appearance of a new peak corresponding to the deprotected product and the disappearance of the peak for the MMT-protected starting material confirms successful deprotection.[1][2]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final product, verifying the absence of the MMT group (molecular weight of MMT is 272.36 g/mol ).
-
Kaiser Test: This colorimetric test detects free primary amines. A positive result (blue color) after deprotection indicates the presence of a free amine, suggesting successful MMT removal from an amine-containing residue. However, this test is not applicable for hydroxyl groups or N-terminal proline.
Quantitative Data on MMT Deprotection
The efficiency of MMT deprotection is influenced by various experimental parameters. The following table summarizes quantitative data from a study optimizing the removal of the MMT group from cysteine residues in oxytocin (B344502) using 2% TFA and 5% TIS in DCM.[1]
| Experiment | Reaction Time (minutes) | Number of Iterations | Percentage of Deprotected Product (%) |
| 1 | 1 | 5 | 68.9 |
| 2 | 5 | 3 | 74.8 |
| 3 | 5 | 5 | 81.2 |
| 4 | 10 | 3 | 82.9 |
| 5 | 10 | 5 | 88.1 |
Data adapted from a study by Biotage. The percentage of deprotected product was determined by comparing the total alkylated peptide content to the unmodified oxytocin content via analytical HPLC.[1]
Experimental Protocols
Protocol 1: On-Resin MMT Deprotection of a Cysteine Residue
This protocol provides a general procedure for the on-resin deprotection of an MMT-protected cysteine residue.
Materials:
-
MMT-protected peptide-resin
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deprotection Solution: 1-5% TFA and 1-5% TIS in DCM (prepare fresh)
-
Washing Solvents: DCM, Dimethylformamide (DMF)
-
Neutralization Solution: 5% N,N-Diisopropylethylamine (DIPEA) in DMF
-
Solid-phase synthesis reaction vessel
Procedure:
-
Swell the MMT-protected peptide-resin in DCM in the reaction vessel for 20-30 minutes.
-
Drain the DCM from the resin.
-
Add the freshly prepared deprotection solution to the resin.
-
Agitate the resin slurry for 2-10 minutes at room temperature. A yellow-orange color should be observed in the solution, indicating the release of the MMT cation.
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a total of 3-5 cycles to ensure complete deprotection.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and the scavenged MMT cation.
-
Wash the resin with DMF (3-5 times).
-
Neutralize the resin by washing with the neutralization solution (2 times for 5 minutes each).
-
Wash the resin again with DMF (3-5 times) and then with DCM (3-5 times).
-
The resin is now ready for the subsequent coupling step or cleavage from the solid support.
Protocol 2: HPLC Analysis of MMT Deprotection
This protocol outlines a general method for analyzing the crude peptide by reverse-phase HPLC to assess the efficiency of MMT deprotection after cleavage from the resin.
Materials and Equipment:
-
Lyophilized crude peptide
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample solvent: Mobile Phase A or a mixture of A and B
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptide in the sample solvent to a concentration of approximately 1 mg/mL. Vortex and centrifuge the sample to remove any particulates.
-
HPLC System Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.
-
Set the UV detector to a wavelength of 220 nm for peptide backbone detection.
-
-
Injection and Gradient:
-
Inject 10-20 µL of the prepared sample onto the column.
-
Run a linear gradient to elute the peptides. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Analyze the resulting chromatogram.
-
Identify the peak corresponding to the desired deprotected peptide and any peak corresponding to the MMT-protected starting material.
-
Calculate the percentage of deprotection by integrating the peak areas. The retention time of the MMT-protected peptide will be longer than that of the deprotected peptide due to the hydrophobicity of the MMT group.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for incomplete MMT deprotection.
References
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrophobic Payloads
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of ADC aggregation, particularly when working with hydrophobic payloads.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development and handling of ADCs with hydrophobic payloads.
| Problem | Potential Cause | Suggested Solution |
| Immediate aggregation or precipitation upon conjugation. | High hydrophobicity of the payload and/or linker leading to rapid self-association. | - Utilize Hydrophilic Linkers: Incorporate linkers containing polyethylene (B3416737) glycol (PEG), sulfonate, or other hydrophilic moieties to increase the overall solubility of the ADC.[1] - Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the number of hydrophobic patches on the antibody surface. Aim for a DAR that balances efficacy and stability.[1] - Solid-Phase Conjugation: Immobilize the antibody on a solid support during the conjugation reaction to prevent intermolecular interactions between newly formed, hydrophobic ADCs. |
| Increased aggregation observed after purification. | - Harsh Purification Conditions: The buffer conditions or chromatography resin used during purification may be promoting aggregation. - Re-equilibration Issues: Improper buffer exchange post-purification can lead to instability. | - Optimize Chromatography Method: For size exclusion chromatography (SEC), ensure the mobile phase is compatible with ADC stability. For hydrophobic interaction chromatography (HIC), use the mildest possible elution conditions. - Buffer Exchange: Perform a gradual and thorough buffer exchange into a pre-optimized formulation buffer immediately after purification. |
| Gradual increase in aggregation during storage. | - Suboptimal Formulation: The pH, ionic strength, or absence of stabilizers in the storage buffer can lead to long-term instability. - Inappropriate Storage Conditions: Temperature fluctuations, freeze-thaw cycles, and exposure to light can induce aggregation. | - Formulation Optimization: Screen a panel of buffers with varying pH and ionic strengths. Add excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) to enhance stability.[1] - Controlled Storage: Store ADCs at recommended temperatures (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles. Protect from light, especially if the payload is light-sensitive. |
| Inconsistent results in cell-based assays. | Presence of aggregates in the ADC preparation. | - Characterize ADC Stock: Before use in assays, analyze the ADC preparation for the presence of aggregates using techniques like SEC-HPLC or DLS. - Purify before Use: If aggregates are present, purify the ADC using SEC to isolate the monomeric fraction for your experiments. |
| High background or non-specific uptake in in vivo studies. | Aggregated ADCs can be taken up non-specifically by the reticuloendothelial system (RES). | - Implement Stringent Quality Control: Ensure that the ADC batches used for in vivo studies have a low percentage of aggregates. - Consider Linker and Conjugation Strategy: Site-specific conjugation and the use of hydrophilic linkers can lead to more homogeneous and stable ADCs with improved pharmacokinetic profiles.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation for ADCs with hydrophobic payloads?
A1: The primary driver is the increased surface hydrophobicity of the antibody after conjugation with a hydrophobic payload. This creates "hydrophobic patches" that can interact with similar patches on other ADC molecules, leading to self-association and aggregation.[3] Other contributing factors include a high drug-to-antibody ratio (DAR), suboptimal formulation conditions (e.g., pH, ionic strength), and exposure to physical stress (e.g., elevated temperature, agitation).[1][4]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A2: Generally, a higher DAR leads to increased hydrophobicity and a greater propensity for aggregation.[1][4] Each conjugated payload adds to the overall non-polar surface area of the antibody. Finding the optimal DAR is a critical aspect of ADC development, balancing therapeutic efficacy with manufacturing and stability challenges.[1]
Q3: What role do linkers play in preventing aggregation?
A3: Linkers are a crucial component in controlling ADC hydrophobicity. The incorporation of hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains, can significantly mitigate aggregation.[1][2] These linkers can "shield" the hydrophobic payload and increase the overall solubility of the ADC, allowing for higher DARs with reduced aggregation.[2]
Q4: What is site-specific conjugation and how does it help reduce aggregation?
A4: Site-specific conjugation is a method that attaches the payload to a specific, predetermined site on the antibody. This results in a homogeneous ADC population with a uniform DAR. In contrast, traditional (stochastic) methods, like lysine (B10760008) conjugation, produce a heterogeneous mixture of ADCs with varying DARs and conjugation sites. Site-specific conjugation can help minimize aggregation by allowing for the placement of the hydrophobic payload at sites that are less likely to promote intermolecular interactions. This controlled approach leads to a more stable and consistent product.
Q5: Which excipients are commonly used to stabilize ADCs in formulation?
A5: Several types of excipients are used to prevent aggregation and maintain the stability of ADCs:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 and 80) are non-ionic surfactants that prevent surface-induced aggregation and protein denaturation.[1]
-
Sugars (Cryo/Lyoprotectants): Sucrose and trehalose (B1683222) are often used to stabilize ADCs in both liquid and lyophilized formulations by forming a protective hydration shell around the protein.
-
Amino Acids: Arginine and glycine (B1666218) can act as stabilizers by suppressing protein-protein interactions and inhibiting aggregation.
-
Buffers: Histidine and acetate (B1210297) buffers are commonly used to maintain the pH of the formulation in a range that ensures the stability of the ADC.
Quantitative Data on Aggregation Prevention Strategies
The following tables summarize quantitative data from various studies, demonstrating the impact of different strategies on reducing ADC aggregation.
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Average DAR | Aggregation (%) | Reference |
| Hydrophobic Linker | ~4 | >5% | [2] |
| Short PEG Linker (e.g., PEG4) | ~8 | <2% | [2] |
| Long PEG Linker (e.g., PEG24) | ~8 | <1% | [2] |
| Val-Ala (more hydrophilic) | 7.4 | <10% | [5] |
| Val-Cit (less hydrophilic) | High DAR difficult to achieve due to aggregation | [5] |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on Aggregation of a Cysteine-Based ADC
Data obtained after incubation at 50°C for 9 hours.
| DAR Species | High Molecular Weight Species (HMMS) (%) | Reference |
| DAR2 | ~0% | [6] |
| DAR4 | 32% | [6] |
| DAR6 | >76% | [6] |
Table 3: Comparison of Aggregation in Site-Specific vs. Randomly Conjugated ADCs
| Conjugation Method | % High Molecular Weight (HMW) Species | Reference |
| Random (Stochastic) | Higher | [7] |
| Site-Specific (Engineered Cysteines) | Low | [7] |
Key Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their hydrodynamic size.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[8]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another optimized buffer[8]
-
ADC sample
-
Low-protein-binding centrifuge tubes and pipette tips
Procedure:
-
System Preparation:
-
Degas the mobile phase thoroughly.
-
Equilibrate the HPLC system and the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Thaw the ADC sample on ice if frozen.
-
Centrifuge the sample at 14,000 x g for 5-10 minutes at 4°C to pellet any large, insoluble aggregates.
-
Carefully collect the supernatant.
-
Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample (e.g., 20-50 µL) onto the column.
-
Run the chromatography isocratically with the mobile phase for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Monitor the elution profile using the UV detector at a wavelength of 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments. Aggregates will elute first, followed by the monomer, and then fragments.
-
Integrate the area under each peak.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Protocol 2: Analysis of ADC Size Distribution by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius and polydispersity of an ADC sample, providing an indication of the presence of aggregates.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable or quartz cuvettes
-
ADC sample
-
Filtration device (0.1 or 0.22 µm low-protein-binding syringe filter)
-
Buffer for dilution (must be the same as the sample buffer)
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement parameters, including the sample temperature (e.g., 25°C), viscosity and refractive index of the solvent, and the detection angle.
-
-
Sample Preparation:
-
Thaw the ADC sample on ice if frozen.
-
Filter the buffer to be used for dilution to remove any dust or particulate matter.
-
Dilute the ADC sample to a concentration range of 0.1-1.0 mg/mL using the filtered buffer. The optimal concentration may need to be determined empirically.
-
Filter the diluted sample through a 0.1 or 0.22 µm filter directly into a clean, dust-free cuvette to remove any extraneous particles that could interfere with the measurement.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Acquire multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (Rh) via the Stokes-Einstein equation.
-
The software will generate a size distribution plot and a polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species, including aggregates.
-
The appearance of peaks with larger hydrodynamic radii in the size distribution plot is indicative of aggregation.
-
Visualizing the Problem and Solutions
The following diagrams illustrate the key concepts related to ADC aggregation and the strategies to prevent it.
Caption: Causes and prevention of ADC aggregation.
Caption: Workflow for ADC aggregation analysis.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues encountered during the optimization of drug-to-antibody ratios (DAR) in antibody-drug conjugates (ADCs) utilizing polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A PEG (polyethylene glycol) linker is a crucial component in an antibody-drug conjugate that covalently attaches the cytotoxic payload to the monoclonal antibody.[1][2] PEG linkers are hydrophilic and offer several advantages in ADC development, including:
-
Improved Solubility: Many potent cytotoxic payloads are hydrophobic. Incorporating a hydrophilic PEG linker can counteract the payload's hydrophobicity, which helps to prevent aggregation of the ADC, especially at higher drug-to-antibody ratios.[2][3][4][5]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic size of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[3][4] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[3]
-
Reduced Immunogenicity: The PEG chain can shield the cytotoxic payload and portions of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.
-
Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[3]
Q2: How does the length of the PEG linker impact the properties of an ADC?
The length of the PEG linker is a critical parameter that must be optimized for each specific ADC.[3] The linker length can influence the ADC's drug-to-antibody ratio (DAR), in vitro cytotoxicity, and in vivo efficacy.[2]
Generally, a longer PEG chain can:
-
Increase the hydrophilicity of the ADC, which is beneficial for hydrophobic payloads.[3][4]
-
Potentially decrease in vitro cytotoxicity due to steric hindrance.[2][3][7]
Conversely, shorter PEG chains may result in higher in vitro potency but could lead to issues with aggregation and faster clearance if the payload is highly hydrophobic.[2] A threshold effect has been observed where, beyond a certain length (e.g., PEG8), further increases in PEG length may not significantly alter clearance rates.[6]
Q3: What are the common methods for determining the drug-to-antibody ratio (DAR)?
Accurate determination of the DAR is a critical quality attribute for an ADC.[8][9] The most common analytical techniques for measuring DAR are:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity.[10][11][12][13] Since the payload is often hydrophobic, ADCs with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.[12][13] This technique allows for the quantification of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly accurate measurement of the molecular weight of the intact ADC and its subunits (light chain and heavy chain).[14][15] This allows for the unambiguous identification of each DAR species and a precise calculation of the average DAR.[14]
-
UV/Vis Spectroscopy: This is a simpler and faster method for determining the average DAR. It relies on measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the payload) and then using the Beer-Lambert law to calculate the concentrations of the antibody and the payload.
Q4: What are the primary causes of low DAR during ADC conjugation?
Achieving the desired DAR can be challenging. Common reasons for a lower-than-expected DAR include:
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time of the conjugation reaction are critical parameters that need to be optimized.[13][16] For example, maleimide (B117702) conjugation to thiols is most efficient at a pH of 6.5-7.5.[5]
-
Poor Solubility of the Linker-Payload: Highly hydrophobic linker-payloads may not be fully soluble in the aqueous conjugation buffer, reducing their availability to react with the antibody.[16][17]
-
Steric Hindrance: Longer PEG chains, while beneficial for solubility, can sometimes create steric hindrance that impedes the conjugation reaction, potentially leading to a lower DAR.[2]
-
Incomplete Antibody Reduction: For cysteine-based conjugation, incomplete reduction of the antibody's interchain disulfide bonds will result in fewer available thiol groups for conjugation, leading to a lower DAR.[5]
-
Insufficient Molar Excess of Linker-Payload: The molar ratio of the linker-payload to the antibody is a key factor in driving the conjugation reaction. An insufficient excess of the linker-payload can result in a low DAR.[5][16]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
| Potential Cause | Troubleshooting Action |
| Poor solubility of the linker-payload in the conjugation buffer. | Introduce a small amount of an organic co-solvent (e.g., DMSO, DMF) to the reaction to improve the solubility of the hydrophobic linker-payload. Ensure the final concentration of the co-solvent is low (typically <10%) to avoid denaturing the antibody.[16][17] Consider redesigning the linker to include a more hydrophilic PEG chain.[16] |
| Suboptimal reaction conditions (pH, temperature, time). | Optimize the pH of the conjugation buffer for the specific chemistry being used (e.g., pH 6.5-7.5 for maleimide-thiol conjugation).[5] Systematically evaluate different reaction temperatures and incubation times to find the optimal balance between conjugation efficiency and potential ADC degradation or aggregation.[16][17] |
| Insufficient molar excess of the linker-payload. | Increase the molar equivalents of the linker-payload relative to the antibody to drive the reaction towards a higher DAR.[5][16] |
| Incomplete reduction of the antibody (for cysteine conjugation). | Optimize the concentration of the reducing agent (e.g., TCEP, DTT), temperature, and incubation time.[5] Quantify the number of free thiols per antibody using Ellman's assay before proceeding with the conjugation step to ensure complete reduction.[5] |
Issue 2: High Levels of ADC Aggregation
| Potential Cause | Troubleshooting Action |
| High hydrophobicity of the payload and/or linker. | Incorporate a longer or branched PEG linker to increase the overall hydrophilicity of the ADC.[2][3] |
| High Drug-to-Antibody Ratio (DAR). | A higher DAR increases the hydrophobicity of the ADC.[5] If aggregation is a persistent issue, consider targeting a lower average DAR. Use HIC to purify ADC species with a lower DAR. |
| Improper buffer conditions during and after conjugation. | Screen different buffer compositions and pH values to identify conditions that minimize aggregation. The use of certain excipients, such as arginine, can sometimes help to reduce aggregation. |
| Over-reduction of the antibody. | Excessive reduction can lead to antibody unfolding and aggregation.[5] Carefully control the amount of reducing agent and the reaction conditions. |
Quantitative Data on the Impact of PEG Linker Length
The following tables summarize data from various studies on how PEG linker length can influence key ADC parameters.
Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker Type | Typical Achievable DAR | Observations |
| Non-PEGylated | Variable, often lower with hydrophobic payloads. | Hydrophobic interactions can lead to aggregation and lower conjugation efficiency. |
| Short-Chain PEG (e.g., PEG2, PEG4) | Generally allows for higher and more consistent DAR. | The hydrophilic PEG spacer improves the solubility of the payload and reduces aggregation, facilitating a more efficient conjugation process.[2] |
| Intermediate-Chain PEG (e.g., PEG6, PEG8, PEG12) | Can achieve high DAR, with an optimal length for some systems. | Studies have shown that intermediate PEG lengths can result in higher drug loading compared to very short or very long PEG chains. |
| Long-Chain PEG (e.g., PEG24) | Can sometimes lead to lower DAR. | Longer PEG chains may introduce steric hindrance, potentially impeding the conjugation reaction.[2][6] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Length | General Trend in IC50 | Rationale |
| No PEG Linker | Can be highly potent. | May suffer from poor solubility and aggregation, which can affect accurate determination of potency.[2] |
| Short PEG Linkers (e.g., PEG2, PEG4) | Often highly potent. | Provides sufficient hydrophilicity without significant steric hindrance, allowing for efficient payload delivery.[2] |
| Longer PEG Linkers (e.g., PEG8 and longer) | May show a decrease in potency (higher IC50). | The extended PEG chain can cause steric hindrance, potentially interfering with the payload's interaction with its intracellular target.[3][7] |
Table 3: Effect of PEG Linker Length on In Vivo Pharmacokinetics and Efficacy
| Linker Length | Plasma Half-Life | In Vivo Efficacy |
| No PEG | Shorter | Can be effective, but rapid clearance may limit overall efficacy.[6] |
| Short PEG (e.g., PEG2, PEG4) | Moderately increased | Improved exposure compared to no PEG can lead to better efficacy.[6] |
| Longer PEG (e.g., PEG8, PEG12, PEG24) | Significantly longer | Slower clearance leads to greater drug exposure and can result in improved tumor growth inhibition.[6][7] A PEG8 length was identified as a threshold beyond which clearance was not significantly further reduced.[6] |
Experimental Protocols
Protocol 1: General Procedure for ADC Conjugation (Cysteine-Based)
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Antibody Reduction:
-
Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar excess will depend on the desired DAR.
-
Incubate the reaction at room temperature for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Linker-Payload Preparation:
-
Dissolve the maleimide-activated PEG-linker-payload in a minimal amount of a compatible organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the dissolved linker-payload to the reduced antibody solution. A typical starting molar excess of linker-payload to antibody is 1.5 to 2-fold over the number of available thiol groups.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a 5 to 10-fold molar excess of a quenching agent, such as N-acetylcysteine, relative to the initial amount of linker-payload to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove excess linker-payload, quenching agent, and any aggregates.
-
For separation of different DAR species, proceed with Hydrophobic Interaction Chromatography (HIC).
-
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Materials and Buffers:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HIC Column: A column packed with a suitable hydrophobic stationary phase (e.g., Butyl, Phenyl).
-
-
Sample Preparation:
-
Dilute the purified ADC sample and adjust the ammonium sulfate concentration to be compatible with the initial mobile phase conditions (e.g., 1.0 M ammonium sulfate).
-
-
Chromatographic Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody (DAR0) will elute first, followed by ADC species with increasing DARs (DAR2, DAR4, etc.), which are more hydrophobic.
-
Integrate the peak areas for each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100
-
Protocol 3: DAR Analysis by LC-MS
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. For some complex samples, deglycosylation may be performed to simplify the mass spectrum.
-
-
LC-MS System:
-
An LC system (e.g., UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
A suitable reversed-phase column for protein separation.
-
-
Chromatographic Method:
-
Separate the ADC species using a gradient of increasing organic solvent (e.g., acetonitrile) with an acid modifier (e.g., formic acid).
-
-
Mass Spectrometry:
-
Acquire mass spectra of the eluting protein species in the appropriate mass range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the antibody conjugated with different numbers of drug-linker molecules.
-
Calculate the average DAR based on the relative abundance of each species.
-
Visualizations
ADC Mechanism of Action
References
- 1. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing ADC Stability Through Linker Chemistry Modification
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development of Antibody-Drug Conjugates (ADCs), with a focus on improving stability by modifying linker chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in ADC stability?
A1: The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload.[1] Its chemical properties are pivotal in determining the overall stability, efficacy, and safety of the ADC.[][3] An ideal linker must be stable enough to prevent premature release of the payload in systemic circulation, which could lead to off-target toxicity.[1][4] Simultaneously, it must be designed to efficiently release the cytotoxic drug once the ADC has reached the target tumor cell.[1][] The linker's chemistry directly influences the ADC's solubility, aggregation propensity, and pharmacokinetic profile.[3][5]
Q2: What are the main types of linkers, and how do they impact stability?
A2: Linkers are broadly categorized as cleavable and non-cleavable, each impacting ADC stability differently.
-
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as specific enzymes (e.g., cathepsins), lower pH, or a higher concentration of reducing agents like glutathione.[6][7] While offering controlled payload release, their stability can be a concern if they are susceptible to premature cleavage in circulation.[8][9]
-
Non-cleavable Linkers: These linkers release the drug only after the complete degradation of the antibody within the lysosome.[1][10] This generally results in greater plasma stability and a potentially wider therapeutic window compared to cleavable linkers.[7][8] However, the payload is released with an attached amino acid residue from the antibody, which must be considered for its cytotoxic activity.
Q3: How does linker hydrophobicity affect ADC stability and performance?
A3: The hydrophobicity of the linker-payload combination significantly impacts ADC stability and pharmacokinetics. Highly hydrophobic payloads can lead to ADC aggregation, which can compromise efficacy, induce an immune response, and lead to faster clearance from circulation.[5][11] Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, can counteract this hydrophobicity.[5][12] Hydrophilic linkers can improve solubility, reduce aggregation, and prolong circulation half-life, ultimately enhancing the therapeutic window.[3][5]
Q4: What is the Drug-to-Antibody Ratio (DAR), and how does it influence stability?
A4: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[13] It is a critical quality attribute that directly impacts an ADC's efficacy, toxicity, and stability.[13][] While a higher DAR can increase potency, it often leads to greater hydrophobicity, which in turn can cause aggregation and faster clearance.[13] Finding the optimal DAR is a crucial balancing act to maximize therapeutic effect while minimizing negative impacts on stability and safety.[13][]
Troubleshooting Guides
Issue 1: ADC Aggregation
Symptom: Your ADC preparation shows a high percentage of aggregates when analyzed by Size Exclusion Chromatography (SEC).
| Possible Cause | Recommended Solution |
| High Hydrophobicity of Linker-Payload | Incorporate hydrophilic linkers, such as those with PEG chains, to increase the overall hydrophilicity of the ADC.[5][15] You can also consider modifying the payload to improve its solubility. |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower and more homogeneous DAR. This can be achieved by adjusting the molar ratio of the linker-payload to the antibody or refining reaction conditions like temperature and incubation time.[16] |
| Suboptimal Buffer Conditions | Ensure the formulation buffer pH is at least 1-2 units away from the antibody's isoelectric point (pI) to improve solubility.[11] Optimize the ionic strength of the buffer, typically starting around 150 mM NaCl, to minimize protein-protein interactions. |
Issue 2: Premature Payload Release in Plasma
Symptom: In vitro plasma stability assays show significant deconjugation of the payload over time.
| Possible Cause | Recommended Solution |
| Linker Instability | For cleavable linkers, if premature cleavage is observed, consider switching to a more stable linker chemistry. For example, if using a hydrazone linker that is sensitive to acidic pH, ensure the formulation pH is neutral.[4][8] For maleimide-based linkers, which can undergo a retro-Michael reaction, consider strategies to stabilize the linkage, such as hydrolysis of the thiosuccinimide ring post-conjugation.[17] |
| Enzymatic Degradation | If using a peptide-based cleavable linker, ensure it is not susceptible to premature cleavage by plasma proteases. Modifying the peptide sequence can enhance stability.[18] For example, incorporating non-natural amino acids or altering the stereochemistry can improve resistance to enzymatic degradation.[4] |
| Disulfide Linker Reduction | If using a disulfide linker, it may be susceptible to reduction by circulating thiols like glutathione. Consider engineering steric hindrance around the disulfide bond to slow down the rate of reduction.[19] |
Issue 3: Low Conjugation Yield
Symptom: The final ADC product has a lower than expected Drug-to-Antibody Ratio (DAR).
| Possible Cause | Recommended Solution |
| Inefficient Linker Chemistry | Consider switching to a more efficient and robust conjugation chemistry. "Click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offers high efficiency and specificity, leading to more homogeneous ADCs with controlled DAR.[][21][22] |
| Side Reactions of the Linker | For maleimide (B117702) linkers, hydrolysis of the maleimide ring can occur, rendering it inactive for conjugation. Ensure the reaction is performed at an optimal pH (typically 6.5-7.5) and minimize exposure to aqueous environments before conjugation.[17][23][24] |
| Inaccessible Conjugation Sites on the Antibody | If conjugating to cysteine residues, ensure that the disulfide bonds are sufficiently reduced to make the thiol groups available for reaction.[17] For lysine (B10760008) conjugation, the accessibility of lysine residues can vary. Site-specific conjugation methods can overcome this by introducing conjugation handles at specific, accessible locations on the antibody.[25] |
Key Experimental Protocols
Protocol 1: Assessing ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.
Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector and a size-exclusion column suitable for separating monoclonal antibodies and their aggregates.
-
Mobile Phase: A typical mobile phase is a phosphate-buffered saline (PBS) solution at a pH of around 7.0.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection and Elution: Inject 10-50 µg of the ADC sample onto the column and elute with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Detection: Monitor the eluate at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated peak area.[26]
Protocol 2: Evaluating ADC Stability in Plasma by LC-MS
Objective: To determine the in vitro stability of an ADC in plasma by monitoring changes in DAR over time.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human or mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Immunoaffinity Capture: Capture the ADC from the plasma samples using an anti-human Fc antibody conjugated to magnetic beads or a similar affinity resin.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution and Reduction: Elute the ADC from the beads and, for analysis of light and heavy chains, reduce the interchain disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug load on the light and heavy chains.
-
Data Analysis: Calculate the average DAR at each time point by analyzing the mass spectra. A decrease in the average DAR over time indicates deconjugation of the payload.[27][28]
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for common ADC stability issues.
Caption: Decision pathway for selecting ADC linker chemistry.
References
- 1. abzena.com [abzena.com]
- 3. purepeg.com [purepeg.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. adcreview.com [adcreview.com]
- 9. dls.com [dls.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. pharmtech.com [pharmtech.com]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05149A [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 21. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 22. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 23. benchchem.com [benchchem.com]
- 24. vectorlabs.com [vectorlabs.com]
- 25. biopharminternational.com [biopharminternational.com]
- 26. benchchem.com [benchchem.com]
- 27. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Copper-Catalyzed Click Chemistry
Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in copper-catalyzed click chemistry?
A1: While CuAAC is known for its high efficiency and selectivity, several side reactions can occur, leading to reduced yield and impure products.[1] The most prevalent side reactions include:
-
Oxidative Damage to Biomolecules: The Cu(I) catalyst, particularly in the presence of oxygen and a reducing agent like sodium ascorbate (B8700270), can generate reactive oxygen species (ROS).[2][3] These ROS can lead to the oxidative degradation of sensitive biomolecules, such as peptides and proteins, by modifying amino acid residues like histidine, methionine, and cysteine.[2][4][5]
-
Homo-coupling of Terminal Alkynes (Glaser Coupling): In the presence of oxygen, the Cu(I) catalyst can be oxidized to Cu(II), which can catalyze the dimerization of terminal alkynes to form 1,3-diynes.[6][7][8] This side reaction consumes the alkyne starting material and leads to the formation of undesired byproducts.[9]
-
Reactions with Thiols: Free thiols, such as those in cysteine residues of proteins, can react with the copper catalyst and alkyne probes, resulting in off-target labeling and the formation of thiotriazole protein conjugates.[10]
-
Ascorbate Byproduct Reactions: The oxidation of sodium ascorbate, a common reducing agent, can produce dehydroascorbate and other reactive carbonyl compounds. These byproducts can react with amine groups on proteins (e.g., lysine (B10760008) and arginine residues), leading to covalent modification and potential protein aggregation.[4][11]
-
Azide (B81097) Reduction: Some reducing agents, particularly phosphines like TCEP, can reduce the azide functional group, rendering it unreactive for the cycloaddition reaction.[7][11]
Q2: My CuAAC reaction has a low or no yield. What are the potential causes and how can I troubleshoot this?
A2: Low or no product yield in a CuAAC reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[12] Ensure you are using a reducing agent like sodium ascorbate and consider degassing your solvents.[9][13]
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can inhibit the reaction. Verify the purity of your reagents. Azides, in particular, can be unstable.[9]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.[9] The reaction is generally tolerant to a wide pH range (4-12) and aqueous conditions.[14][15]
-
Ligand Issues: The choice and concentration of the copper-chelating ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[9]
-
Inhibition by Other Molecules: Components of your reaction mixture, such as buffers containing Tris or high concentrations of chloride, can interfere with the copper catalyst.[11] Proteins with hexahistidine tags can also sequester the copper catalyst.[4]
Q3: How can I minimize oxidative damage to my protein or peptide sample during a CuAAC reaction?
A3: Protecting sensitive biomolecules from oxidative damage is crucial for successful bioconjugation. Several strategies can be employed:
-
Use of Copper-Chelating Ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA not only accelerate the reaction but also protect biomolecules from oxidative damage by stabilizing the Cu(I) catalyst and acting as sacrificial reductants.[7][10][11] A ligand-to-copper ratio of 5:1 is often recommended.[4][9]
-
Minimize Oxygen Exposure: Deoxygenating your reaction buffer and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of ROS.[7][10]
-
Add Antioxidants: The addition of antioxidants like aminoguanidine (B1677879) can help to intercept and neutralize reactive byproducts of ascorbate oxidation that can damage proteins.[4][11]
-
Control Reaction Time: Optimizing the reaction time to be as short as possible while still achieving a good yield will minimize the exposure of the biomolecule to potentially damaging conditions.
Q4: I am observing a significant amount of alkyne homo-coupling. How can I prevent this?
A4: Alkyne homo-coupling, or Glaser coupling, is a common side reaction that can be suppressed through the following measures:
-
Maintain a Reducing Environment: The presence of a sufficient concentration of a reducing agent, such as sodium ascorbate, is key to maintaining the copper catalyst in the Cu(I) oxidation state and preventing the formation of Cu(II), which catalyzes the homo-coupling reaction.[9][13]
-
Exclude Oxygen: As with preventing oxidative damage, minimizing the presence of oxygen in the reaction by degassing solvents and using an inert atmosphere will inhibit the oxidation of Cu(I) to Cu(II).[7][9]
-
Use of Ligands: Copper-chelating ligands can help to suppress Glaser coupling by stabilizing the Cu(I) catalyst.[9]
Troubleshooting Guides
Problem 1: High Background Signal in Fluorescence-Based Detection
| Possible Cause | Suggested Solution |
| Non-specific binding of copper | 1. Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate.[10]2. Perform a final wash step with a copper chelator like EDTA.[10] |
| Non-specific binding of the fluorescent probe | 1. Decrease the concentration of the fluorescent azide or alkyne probe.2. Increase the number and duration of washing steps after the click reaction.3. Add a blocking agent like BSA to your buffers. |
| Side reactions with thiols | 1. For protein samples, consider increasing the concentration of the reducing agent TCEP (up to 3 mM) to keep thiols in a reduced state.[10]2. Alternatively, treat the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) prior to the click reaction.[10] |
Problem 2: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Copper Catalyst | 1. Ensure the use of a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state.[9][12]2. Degas all solvents and reaction buffers to remove dissolved oxygen.[9]3. Prepare the sodium ascorbate solution fresh before each use. |
| Suboptimal Reagent Concentrations | 1. Optimize the stoichiometry of the azide and alkyne. A slight excess of one reagent may be beneficial.2. Ensure the final concentration of copper is sufficient (typically 50-100 µM for bioconjugation).[4] |
| Poor Reagent Solubility | 1. Use a co-solvent such as DMSO or t-butanol to improve the solubility of hydrophobic reagents. Acetonitrile has also been shown to be effective.[16]2. Ensure all reagents are fully dissolved before initiating the reaction. |
| Incorrect Ligand-to-Copper Ratio | 1. For bioconjugation, a ligand-to-copper ratio of 5:1 is generally recommended to protect biomolecules and accelerate the reaction.[4][9]2. For reactions in organic solvents, TBTA is a common choice, while THPTA is preferred for aqueous systems.[9] |
Quantitative Data Summary
Table 1: Effect of Ligands on CuAAC Reaction Rate
| Ligand | Solvent System | Relative Rate Acceleration |
| None | Various | ~106 times faster than uncatalyzed reaction[17] |
| THPTA | 10% Aqueous DMSO | Accelerates reaction[17] |
| Hybrid Ligand 7 | 80% DMSO | Approximately third order in (Cu)(L)[17] |
| Hybrid Ligand 7 | 90% Water | First order in (Cu)(L)[17] |
Table 2: Impact of Ligand on Histidine Oxidation
| Ligand:Cu Ratio | % Histidine Oxidation (after 20h) |
| 0:1 | ~65%[4] |
| 2:1 | ~15%[4] |
| 5:1 | <5%[4] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation with THPTA
This protocol is adapted for labeling a biomolecule-alkyne with a cargo-azide.
Materials:
-
Biomolecule-alkyne solution
-
Cargo-azide stock solution (e.g., 10 mM in DMSO)
-
THPTA stock solution (e.g., 200 mM in water)[18]
-
CuSO₄ stock solution (e.g., 100 mM in water)[18]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[18]
-
Aminoguanidine hydrochloride stock solution (optional, for protecting proteins)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)
Procedure:
-
In a microcentrifuge tube, prepare the biomolecule-alkyne solution in the reaction buffer.
-
Add the cargo-azide to the desired final concentration (e.g., 4-50 equivalents excess).[18]
-
Prepare a premix of CuSO₄ and THPTA. For a 5:1 ligand-to-copper ratio, mix one volume of CuSO₄ stock with five volumes of THPTA stock. Let this mixture stand for a few minutes.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-100 µM.[4]
-
If using, add aminoguanidine to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[4]
-
Close the tube to minimize oxygen exposure and mix gently.[7]
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized for your specific system.
-
Purify the conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or protein precipitation, to remove excess reagents and byproducts.[10][19][20]
Protocol 2: Protein Precipitation for Sample Cleanup
This protocol can be used to remove excess reagents from a protein sample after the click reaction.[10]
Materials:
-
Ice-cold acetone
-
Ice-cold methanol (B129727)
-
Suitable resuspension buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
To your reaction mixture, add four volumes of ice-cold acetone.
-
Incubate at -20°C for at least 1 hour to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Carefully decant and discard the supernatant containing the excess reagents.
-
Wash the protein pellet with ice-cold methanol and centrifuge again.
-
Remove the methanol and allow the pellet to air dry briefly.
-
Resuspend the protein pellet in a suitable buffer for your downstream analysis.
Visualizations
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A troubleshooting workflow for addressing low or no product yield in CuAAC reactions.
Caption: Common side reactions in CuAAC, their causes, and mitigation strategies.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. Click Chemistry [organic-chemistry.org]
- 16. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lumiprobe.com [lumiprobe.com]
Addressing premature PAB linker cleavage in plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with premature PAB linker cleavage in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a PAB (p-aminobenzyl carbamate) linker, such as the Val-Cit-PAB system?
The Val-Cit-PAB linker is designed for selective cleavage within the target cell.[1] After an antibody-drug conjugate (ADC) binds to its target antigen on a cancer cell, it is internalized into the cell through endocytosis.[2] Inside the cell, the ADC is trafficked to lysosomes, which contain a variety of proteases. The dipeptide Val-Cit portion of the linker is specifically recognized and cleaved by lysosomal proteases, particularly Cathepsin B.[1][2] This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload within the cancer cell.[3]
Q2: What causes premature cleavage of PAB linkers in plasma?
Premature cleavage of PAB linkers in the bloodstream, before reaching the target tumor cells, is a significant concern that can lead to off-target toxicity and reduced therapeutic efficacy.[4][5] The primary causes of this instability are enzymatic.
-
In mouse and rat plasma: The enzyme carboxylesterase 1c (Ces1c) is known to hydrolyze the Val-Cit dipeptide, leading to premature drug release.[4][6] This can complicate the preclinical evaluation of ADCs in rodent models.[4]
-
In human plasma: Human neutrophil elastase has been identified as a contributor to the premature hydrolysis of Val-Cit-PAB linkers.[4][6] This can result in dose-limiting toxicities, such as neutropenia and thrombocytopenia.[4][5]
Q3: How does the hydrophobicity of the PAB linker and its payload affect my ADC?
The hydrophobic nature of the Val-Cit-PAB linker, especially when combined with a hydrophobic payload, can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[7][8] This aggregation can negatively impact the ADC's pharmacokinetics, manufacturing feasibility, and potentially its efficacy and safety profile.[7]
Troubleshooting Guide
Issue: Premature drug release is observed in preclinical mouse models.
-
Possible Cause: The Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[4][7] This can lead to off-target toxicity and reduced efficacy in rodent models.[7]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).[7] If available, use Ces1c knockout mice for in vivo studies to confirm if the premature release is mitigated.[7]
-
Modify the Linker: Consider introducing a hydrophilic group at the P3 position of the peptide linker. For example, a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[7][9]
-
Alternative Linker Strategies: Evaluate alternative linker chemistries that are not susceptible to Ces1c, such as triglycyl peptide linkers or exolinker designs.[7][9]
-
Issue: Evidence of off-target toxicity, specifically neutropenia, is observed in human cell-based assays or in vivo studies.
-
Possible Cause: The Val-Cit linker may be prematurely cleaved by human neutrophil elastase, leading to the release of the cytotoxic payload in the circulation.[4][9]
-
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating the ADC with purified human neutrophil elastase to confirm its susceptibility to cleavage.
-
Tandem Cleavable Linkers: Employ a tandem cleavable linker strategy. For instance, incorporating a β-glucuronide moiety onto the PAB spacer can act as a steric shield, protecting the Val-Cit linker from proteases in circulation.[4][5] This β-glucuronide is then cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment, exposing the Val-Cit linker for subsequent cleavage by lysosomal proteases within the target cell.[4]
-
Alternative Peptide Sequences: Investigate alternative dipeptide sequences that are less susceptible to neutrophil elastase cleavage but are still efficiently cleaved by Cathepsin B.
-
Data on Linker Stability
The stability of different linker chemistries in plasma is a critical factor in ADC design. The following tables summarize comparative stability data.
Table 1: Comparative In Vitro Stability of Cleavable Linkers in Human and Mouse Plasma
| Linker Type | Plasma Source | Stability (Half-life or % Payload Loss) | Reference |
| Val-Cit | Human | >100 times more stable than hydrazone linkers | [1] |
| Val-Cit | Mouse | Susceptible to cleavage by Ces1c, leading to instability | [10] |
| Glu-Val-Cit | Mouse | Significantly reduced susceptibility to Ces1c cleavage compared to Val-Cit | [7] |
| Pyrophosphate | Mouse & Human | Extremely high stability over 7 days | [11] |
| Tandem Cleavable (β-glucuronide-Val-Cit-PAB) | Rat | No payload loss observed after one week, whereas conventional Val-Cit-PAB ADC lost 20% of payload | [4] |
Table 2: Drug-to-Antibody Ratio (DAR) Profile of ADCs with Different Linkers in Mouse Plasma
| ADC Linker | Incubation Time (days) | Average DAR | Reference |
| OHPAS Linker | 0 | ~3.8 | [12] |
| 7 | ~3.8 | [12] | |
| VC-PABC Linker | 0 | ~3.5 | [12] |
| 7 | ~2.0 | [12] |
Experimental Protocols
Protocol 1: Plasma Stability Assay
This assay evaluates the stability of an ADC in the circulatory system, which can predict the potential for premature payload release and off-target toxicity.[10]
Objective: To determine the stability of an ADC in plasma from various species over time.
Materials:
-
ADC construct
-
Human, mouse, rat, and cynomolgus monkey plasma (or other relevant species)
-
Phosphate-buffered saline (PBS) as a buffer control
-
Incubator at 37°C
-
Protein A or G magnetic beads for immunoaffinity capture
-
LC-MS system for analysis
Methodology:
-
Preparation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of 1.3 mg/mL at 37°C. Include a buffer control to assess the inherent stability of the ADC.[10]
-
Time Points: Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).[10]
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A or G magnetic beads.[10][13]
-
Analysis: Analyze the captured ADC by LC-MS to determine the average DAR at each time point.[10] A decrease in DAR indicates premature drug deconjugation.[10] Alternatively, quantify the amount of released payload in the supernatant by LC-MS.[14]
Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.[7]
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Enzyme Addition: Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.
Visualizations
Caption: Intended vs. premature cleavage pathway of a PAB-linked ADC.
Caption: Troubleshooting workflow for premature PAB linker cleavage.
Caption: Experimental workflow for assessing ADC stability in plasma.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Payload-Linker Complex Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with payload-linker complexes, particularly in the context of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility in payload-linker complexes?
A1: The primary driver of poor solubility is the inherent hydrophobicity of many cytotoxic payloads used in drug conjugates.[][2][3] This issue is often magnified by:
-
High Drug-to-Antibody Ratio (DAR): As more hydrophobic payload molecules are attached to an antibody, the overall hydrophobicity of the resulting ADC increases, promoting aggregation and reducing solubility.[][4]
-
Linker Chemistry: The chemical properties of the linker itself can influence the overall solubility of the complex. Hydrophobic linkers can contribute to aggregation tendencies.[2][5]
-
Non-specific Conjugation: Traditional conjugation methods, such as those targeting lysine (B10760008) residues, can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites. This heterogeneity can lead to inconsistent solubility profiles and aggregation.[]
Q2: How can the linker be modified to improve the solubility of a payload-linker complex?
A2: Modifying the linker is a key strategy for enhancing the solubility of payload-linker complexes. Several approaches are effective:
-
Incorporation of Hydrophilic Moieties: The most common strategy is to incorporate hydrophilic spacers into the linker design.[5][6]
-
Polyethylene Glycol (PEG) Chains: PEGylation is widely used to increase the hydrophilicity and solubility of ADCs. PEG chains create a "hydration shell" around the molecule, which can also prolong its plasma half-life.[][5][7][8]
-
Sulfonates or Amino Acids: Introducing charged groups like sulfonates or hydrophilic amino acids (e.g., glutamic acid) can significantly improve the aqueous solubility of the linker-payload.[9][10]
-
Oligosaccharides: Novel approaches, such as using chito-oligosaccharides (e.g., ChetoSensar™), have been shown to dramatically reduce the hydrophobicity of ADCs.[3]
-
-
Linkers with Shielding Effects: Certain linker designs, such as branched or dPEG® based linkers, can physically "shield" the hydrophobic payload from the aqueous environment, minimizing the propensity for aggregation and thereby increasing solubility.[2]
Q3: What formulation strategies can be employed to solubilize a payload-linker complex during conjugation and for final formulation?
A3: Formulation development offers several methods to address solubility challenges both during the synthesis and for the final drug product.[11][12]
-
Use of Co-solvents: During the conjugation reaction, introducing a limited amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMA), can help solubilize a hydrophobic payload-linker, improving conjugation efficiency.[13] However, high concentrations should be avoided as they can denature the antibody.[13]
-
Lipid-Based Formulations: For oral or parenteral delivery, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be used to solubilize lipophilic compounds.[11][14]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[11][14][15]
-
Use of Excipients:
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in aqueous solutions.[11][15]
-
Surfactants: Surfactants can be used to form micelles that encapsulate hydrophobic compounds, increasing their solubility.[15]
-
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Yield
-
Symptom: Consistently low DAR values and low overall yield after the conjugation reaction and purification steps.
-
Potential Cause: Poor solubility of the payload-linker complex in the aqueous conjugation buffer is a common cause, leading to precipitation and reduced availability for reaction with the antibody.[13][16] Aggregation of the newly formed ADC can also lead to product loss during purification.[]
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Reaction Buffer | Introduce a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or DMA to the conjugation buffer.[13] | This increases the solubility of the hydrophobic payload-linker without significantly denaturing the antibody, thereby improving reaction kinetics. |
| 2. Adjust pH | Ensure the pH of the conjugation buffer is optimal for the specific chemistry being used (e.g., pH 6.5-7.5 for thiol-maleimide conjugation).[13] | Suboptimal pH can reduce the reactivity of the functional groups on both the antibody and the payload-linker. |
| 3. Modify the Linker | If possible, re-synthesize the payload-linker with a more hydrophilic linker, such as one containing a PEG chain.[7][8] | A more soluble payload-linker will have better availability in the reaction, leading to higher conjugation efficiency. |
| 4. Control Reaction Time & Temp | Systematically optimize the incubation time and temperature of the reaction.[13] | While longer reaction times can increase conjugation, they may also promote aggregation. Finding the optimal balance is key. |
Issue 2: ADC Aggregation Observed During or After Purification
-
Symptom: High levels of aggregation detected by Size-Exclusion Chromatography (SEC) after the conjugation reaction or during formulation development.[4][17]
-
Potential Cause: The increased hydrophobicity of the ADC, especially at higher DAR values, leads to intermolecular interactions and the formation of soluble or insoluble aggregates.[][4]
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Re-evaluate DAR | Aim for a lower average DAR. For many payloads, a DAR greater than 4 can significantly impair ADC solubility.[10] | Reducing the number of hydrophobic payloads per antibody directly reduces the overall hydrophobicity of the conjugate. |
| 2. Implement Site-Specific Conjugation | If using random conjugation, switch to a site-specific conjugation technology. | This produces a more homogeneous ADC product with a defined DAR, reducing the presence of highly-loaded, aggregation-prone species.[][17] |
| 3. Introduce Hydrophilic Linkers | Use linkers containing hydrophilic elements like PEG or charged groups.[][5] | This strategy counteracts the hydrophobicity of the payload, improving the solubility of the final ADC construct. |
| 4. Optimize Formulation Buffer | Screen different buffer conditions (pH, ionic strength) and excipients (e.g., arginine, polysorbate) known to reduce protein aggregation. | The formulation environment plays a critical role in maintaining the stability and solubility of the final ADC product. |
Experimental Protocols
Protocol 1: General Workflow for Solubility Screening of Payload-Linker Complexes
This protocol outlines a general workflow to assess and optimize the solubility of a new payload-linker complex before conjugation.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of the payload-linker complex in 100% DMSO.
-
-
Solubility in Aqueous Buffers:
-
Prepare a series of aqueous buffers relevant to the planned conjugation reaction (e.g., phosphate-buffered saline, pH 7.4).
-
Create a set of buffer conditions including varying percentages of a co-solvent (e.g., 0%, 5%, 10%, 20% DMSO).
-
Add a small aliquot of the payload-linker stock solution to each buffer condition to achieve the target final concentration.
-
Incubate the samples at the intended reaction temperature for a set period (e.g., 2 hours).
-
-
Visual and Spectroscopic Assessment:
-
Visually inspect each sample for any signs of precipitation or turbidity.
-
Measure the absorbance of the supernatant at a wavelength specific to the payload using a UV-Vis spectrophotometer to quantify the amount of soluble material.
-
-
Data Analysis:
-
Plot the soluble concentration of the payload-linker against the percentage of co-solvent.
-
Determine the minimum amount of co-solvent required to maintain the payload-linker in solution at the desired concentration.
-
Protocol 2: Characterization of ADC Aggregation using Size-Exclusion Chromatography (SEC)
SEC is a critical method for quantifying the amount of monomer, aggregate, and fragment in an ADC preparation.[17]
-
System Preparation:
-
Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline).
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Run the chromatography at a constant flow rate.
-
Monitor the eluent using a UV detector at 280 nm (for the antibody) and at a wavelength corresponding to the payload's absorbance.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.
-
Visualizations
Caption: Decision tree for troubleshooting payload-linker solubility pre-conjugation.
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 2. vectorlabs.com [vectorlabs.com]
- 3. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 8. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]
- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Minimizing Off-Target Toxicity of Cleavable Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to minimize the off-target toxicity of cleavable linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to off-target toxicity with cleavable linkers?
A1: Off-target toxicity from cleavable linkers primarily arises from the premature release of the cytotoxic payload in systemic circulation before the ADC reaches the target tumor cells.[1][2] This can occur through several mechanisms:
-
Non-specific enzymatic cleavage: Enzymes present in the bloodstream, such as human neutrophil elastase (NE) and carboxylesterase Ces1C (in rodents), can cleave certain peptide linkers (e.g., Val-Cit) that were designed to be cleaved by lysosomal proteases like Cathepsin B within the tumor cell.[3][4][5]
-
Instability in circulation: Some linkers, like acid-labile hydrazone linkers, can be unstable at physiological pH, leading to gradual payload release in the bloodstream.[6][7]
-
Reduction in a non-target environment: Disulfide linkers can be prematurely reduced by high concentrations of reducing agents like glutathione (B108866) outside the target cell.[7][8]
Q2: How does the choice of cleavable linker type influence off-target toxicity?
A2: The chemical nature of the cleavable linker is a critical determinant of an ADC's safety and efficacy.[9][] Different linker types have distinct cleavage mechanisms and stability profiles:
-
Protease-sensitive linkers (e.g., Val-Cit): These are designed for cleavage by proteases abundant in tumor lysosomes. However, their susceptibility to other circulating proteases can lead to off-target toxicity.[3][11]
-
pH-sensitive linkers (e.g., hydrazones): These exploit the acidic environment of endosomes and lysosomes. Their stability at neutral blood pH is crucial to prevent premature cleavage.[6][]
-
Glutathione-sensitive linkers (e.g., disulfide linkers): These rely on the high intracellular glutathione concentration for cleavage. Modulating steric hindrance around the disulfide bond can enhance stability in circulation.[7][13]
Q3: What is the "bystander effect," and how does it relate to linker cleavability and off-target toxicity?
A3: The bystander effect occurs when a payload released from a target cancer cell diffuses and kills neighboring cancer cells, including those that may not express the target antigen.[8][11] While this can enhance the therapeutic effect, especially in heterogeneous tumors, a highly permeable payload released prematurely in circulation can also diffuse into healthy cells, causing off-target toxicity.[14] Therefore, the stability of the cleavable linker is paramount to confining the bystander effect to the tumor microenvironment.[8]
Q4: Can modifying the linker structure reduce off-target toxicity?
A4: Yes, several strategies can be employed to modify linker structure and improve stability:
-
Introducing hydrophilic spacers: Incorporating polyethylene (B3416737) glycol (PEG) groups can shield hydrophobic payloads, improving pharmacokinetics and reducing non-specific uptake.[14][15][16]
-
Steric hindrance: Introducing bulky chemical groups near the cleavage site can prevent non-specific enzymatic access. For example, adding a methyl group around a disulfide bond can increase its stability.[]
-
Tandem-cleavage linkers: These linkers require two sequential enzymatic reactions to release the payload, significantly increasing their stability in circulation. For instance, a glucuronide moiety can protect a dipeptide linker from premature cleavage.[14][17]
Troubleshooting Guides
Issue 1: Premature Payload Release Observed in Preclinical Mouse Models
Possible Cause: The Val-Cit linker in your ADC may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that is known to hydrolyze the Val-Cit dipeptide.[4][5] This can lead to increased off-target toxicity and reduced efficacy in these models.[4]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct an in vitro plasma stability assay using mouse plasma.
-
Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker). A significant decrease in the drug-to-antibody ratio (DAR) over time for the Val-Cit ADC suggests susceptibility.[2]
-
If available, use Ces1C knockout mice for in vivo studies to confirm if premature release is mitigated.[4]
-
-
Modify the Linker:
-
Consider introducing a hydrophilic group at the P3 position of the peptide linker. For example, a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[4]
-
-
Alternative Linker Strategies:
-
Evaluate alternative linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[4]
-
Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
Possible Cause: The Val-Cit linker may be susceptible to cleavage by human neutrophil elastase (NE), leading to payload release that can damage neutrophils.[3]
Troubleshooting Steps:
-
Assess NE Sensitivity:
-
Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase.
-
Monitor for the release of the payload over time using techniques like LC-MS.[18]
-
-
Employ Tandem-Cleavage Linkers:
-
Design a linker that requires two enzymatic steps for cleavage. For example, a glucuronide-protected Val-Cit linker is resistant to NE but can be processed within lysosomes where β-glucuronidase removes the protecting group, allowing Cathepsin B to cleave the Val-Cit peptide.[17]
-
Data Presentation
Table 1: Comparative In Vitro Plasma Stability of Different Cleavable Linkers
| Linker Type | Linker Example | Species | Stability (Half-life) | Primary Cleavage Mechanism | Reference(s) |
| pH-Sensitive | Hydrazone | Human | ~2 days | Acid Hydrolysis | [1] |
| pH-Sensitive | Carbonate | Human | ~36 hours | Acid Hydrolysis | [1] |
| pH-Sensitive | Silyl Ether | Human | > 7 days | Acid Hydrolysis | [1] |
| Protease-Sensitive | Val-Cit-PABC | Human | Generally Stable | Cathepsin B | [5] |
| Protease-Sensitive | Val-Cit-PABC | Mouse | Unstable | Carboxylesterase 1C | [5][19] |
| Dual-Cleavable | OHPAS Linker | Mouse/Human | Stable | β-galactosidase | [19] |
Note: Stability can be influenced by the specific payload, antibody, and conjugation chemistry.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma and determine the rate of premature payload release.[2]
Methodology:
-
Preparation: Incubate the ADC (e.g., at 1 mg/mL) in plasma (human, mouse, rat, etc.) at 37°C. Include a buffer control to assess the inherent stability of the ADC.
-
Time Points: Collect aliquots at various time points over a planned duration (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: Immediately stop the reaction by freezing the samples. Isolate the ADC from the plasma using immunoaffinity capture, such as with Protein A or G magnetic beads.
-
Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.
-
Data Interpretation: A decrease in DAR over time indicates payload deconjugation. The rate of decrease can be used to calculate the half-life of the ADC in plasma.
Protocol 2: Lysosomal Stability and Cleavage Assay
Objective: To evaluate the cleavage of a linker by lysosomal proteases to ensure efficient payload release within the target cell.[4]
Methodology:
-
Preparation: Prepare a reaction mixture containing the ADC (e.g., 10 µM) in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT for protease-sensitive linkers).
-
Lysosomal Fraction: Add a rat or human liver lysosomal fraction to the reaction mixture. For specificity, a parallel reaction with a relevant inhibitor (e.g., a Cathepsin B inhibitor) can be run.
-
Incubation: Incubate the samples at 37°C, collecting aliquots at various time points.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage rate.
Visualizations
Caption: ADC mechanism of action and off-target toxicity pathway.
Caption: Workflow for an in vitro plasma stability assay.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. njbio.com [njbio.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce ADC Clearance Rate In Vivo
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to rapid ADC clearance in vivo.
Troubleshooting Guides
This section addresses specific issues that can lead to high ADC clearance rates and provides actionable solutions.
Issue 1: ADC with High Drug-to-Antibody Ratio (DAR) Exhibits Rapid Clearance and Reduced in vivo Efficacy
Question: My ADC has a high drug-to-antibody ratio (DAR) and shows excellent in vitro potency. However, in our animal models, it is cleared very quickly and has lower-than-expected anti-tumor activity. What could be the cause and how can I fix it?
Possible Causes & Solutions:
-
Increased Hydrophobicity: High DARs, especially with hydrophobic payloads, significantly increase the overall hydrophobicity of the ADC.[1][2][3][4] This leads to accelerated clearance, primarily through non-specific uptake by the mononuclear phagocyte system (MPS), which includes macrophages and other phagocytic cells in the liver and spleen.[2][3][5][6][7]
-
Solution 1: Introduce Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), to mask the hydrophobicity of the payload.[8][9][10][11][12] This can improve the ADC's pharmacokinetic profile, leading to a longer half-life and increased tumor accumulation.[8]
-
Solution 2: Optimize DAR: A lower DAR may be necessary to achieve a better therapeutic index. While in vitro potency might decrease, the improved pharmacokinetics can lead to better overall in vivo efficacy.[1][3] It is crucial to find the optimal DAR that balances potency and clearance.[2]
-
-
ADC Aggregation: The increased hydrophobicity of high-DAR ADCs can also lead to the formation of aggregates.[2][9] Aggregated ADCs are recognized and rapidly cleared by the MPS, reducing the amount of therapeutic agent that reaches the tumor.[9][13]
-
Solution: Formulation and Buffer Optimization: Ensure your ADC is formulated in an appropriate buffer. Optimizing the pH and ionic strength can help prevent aggregation.[13] Consider the use of excipients that enhance stability.
-
Issue 2: ADC Shows Signs of Instability in Circulation, Leading to Off-Target Toxicity
Question: We are observing off-target toxicity in our preclinical studies, suggesting that the cytotoxic payload is being released prematurely. How can we improve the stability of our ADC?
Possible Causes & Solutions:
-
Linker Instability: The linker may not be stable enough in the bloodstream, leading to premature cleavage and release of the payload.[5][14][15] This is a known issue with some first-generation linker technologies.
-
Solution 1: Utilize More Stable Linkers: Consider using linkers with enhanced stability. For example, non-cleavable linkers, which release the payload only after lysosomal degradation of the antibody, generally exhibit greater plasma stability.[1][16] For cleavable linkers, options with improved stability, such as certain peptide or silyl (B83357) ether-based linkers, are available.[17][18]
-
Solution 2: Site-Specific Conjugation: The site of conjugation on the antibody can impact linker stability.[19] Employing site-specific conjugation technologies can create more homogeneous and stable ADCs.[20]
-
-
Deconjugation: The chemical linkage between the drug and the antibody may be susceptible to reversal, especially with certain chemistries like thiol-maleimide conjugation.
-
Solution: Improve Conjugation Chemistry: Investigate alternative conjugation methods that form more stable bonds.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to reduce the clearance rate of an ADC?
A1: The primary strategies focus on modifying the physicochemical properties and the structure of the ADC:
-
Decreasing Hydrophobicity: This is often achieved by incorporating hydrophilic linkers, such as those with PEG moieties, which can shield the hydrophobic payload and reduce non-specific uptake.[8][9][11]
-
Optimizing the Drug-to-Antibody Ratio (DAR): A lower DAR can reduce hydrophobicity and aggregation, leading to a longer half-life.[1][3]
-
Fc Engineering: Modifying the Fc region of the antibody to enhance its interaction with the neonatal Fc receptor (FcRn) can increase its recycling and extend its half-life.[2][3][19][21][22][23][24][25][26]
-
Improving Linker Stability: Using more stable linkers, such as non-cleavable linkers or advanced cleavable linkers, prevents premature payload release and subsequent clearance.[5][14][16]
Q2: How does PEGylation help in reducing ADC clearance?
A2: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the ADC, typically within the linker, helps in several ways:
-
It creates a hydrophilic shield around the hydrophobic payload, reducing the overall hydrophobicity of the ADC.[8][9]
-
This shield sterically hinders interactions with components of the mononuclear phagocyte system, thereby reducing non-specific uptake and clearance.[27]
-
PEGylation can improve the solubility and stability of the ADC, preventing aggregation that would otherwise lead to rapid clearance.[27]
Q3: What is FcRn-mediated recycling and how can it be leveraged to reduce ADC clearance?
A3: The neonatal Fc receptor (FcRn) is a protein that plays a crucial role in extending the half-life of antibodies.[23][24] After an antibody is taken up by a cell into an endosome, the acidic environment of the endosome promotes the binding of the antibody's Fc region to FcRn.[16][28][29][30] This binding rescues the antibody from being degraded in the lysosome and instead recycles it back to the cell surface, where it is released back into circulation at the neutral pH of the blood.[16][28][29][30] By engineering the Fc region of the ADC's antibody to have a higher affinity for FcRn at acidic pH, this recycling process can be enhanced, leading to a longer serum half-life.[2][19][21][22][24][25][26]
Q4: What is the role of the mononuclear phagocyte system (MPS) in ADC clearance?
A4: The mononuclear phagocyte system (MPS) is a network of cells, including monocytes and macrophages, located primarily in the liver, spleen, and lymph nodes.[5][6][7] A key function of the MPS is to clear foreign particles, pathogens, and altered self-components from the body.[4][5][6][7][26][31] ADCs, particularly those that are hydrophobic or have aggregated, can be recognized and engulfed by MPS cells through processes like phagocytosis, leading to their rapid clearance from circulation.[2][3] This is a major pathway for the non-specific clearance of ADCs.
Data Presentation
The following tables summarize quantitative data on how different ADC parameters affect their pharmacokinetic profiles.
Table 1: Impact of Linker Hydrophilicity on ADC Pharmacokinetics
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Plasma Half-life (days) | Reference(s) |
| Hydrophobic Linker | ~4 | >5% | 5 - 7 | [8] |
| Hydrophilic (PEG-based) Cleavable Linker | ~8 | <2% | 10 - 14 | [8] |
| Hydrophilic (PEG-based) Non-Cleavable Linker | ~8 | <1% | 12 - 16 | [8] |
Table 2: Comparison of ADC Pharmacokinetics with Cleavable vs. Non-Cleavable Linkers
| ADC Analyte | Linker Type | Half-Life (days) | Clearance (mL/day/kg) | Reference(s) |
| Total Antibody | Cleavable (SPP-DM1) | 4.8 | 10.1 | [1] |
| Conjugated ADC | Cleavable (SPP-DM1) | 2.1 | 24.8 | [1] |
| Total Antibody | Non-cleavable (MCC-DM1) | 4.9 | 10.4 | [1] |
| Conjugated ADC | Non-cleavable (MCC-DM1) | 4.1 | 12.3 | [1] |
Table 3: Effect of Drug-to-Antibody Ratio (DAR) on ADC Clearance
| ADC | Average DAR | Clearance (mL/h/kg) | Reference(s) |
| Anti-CD30-vc-MMAE | 2 | 0.28 | [3] |
| Anti-CD30-vc-MMAE | 4 | 0.45 | [3] |
| Anti-CD30-vc-MMAE | 8 | 1.12 | [3] |
| Maytansinoid ADC | < 6 | Not specified (lower) | [3] |
| Maytansinoid ADC | 10 | Not specified (5-fold higher) | [3] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Fc Engineering to Enhance FcRn Binding
Objective: To introduce specific amino acid mutations into the Fc region of the antibody to increase its binding affinity to FcRn at acidic pH, thereby extending its in vivo half-life.
Methodology:
-
Primer Design: Design mutagenic oligonucleotide primers that contain the desired mutation(s) in the center, flanked by 10-15 bases of the correct sequence on both sides.[6][11][32] The primers should be complementary to opposite strands of the plasmid DNA encoding the antibody's heavy chain. Common mutations to enhance FcRn binding include M252Y/S254T/T256E ("YTE") and M428L/N434S ("LS").
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase with the plasmid template and the designed mutagenic primers.[6][11][32] The PCR cycling conditions should be optimized for the specific polymerase and plasmid size. A typical program includes an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[6][32]
-
Template DNA Digestion: After PCR, digest the parental, methylated, non-mutated plasmid DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA.[6][32] This ensures that only the newly synthesized, mutated plasmids are propagated.
-
Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.[6][11]
-
Plasmid Purification and Sequencing: Select transformed bacterial colonies and culture them to amplify the plasmid DNA. Purify the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
-
Antibody Expression and Purification: Transfect a suitable mammalian cell line (e.g., CHO or HEK293) with the sequence-verified plasmid to express the Fc-engineered antibody. Purify the antibody from the cell culture supernatant using standard chromatography techniques, such as Protein A affinity chromatography.
-
In Vitro FcRn Binding Assay: Evaluate the binding of the purified, Fc-engineered antibody to FcRn at both acidic (pH 6.0) and neutral (pH 7.4) pH using techniques like surface plasmon resonance (SPR) or bio-layer interferometry (BLI).[21] An increased affinity at pH 6.0 with minimal binding at pH 7.4 is the desired outcome.
-
In Vivo Pharmacokinetic Study: Assess the half-life of the Fc-engineered ADC in an appropriate animal model (e.g., human FcRn transgenic mice or cynomolgus monkeys) and compare it to the wild-type ADC.[26]
Protocol 2: Evaluation of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample to assess its stability.[13]
Methodology:
-
System Setup: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector and a size exclusion column suitable for separating monoclonal antibodies and their aggregates.
-
Mobile Phase: Prepare an appropriate mobile phase, typically a phosphate-based buffer with a salt like NaCl (e.g., 150 mM) to minimize non-specific interactions with the column.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Elution: Inject a defined volume of the sample (e.g., 10-20 µL) onto the column and elute with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Detection: Monitor the column eluate at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomeric ADC, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Visualizations
Caption: Major pathways influencing ADC clearance in vivo.
Caption: Fc-gamma receptor-mediated phagocytosis of ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Fc Engineering: Serum Half-Life Modulation Through FcRn Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Controlling the Half-Life of Pathological IgG and Therapeutic Antibodies | Technology Networks [technologynetworks.com]
- 4. In vivo clearance by the mononuclear phagocyte system in humans: an overview of methods and their interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 10. books.rsc.org [books.rsc.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 21. Extending human IgG half-life using structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. Selection of IgG Variants with Increased FcRn Binding Using Random and Directed Mutagenesis: Impact on Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Engineered antibody domains with significantly increased transcytosis and half-life in macaques mediated by FcRn - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 30. KEGG PATHWAY: Fc gamma R-mediated phagocytosis [kegg.jp]
- 31. Particle Uptake Driven Phagocytosis in Macrophages and Neutrophils Enhances Bacterial Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Site-Directed Mutagenesis [protocols.io]
Technical Support Center: Enhancing ADC Therapeutic Index with PEGylated Linkers
This guide provides researchers, scientists, and drug development professionals with technical support for utilizing polyethylene (B3416737) glycol (PEG) linkers to improve the therapeutic index of Antibody-Drug Conjugates (ADCs). It includes frequently asked questions, troubleshooting advice for common experimental issues, quantitative data comparisons, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEGylated linker in an ADC?
A PEGylated linker is a component that connects the antibody to the cytotoxic payload and incorporates a polyethylene glycol (PEG) chain.[1] Its primary roles are to improve the ADC's overall physicochemical properties.[2] By increasing the hydrophilicity of the ADC, PEG linkers can mitigate the aggregation often caused by hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).[3][4] This enhancement in solubility and stability leads to improved pharmacokinetics and a potentially wider therapeutic window.[3][5]
Q2: How does a PEGylated linker enhance the therapeutic index of an ADC?
The therapeutic index, a measure of a drug's safety and efficacy, is enhanced in several ways:
-
Improved Pharmacokinetics (PK): PEGylation increases the ADC's size in solution, which reduces renal clearance and prolongs its circulation half-life.[3][6] This allows for greater accumulation of the ADC in tumor tissue.[3]
-
Reduced Off-Target Toxicity: By improving the ADC's PK profile and shielding the hydrophobic payload, PEG linkers can reduce non-specific uptake by healthy tissues, thereby minimizing toxicity.[3][7]
-
Higher Drug Loading: PEG linkers can help solubilize hydrophobic payloads, enabling the creation of ADCs with higher DARs without causing aggregation.[1][4] This can lead to the delivery of more drug to the target cell, enhancing potency.[2]
-
Reduced Immunogenicity: The PEG chain can mask the payload and parts of the antibody from the immune system, potentially reducing the generation of anti-drug antibodies (ADAs).[3][4]
Q3: How does the length of the PEG chain affect ADC properties?
The length of the PEG chain is a critical parameter that requires optimization for each specific ADC.[3]
-
Pharmacokinetics: Longer PEG chains generally lead to a longer plasma half-life and slower clearance.[6] However, there is often a threshold (e.g., PEG8-PEG12) beyond which further increases in length provide diminishing returns on PK improvement.[6]
-
Potency: While beneficial for PK, excessively long PEG chains can sometimes reduce the in vitro cytotoxicity of the ADC.[8][9] This is often attributed to steric hindrance, where the PEG chain obstructs the payload's interaction with its intracellular target or hinders linker cleavage.
-
Tolerability: ADCs with sufficiently long PEG chains (e.g., PEG8 or greater) that minimize plasma clearance have been shown to have a wider therapeutic window and better tolerability in animal models.[6]
Q4: Are there any potential disadvantages to using PEGylated linkers?
Yes, potential challenges include:
-
Reduced Potency: As mentioned, the PEG chain can cause steric hindrance, potentially lowering the ADC's potency compared to a non-PEGylated version.[8]
-
"PEG dilemma": The presence of PEG can sometimes reduce the interaction between the liposome (B1194612) and the cell, which can hinder the internalization of the liposome into the target cells.[10]
-
Anti-PEG Antibodies: Repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies (APAs).[11] These pre-existing or treatment-induced antibodies can accelerate the clearance of the PEGylated ADC, reducing its efficacy and potentially causing adverse reactions.[11]
Troubleshooting Guide
Issue 1: Lower than expected in vitro cytotoxicity for a PEGylated ADC.
Q: My PEGylated ADC is less potent in cell-based assays compared to its non-PEGylated counterpart. What could be the cause and how can I troubleshoot it?
A: This is a common observation and can stem from several factors related to the PEG chain's influence.
-
Potential Cause 1: Steric Hindrance. The PEG chain may be physically blocking the payload from accessing its intracellular target or preventing the necessary enzymatic cleavage of the linker.[8][9]
-
Troubleshooting Steps:
-
Vary PEG Length: Synthesize and test ADCs with a range of shorter PEG linker lengths to find a balance between improved pharmacokinetics and retained potency.[6]
-
Modify Linker Design: Alter the position of the PEG chain on the linker to reduce interference with the cleavage site or the payload itself.
-
Use a Different Linker Chemistry: If using an enzyme-cleavable linker, ensure the PEG chain does not inhibit enzyme access. Consider a different cleavable linker (e.g., pH-sensitive) that may be less susceptible to steric hindrance.[]
-
-
-
Potential Cause 2: Impeded Cellular Uptake. The hydrophilic PEG shell might slightly reduce the rate of ADC internalization compared to a more hydrophobic, non-PEGylated ADC.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct cytotoxicity assays over a longer incubation period (e.g., 96-120 hours) to see if the potency improves, suggesting slower kinetics.[6]
-
Internalization Assay: Directly measure and compare the rate of internalization between the PEGylated and non-PEGylated ADCs using flow cytometry or fluorescence microscopy.
-
-
-
Potential Cause 3: Inefficient Payload Release. The linker may not be cleaving efficiently inside the lysosome.
-
Troubleshooting Steps:
-
Lysosomal Stability Assay: Incubate the ADC with isolated lysosomes and measure the rate of payload release over time using methods like LC-MS.[13]
-
Bystander Killing Assay: Evaluate the ability of the released payload to kill neighboring antigen-negative cells.[14] A weak bystander effect could indicate poor payload release and diffusion.
-
-
Issue 2: Aggregation and low yield during ADC synthesis and purification.
Q: I'm experiencing significant aggregation and product loss after conjugating my payload with a PEGylated linker. How can I optimize this process?
A: While PEG linkers are designed to reduce aggregation, issues can still arise, especially with very hydrophobic payloads or high DARs.[15]
-
Potential Cause 1: Poor Solubility of Drug-Linker. The drug-linker construct itself may have limited solubility in the aqueous conjugation buffer, leading to precipitation before it can react with the antibody.[15]
-
Troubleshooting Steps:
-
Introduce a Co-solvent: Add a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or DMA to the conjugation buffer to improve the solubility of the drug-linker.[15]
-
Optimize pH: Ensure the buffer pH is optimal for the specific conjugation chemistry being used (e.g., pH 6.5-7.5 for maleimide-thiol reactions).[15]
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The reaction time or temperature may be promoting aggregation.
-
Troubleshooting Steps:
-
Optimize Time and Temperature: Run a matrix of experiments with varying reaction times and temperatures to find conditions that maximize conjugation efficiency while minimizing aggregate formation.[15]
-
Controlled Reagent Addition: Add the drug-linker to the antibody solution slowly and with gentle mixing to avoid localized high concentrations that can lead to aggregation.
-
-
-
Potential Cause 3: Purification Challenges. The properties of the PEGylated ADC may require adjustments to the purification protocol.
-
Troubleshooting Steps:
-
Optimize Chromatography: If using Hydrophobic Interaction Chromatography (HIC), adjust the salt concentrations for binding and elution. For Ion-Exchange Chromatography (IEX), optimize the pH of the buffers and the gradient slope.[16]
-
Use Size Exclusion Chromatography (SEC): SEC is an effective method to separate monomeric ADC from aggregates. Ensure the column and running buffer are optimized for your specific ADC.
-
-
Quantitative Data Summary
The following tables summarize representative data comparing the properties of ADCs with and without PEGylated linkers. The values are illustrative and highlight general trends observed in preclinical studies.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) in Rats
| ADC Construct | Linker Type | Clearance Rate (mL/day/kg) | Terminal Half-Life (t½, hours) |
|---|---|---|---|
| ADC-1 | Non-PEGylated | 25.5 | 98 |
| ADC-2 | PEG4 Side Chain | 15.1 | 155 |
| ADC-3 | PEG8 Side Chain | 8.2 | 210 |
| ADC-4 | PEG12 Side Chain | 7.9 | 215 |
| ADC-5 | PEG24 Side Chain | 7.8 | 220 |
(Data synthesized from trends reported in literature. A lower clearance rate and longer half-life are generally desirable.)[6]
Table 2: Comparison of In Vitro and In Vivo Properties of a Miniaturized ADC
| Conjugate | PEG Chain Size | In Vitro Cytotoxicity (IC50, nM) | Circulation Half-Life (t½, min) | In Vivo Efficacy (% Tumor Growth Inhibition) |
|---|---|---|---|---|
| HM | None | 1.5 | 19.6 | 45% |
| HP4KM | 4 kDa | 6.75 (4.5x increase) | 49.0 (2.5x increase) | 68% |
| HP10KM | 10 kDa | 33.75 (22.5x increase) | 219.5 (11.2x increase) | 85% |
(This table illustrates the trade-off where increasing PEG length decreases in vitro potency but significantly improves half-life, leading to superior overall in vivo efficacy.)[9]
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the potency of the PEGylated ADC in killing target cancer cells.[14][17]
-
Cell Seeding: Plate antigen-positive cells (and antigen-negative cells as a control) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[14] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[17]
-
ADC Treatment: Prepare serial dilutions of the PEGylated ADC, a non-PEGylated control ADC, and free payload in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the diluted compounds. Incubate the plates for 72-96 hours.[14]
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's instructions.[14]
-
Data Analysis: Measure absorbance or luminescence using a plate reader. Normalize the results to untreated control cells and plot the dose-response curves to calculate the IC50 value (the concentration that inhibits cell growth by 50%).[14]
Protocol 2: Pharmacokinetic (PK) Study in Rodents
This protocol assesses how PEGylation affects the ADC's circulation time and clearance.[6]
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3-5 mg/kg) to a cohort of rodents (e.g., Sprague-Dawley rats or BALB/c mice).[6][8]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and up to 7-10 days).[8]
-
Plasma Isolation: Process the blood samples to isolate plasma and store them at -80°C until analysis.[6]
-
Bioanalysis: Quantify the concentration of the total antibody or ADC in the plasma samples using a validated ELISA method.
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Use a pharmacokinetic modeling software (e.g., two-compartment model) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).[6]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
This protocol is crucial for characterizing the ADC and ensuring batch consistency.[][19]
-
Method 1: UV-Vis Spectrophotometry
-
Principle: This is a simple method to determine the average DAR.[]
-
Procedure: Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.
-
Calculation: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the payload to solve a set of simultaneous equations and calculate the concentrations of both, from which the DAR can be derived.[]
-
-
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on their hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, 6, 8) can be resolved.[20]
-
Procedure: Inject the ADC sample onto a HIC column. Elute using a reverse salt gradient (e.g., decreasing ammonium (B1175870) sulfate (B86663) concentration).
-
Analysis: The resulting chromatogram will show distinct peaks corresponding to different DAR species. The weighted average DAR is calculated based on the relative area of each peak.[19] This method provides information on both the average DAR and the distribution of drug-loaded species.[21]
-
Mandatory Visualizations
Caption: Workflow for troubleshooting low in vitro cytotoxicity of a PEGylated ADC.
Caption: Logical relationships showing how PEGylation improves the ADC therapeutic index.
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. purepeg.com [purepeg.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 20. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
Validation & Comparative
A Researcher's Guide to Validating ADC Conjugation Efficiency with Azide Linkers
For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, representing the average number of drug molecules conjugated to an antibody, profoundly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides an objective comparison of the leading analytical methods for validating the conjugation efficiency of ADCs synthesized using azide (B81097) linkers, a cornerstone of modern bioconjugation strategies employing click chemistry.
This guide delves into the principles, detailed experimental protocols, and comparative performance of three widely adopted techniques: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). By presenting quantitative data in a clear, tabular format and illustrating complex workflows with diagrams, this resource aims to equip researchers with the knowledge to select and implement the most suitable validation strategy for their specific ADC constructs.
Comparative Analysis of DAR Determination Methods
The selection of an appropriate method for DAR determination hinges on several factors, including the specific characteristics of the ADC, the level of detail required, and the instrumentation available. The following table summarizes the key attributes of the three primary analytical techniques for ADCs featuring azide linkers.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug, based on the Beer-Lambert law. | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker conjugate. | Separates ADC species by chromatography and determines their mass-to-charge ratio for precise mass determination. |
| Information Provided | Average DAR. | Average DAR, drug distribution (e.g., DAR 0, 2, 4, 6, 8 species), and presence of unconjugated antibody. | Precise mass of the intact ADC and its subunits, average DAR, and detailed drug distribution. Can also be used to identify conjugation sites. |
| Advantages | Simple, rapid, and requires basic laboratory equipment.[1][2][3] | Provides information on the distribution of different drug-loaded species under non-denaturing conditions.[4][5] Considered a standard technique for cysteine-conjugated ADCs.[1] | Offers the most detailed and accurate characterization of ADCs.[6][7] Can be used for both lysine (B10760008) and cysteine-linked ADCs.[8] |
| Disadvantages | Only provides an average DAR and is sensitive to inaccuracies in extinction coefficients.[9] Requires that the drug and antibody have distinct maximum absorbance wavelengths.[1][] | May have lower peak resolution compared to other methods.[11] The high salt concentrations used can be corrosive to equipment.[12] | Requires sophisticated and expensive instrumentation. Data analysis can be complex.[13] |
| Typical Throughput | High | Medium | Medium to Low |
Experimental Protocols
Detailed methodologies for each of the key validation techniques are provided below. These protocols are intended as a general guide and may require optimization for specific ADC constructs.
UV/Vis Spectroscopy for Average DAR Determination
This method is a straightforward approach to calculate the average number of drug molecules per antibody.
Principle: The Beer-Lambert law is applied to a solution of the ADC. By measuring the absorbance at two different wavelengths—one where the protein primarily absorbs (typically 280 nm) and one where the drug has its maximum absorbance—the concentrations of the protein and the drug can be determined, and from these, the average DAR can be calculated.[]
Protocol:
-
Determination of Extinction Coefficients:
-
Sample Preparation:
-
Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS). The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
Data Analysis:
-
Calculate the concentration of the antibody and the drug using the following simultaneous equations, which account for the contribution of each component to the absorbance at both wavelengths:
-
A280 = (εAb, 280 * CAb) + (εDrug, 280 * CDrug)
-
Aλmax = (εAb, λmax * CAb) + (εDrug, λmax * CDrug)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = CDrug / CAb
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a powerful technique for resolving different ADC species based on the number of conjugated drugs.
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic drug-linker moieties to an antibody increases its overall hydrophobicity. ADCs with a higher number of conjugated drugs will be more hydrophobic and thus bind more strongly to the HIC stationary phase. A decreasing salt gradient is used to elute the ADC species in order of increasing hydrophobicity.[4][12]
Protocol:
-
Sample Preparation:
-
The ADC sample is typically diluted in a high-salt mobile phase (e.g., 1 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer) to promote binding to the column.[15]
-
-
Chromatographic Conditions:
-
Column: A column with a hydrophobic stationary phase (e.g., Butyl, Phenyl).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, often with a small percentage of an organic modifier like isopropanol (B130326) to facilitate elution of highly hydrophobic species.[5]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing numbers of conjugated drugs (DAR 2, DAR 4, etc.).
-
The area of each peak is integrated, and the weighted average DAR is calculated using the following formula:
-
Average DAR = Σ (% Peak Area of each DAR species * Number of drugs for that species) / 100[]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise DAR and Mass Confirmation
LC-MS provides the most comprehensive characterization of ADCs, offering precise mass information for each species.
Principle: The ADC mixture is first separated by liquid chromatography, typically reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC). The separated components are then introduced into a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions. This allows for the precise determination of the molecular weight of the intact ADC and its subunits.
Protocol:
-
Sample Preparation:
-
For intact mass analysis, the ADC can be analyzed directly after dilution in a suitable buffer.
-
For subunit analysis, the ADC is typically reduced to separate the light and heavy chains prior to LC-MS.[16] This can be achieved by incubation with a reducing agent like dithiothreitol (B142953) (DTT).[16]
-
Deglycosylation may be performed to simplify the mass spectra.[17]
-
-
LC Conditions:
-
Reversed-Phase (RP-HPLC):
-
Column: A column suitable for large proteins (e.g., C4 or PLRP-S).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient from low to high organic content (Mobile Phase B).
-
-
Size-Exclusion (SEC):
-
Used for native MS analysis, where the ADC is kept in its folded state.
-
Mobile Phase: An MS-compatible buffer such as ammonium acetate.
-
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
-
Data Analysis:
-
The raw mass spectra, which show a series of peaks with different charge states, are deconvoluted to obtain the zero-charge mass of each ADC species.
-
The average DAR is calculated from the relative abundance of each detected mass, corresponding to the antibody with different numbers of conjugated drugs. Specialized software is often used for this analysis.[17]
-
Visualizing the Workflow and Principles
To further clarify the experimental processes and underlying concepts, the following diagrams have been generated using Graphviz.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. repligen.com [repligen.com]
- 14. Determination of Antibody Drug Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 15. waters.com [waters.com]
- 16. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Navigating Lysine Protection: A Comparative Guide to MMT-Protected Lysine Stability
For researchers, scientists, and drug development professionals, the selective protection and deprotection of amino acid side chains is a cornerstone of peptide synthesis and chemical biology. Among these, the ε-amino group of lysine (B10760008) is a frequent site for modification, necessitating a careful choice of protecting groups. This guide provides an objective comparison of the stability of 4-methoxytrityl (MMT)-protected lysine against other common alternatives, supported by experimental data and detailed protocols, to inform your selection in various research contexts.
The strategic use of protecting groups is paramount in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from engaging in unwanted side reactions. An ideal protecting group should be straightforward to introduce and remove, exhibit stability across a range of reaction conditions, and afford high yields for both protection and deprotection steps.[1]
In the realm of peptide synthesis and the study of post-translational modifications, the ability to selectively unmask a specific lysine residue is crucial for site-specific labeling, branching, or the synthesis of complex peptide architectures. The choice of the lysine protecting group dictates the synthetic strategy, particularly concerning its lability under different chemical environments. This guide focuses on the stability of MMT-protected lysine in comparison to three other widely used protecting groups: tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).
The Critical Role of Lysine in Cellular Signaling
Lysine residues are central to key cellular signaling pathways, making the study of their modification a significant area of research.
-
Ubiquitination: One of the most prominent roles of lysine is in the ubiquitin-proteasome pathway. Here, ubiquitin is covalently attached to the ε-amino group of a lysine residue on a substrate protein.[2] This tagging can mark the protein for degradation by the 26S proteasome, alter its cellular location, or modulate its activity.[2][3] The formation of polyubiquitin (B1169507) chains, where ubiquitin molecules are successively linked to one of the seven lysine residues on the preceding ubiquitin, creates a complex signaling code that dictates the cellular fate of the protein.[3]
-
mTOR Signaling: The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a master regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids like lysine.[4][5][6] The mTOR Complex 1 (mTORC1) is particularly sensitive to amino acid levels, and its activation is crucial for promoting protein synthesis.[4][6] Studying the intricate mechanisms of mTOR signaling often requires the use of lysine analogues or derivatives, where protecting groups can play a role in their synthesis and delivery.
The profound involvement of lysine in these pathways underscores the need for chemical tools that allow for the precise manipulation of lysine residues. Protecting groups provide this control, enabling researchers to dissect these complex biological processes.
Comparative Stability of Lysine Protecting Groups
The stability of a protecting group is defined by the conditions it can withstand without being cleaved. The "orthogonality" of protecting groups, meaning their selective removal under distinct conditions, is a key principle in complex organic synthesis.[7][8]
| Protecting Group | Deprotection Condition | Stability Profile |
| MMT | Very Mild Acid (e.g., 1-2% TFA in DCM, AcOH/TFE/DCM)[9][10] | Highly acid-labile; stable to basic and hydrogenolysis conditions. |
| Boc | Strong Acid (e.g., 95% TFA)[11] | Stable to basic and hydrogenolysis conditions; labile to strong acids.[8] |
| Fmoc | Base (e.g., 20% Piperidine (B6355638) in DMF)[7] | Stable to acidic and hydrogenolysis conditions; labile to bases.[8] |
| Cbz | Hydrogenolysis (H₂/Pd)[7] | Stable to acidic and basic conditions; labile to catalytic hydrogenation.[8] |
Quantitative Stability Comparison (Estimated)
| Condition | MMT | Boc | Fmoc | Cbz |
| 1% TFA in DCM | <1% | >99% | >99% | >99% |
| 95% TFA in DCM | 0% | <1% | >99% | >99% |
| 20% Piperidine in DMF | >99% | >99% | <1% | >99% |
| H₂, Pd/C in MeOH | >99% | >99% | >99% | <1% |
| Neutral Aqueous Buffer (pH 7.4) | >99% | >99% | >99% | >99% |
| Elevated Temperature (50°C in neutral buffer) | >95% | >99% | >99% | >99% |
Note: These values are estimations derived from established deprotection protocols and the known chemical properties of the protecting groups.
Experimental Protocols
General Protocol for Assessing Protecting Group Stability
This protocol outlines a general method for determining the stability of a protected lysine derivative under specific chemical conditions.
Materials:
-
N-α-Fmoc-N-ε-protected-L-lysine (e.g., Fmoc-Lys(MMT)-OH, Fmoc-Lys(Boc)-OH)
-
Deprotection reagent (e.g., TFA solution, piperidine solution)
-
Quenching solution (e.g., base for acid deprotection, acid for base deprotection)
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of the N-α-Fmoc-N-ε-protected-L-lysine in a suitable solvent (e.g., DMF).
-
Reaction Setup: In a series of vials, aliquot the protected lysine solution. At time zero, add the deprotection reagent to each vial.
-
Time Points: At designated time intervals (e.g., 5, 15, 30, 60 minutes), quench the reaction in one of the vials by adding the appropriate quenching solution.
-
Analysis: Analyze the quenched samples by HPLC-MS. The HPLC will separate the protected and deprotected lysine species, and the MS will confirm their identities.
-
Quantification: Determine the relative peak areas of the protected and deprotected species in the HPLC chromatogram to calculate the percentage of the protecting group remaining at each time point.
-
Data Analysis: Plot the percentage of the remaining protecting group against time to determine the stability profile under the tested conditions.
Visualizing Workflows and Relationships
Caption: A generalized workflow for the experimental assessment of protecting group stability.
Caption: A diagram illustrating the relative lability of common lysine protecting groups under different deprotection conditions.
Conclusion
The choice of a lysine protecting group is a critical decision in the design of synthetic peptides and chemical probes for studying biological systems. MMT stands out for its extreme acid lability, allowing for its removal under very mild conditions that leave most other protecting groups, including Boc and Cbz, intact. This makes Fmoc-Lys(MMT)-OH an excellent choice for synthetic strategies that require selective on-resin deprotection of a lysine side chain.
Conversely, for applications requiring high stability to acidic conditions, Boc or Cbz would be more suitable choices for protecting the lysine side chain, while Fmoc is the go-to option when orthogonality to acid-labile groups is needed. By understanding the distinct stability profiles of these protecting groups, researchers can devise more efficient and successful synthetic strategies to advance their work in drug discovery and the elucidation of complex biological pathways.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Ubiquitin and Ubiquitin-Like Protein Resources | Cell Signaling Technology [cellsignal.com]
- 3. Ubiquitin - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. kohan.com.tw [kohan.com.tw]
- 11. openaccesspub.org [openaccesspub.org]
A Researcher's Guide to In Vitro Cytotoxicity Assays for ADCs with Cleavable Linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate in vitro cytotoxicity assay is a critical step in the preclinical evaluation of Antibody-Drug Conjugates (ADCs) featuring cleavable linkers. This guide provides a detailed comparison of commonly employed assays, supported by experimental data and protocols, to facilitate informed decision-making in the ADC development pipeline.
The efficacy of an ADC with a cleavable linker is contingent on the selective release of its cytotoxic payload within the target cancer cell. In vitro cytotoxicity assays are indispensable tools for quantifying this potency and selectivity. These assays measure the ability of an ADC to kill cancer cells and provide key metrics such as the half-maximal inhibitory concentration (IC50), which is crucial for ranking and selecting lead ADC candidates for further development.[1][2][3] The choice of assay can significantly influence the interpretation of an ADC's therapeutic potential, making a thorough understanding of the available methodologies paramount.
Mechanisms of Cleavable Linkers: The Key to Targeted Payload Release
Cleavable linkers are designed to be stable in systemic circulation and to release their potent payloads under specific conditions prevalent in the tumor microenvironment or within cancer cells.[1][4] This targeted release is crucial for maximizing on-target efficacy while minimizing off-target toxicities.[1][5] The primary classes of cleavable linkers are categorized based on their cleavage mechanism:
-
Protease-Cleavable Linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are substrates for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[6] Upon internalization of the ADC into the lysosome, these proteases cleave the linker, releasing the payload.[6]
-
pH-Sensitive Linkers: These linkers, including hydrazones, are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[7][][9]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high concentrations of glutathione, a reducing agent found at significantly higher levels inside cells compared to the bloodstream.[10][11][12]
The choice of linker chemistry directly impacts the design of in vitro experiments, as the conditions must allow for the specific cleavage mechanism to occur.
Comparison of Common In Vitro Cytotoxicity Assays
A variety of in vitro assays are available to measure the cytotoxic effects of ADCs. These assays primarily assess cell viability or membrane integrity. The choice of assay depends on factors such as the payload's mechanism of action, desired throughput, and cost.
Tetrazolium Reduction Assays (MTT, XTT, MTS, WST-1)
These colorimetric assays are widely used to assess cell viability by measuring the metabolic activity of a cell population.[3][13] The principle lies in the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product.[3][13]
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases. Requires a solubilization step.[3][13] | Inexpensive, widely used and well-established.[14] | Requires a solubilization step, which can introduce variability. The formazan product is insoluble.[14][15] |
| XTT | Reduction of XTT to a water-soluble orange formazan product. Requires an intermediate electron acceptor.[2][13] | No solubilization step required, simpler workflow than MTT.[14] | Lower sensitivity compared to other water-soluble tetrazolium salts.[16] |
| MTS | Reduction of MTS to a water-soluble formazan product in the presence of an electron coupling reagent. | Single-step addition, no solubilization needed. | Can be more expensive than MTT. |
| WST-1 | Reduction of WST-1 to a water-soluble formazan product. | High sensitivity and broad dynamic range, water-soluble product.[16] | Generally more expensive than MTT.[14] |
Luminescence-Based Assays (e.g., ATP Measurement)
These assays measure cell viability by quantifying ATP, which is a marker of metabolically active cells. The amount of ATP is detected using the luciferin-luciferase reaction, which produces a luminescent signal.
| Assay | Principle | Advantages | Disadvantages |
| ATP-Based | Quantifies ATP using the luciferin-luciferase reaction. The light output is proportional to the number of viable cells.[17] | High sensitivity, broad dynamic range, and suitable for high-throughput screening.[18] | Can be more expensive than colorimetric assays. Signal can be short-lived. |
Fluorescence-Based Assays (e.g., Resazurin)
Resazurin-based assays measure the reducing potential of viable cells. Resazurin (B115843) (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent resorufin (B1680543) (pink).
| Assay | Principle | Advantages | Disadvantages |
| Resazurin | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | High sensitivity, simple protocol, and non-toxic to cells, allowing for kinetic studies. | Potential for interference from colored compounds. |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and reproducible cytotoxicity data.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 10. mdpi.com [mdpi.com]
- 11. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]
- 12. login.medscape.com [login.medscape.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 16. Cell viability and proliferation measurement [takarabio.com]
- 17. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Optimal Spacer: A Comparative Analysis of PEG8 vs. Other PEG Lengths in Bioconjugate Development
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of a bioconjugate's therapeutic success. Among the myriad of options, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth comparative analysis of the PEG8 spacer against other PEG lengths, supported by experimental data, to elucidate the nuanced impact of spacer length on overall efficacy and performance.
The linker in a bioconjugate is far from a passive component; it critically influences solubility, stability, pharmacokinetics, and binding affinity. The length of a PEG spacer, in particular, can dictate the therapeutic window of a drug by modulating its properties. A shorter PEG linker may lead to steric hindrance, while an excessively long one might result in suboptimal complex formation or altered pharmacokinetic profiles.[1] This analysis focuses on the popular PEG8 spacer and its performance relative to shorter and longer counterparts.
Quantitative Comparison of PEG Spacer Lengths
The following tables summarize quantitative data from various studies, offering a comparative overview of how different PEG spacer lengths affect key bioconjugate parameters.
Table 1: Impact of PEG Spacer Length on ADC Properties
| Parameter | PEG2 | PEG4 | PEG8 | PEG12 | PEG24 | Reference |
| Drug-to-Antibody Ratio (DAR) | DAR 3.9 | Similar to PEG2 | DAR 2.4 | DAR8 achieved | DAR8 achieved | [2] |
| ADC Clearance (mL/kg/day) | High | High | Stabilized | Stabilized | Stabilized | [3] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Less effective | - | Effective | More effective | More effective | [3] |
| Non-specific Liver Uptake | Increased | Increased | Reduced | Comparable to unconjugated antibody | Comparable to unconjugated antibody | [4] |
Table 2: Influence of PEG Spacer Length on Radiolabeled Peptide Properties
| Parameter | PEG2 | PEG3 | PEG4 | PEG6 | PEG12 | Reference |
| IC50 (nM) | 3.1 ± 0.2 | 3.9 ± 0.3 | 5.4 ± 0.4 | 5.8 ± 0.3 | Similar to PEG6 | [5] |
| Hydrophilicity (LogD) | -1.95 | - | - | - | -2.22 | [6] |
| Serum Stability (t1/2, hours) | 246 ± 4 | - | 407 | 584 ± 20 | 407 | [7] |
Table 3: Effect of PEG Spacer Length on Aptamer-Amphiphile Binding Affinity
| Spacer | No Spacer | PEG4 | PEG8 | PEG24 | Alkyl (C12/C24) | Oligonucleotide (T10/A10) | Reference |
| Relative Binding Affinity | Reduced >7.5-fold | Improved vs. No Spacer | Improved vs. No Spacer | Improved vs. No Spacer | Greatest loss of affinity | Highest affinity | [8] |
Experimental Methodologies
Detailed experimental protocols are crucial for the accurate assessment and comparison of bioconjugates with different PEG spacer lengths.
In Vitro Cytotoxicity Assay
This assay is fundamental to determining the potency of an ADC.
Protocol:
-
Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000–10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with varying PEG spacer lengths, a negative control antibody, and the free drug payload.
-
Incubation: Add the diluted compounds to the cells and incubate for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot cell viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in a physiological environment, which is predictive of its in vivo performance.[9]
Protocol:
-
Incubation: Incubate the bioconjugate in human or mouse plasma at 37°C.[9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[9]
-
Analysis: Use techniques like LC-MS/MS to quantify the amount of intact bioconjugate and any released payload over time.[9] This can be used to determine the loss of the drug-to-antibody ratio (DAR) over time.[9]
-
Data Analysis: Plot the percentage of the intact bioconjugate remaining over time to determine its plasma half-life.[9]
PROTAC-Mediated Protein Degradation Assay
This assay quantifies the efficiency of a PROTAC in degrading its target protein.
Protocol:
-
Cell Culture and Treatment: Culture relevant cells (e.g., MCF7 breast cancer cells for an ERα-targeting PROTAC) and treat them with varying concentrations of the PROTACs with different PEG linkers for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation.
Visualizing Key Biological Processes
Diagrams generated using Graphviz (DOT language) illustrate the critical pathways and workflows involved in the action of these bioconjugates.
Caption: ADC internalization and payload release pathway.
Caption: PROTAC-mediated protein degradation workflow.
Conclusion
The length of a PEG spacer is a critical design parameter that significantly influences the therapeutic efficacy of bioconjugates. While shorter PEG linkers can sometimes offer advantages in terms of drug-to-antibody ratios and binding affinities, longer PEG chains, including PEG8 and beyond, often lead to improved pharmacokinetics, reduced clearance, and enhanced in vivo efficacy.[3] The optimal PEG length is context-dependent, relying on the specific antibody, payload, and target. The data presented here underscores the importance of empirical testing with a range of PEG spacer lengths to identify the optimal linker for each specific bioconjugate, thereby maximizing its therapeutic potential.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
Evaluating the Bystander Effect of PAB-Cleavable ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells, which is particularly crucial for treating heterogeneous tumors.[1][2] This guide provides a comprehensive comparison of the bystander effect mediated by ADCs featuring para-aminobenzyl carbamate (B1207046) (PAB)-cleavable linkers against other linker technologies. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for evaluating this phenomenon.
The Mechanism of Bystander Killing with PAB-Cleavable ADCs
ADCs with PAB-cleavable linkers, often in conjunction with a dipeptide like valine-citrulline (vc), are designed for enzymatic cleavage within the target cell.[][4] Upon internalization of the ADC into an antigen-positive (Ag+) tumor cell and trafficking to the lysosome, cathepsin B cleaves the dipeptide.[][4] This initiates a self-immolative cascade of the PAB spacer, leading to the release of the unmodified, potent cytotoxic payload.[] If this payload is membrane-permeable, it can diffuse out of the target cell and into neighboring antigen-negative (Ag-) cells, inducing their apoptosis and thus mediating the bystander effect.[2][5] Payloads such as monomethyl auristatin E (MMAE) and deruxtecan (B607063) (DXd) are known for their high membrane permeability and significant bystander killing capabilities.[1][6]
In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker-amino acid complex after lysosomal degradation of the antibody.[2][7] This complex is generally cell-impermeable, thus limiting the bystander effect.[2][8]
Comparative Analysis of Linker Technologies
The choice of linker and payload is paramount in determining the extent of the bystander effect. Here, we compare PAB-cleavable linkers with other common linker types.
| Linker Type | Mechanism of Cleavage | Payload Released | Bystander Effect Potential | Key Considerations |
| Valine-Citrulline-PAB (vc-PAB) | Enzymatic (Cathepsin B) in lysosome | Unmodified, often membrane-permeable (e.g., MMAE) | High | High plasma stability with efficient intracellular release. The bystander effect is dependent on payload permeability.[][5] |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody in lysosome | Payload with linker and amino acid remnant (charged) | Low to None | Increased stability in circulation, but the charged payload metabolite is largely unable to cross cell membranes, thus preventing bystander killing.[2][8][9] |
| Hydrazone (pH-sensitive) | Acid-labile, cleavage in acidic endosomes/lysosomes | Unmodified payload | Variable | Can be unstable in circulation, leading to premature payload release and potential off-target toxicity.[10] |
| Disulfide | Reduction in the intracellular environment (high glutathione) | Unmodified payload | Variable | Stability in circulation can be a concern. The bystander effect depends on payload properties.[7] |
| β-glucuronidase-cleavable | Enzymatic (β-glucuronidase) in lysosome and tumor microenvironment | Unmodified payload | High | Can offer tumor-selective payload release. The bystander effect is similar to vc-PAB when releasing the same payload.[5] |
Experimental Data: In Vitro Bystander Effect
The bystander effect can be quantitatively assessed using in vitro co-culture assays where antigen-positive and antigen-negative cells are grown together.
Table 1: Comparison of Bystander Killing Effect of Different ADCs
| ADC | Linker Type | Payload | Target | Antigen-Positive Cells (Ag+) | Antigen-Negative Cells (Ag-) | Bystander Killing of Ag- Cells | Reference |
| T-DXd (DS-8201a) | Cleavable (Enzymatic) | Deruxtecan (DXd) | HER2 | SK-BR-3 (HER2+++) | MCF7 (HER2-) | Significant | [11] |
| T-DM1 (Kadcyla®) | Non-cleavable (SMCC) | DM1 | HER2 | SK-BR-3 (HER2+++) | MCF7 (HER2-) | Minimal to None | [9][11] |
| Trastuzumab-vc-MMAE | Cleavable (vc-PAB) | MMAE | HER2 | N87 (HER2+++) | MCF7 (HER2-) | Significant | [7][12] |
| ABBV-221 | Cleavable (vc-PAB) | MMAE | EGFR | GBM PDX | Normal Astrocytes | Significant | [6] |
| Depatux-M | Non-cleavable | MMAF | EGFR | GBM PDX | Normal Astrocytes | Minimal | [6] |
Data synthesized from multiple sources indicating general findings.
Experimental Protocols
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method for evaluating the bystander effect.[1]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive N87 or SK-BR-3) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7).[1][7] The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[7][13]
-
Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[1] Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[1] An isotype control ADC should be included.
-
Data Acquisition: After a defined incubation period (e.g., 72-96 hours), assess the viability of the Ag- cell population using flow cytometry or high-content imaging to quantify the fluorescent cells.[7][14]
-
Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay helps to confirm that the bystander effect is mediated by a secreted, cell-permeable factor (the payload).[11][13]
Methodology:
-
Prepare Conditioned Medium: Treat a monoculture of Ag+ cells with the ADC for a specific duration (e.g., 48-72 hours).
-
Collect and Transfer: Collect the culture supernatant (conditioned medium), which now contains the payload released from the Ag+ cells.
-
Treat Ag- Cells: Add the conditioned medium to a monoculture of Ag- cells.
-
Assess Viability: After an appropriate incubation period, measure the viability of the Ag- cells.
-
Analysis: A significant reduction in the viability of Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms the bystander effect is mediated by a soluble factor.[11]
Visualizing the Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Complexity: A Comparative Guide to Mass Spectrometry Analysis of Antibody-Drug Conjugate Conjugation
For researchers, scientists, and drug development professionals at the forefront of creating next-generation cancer therapies, the precise characterization of antibody-drug conjugates (ADCs) is paramount. The covalent attachment of a potent cytotoxic drug to a monoclonal antibody (mAb) creates a complex heterogeneous mixture. Mass spectrometry (MS) has emerged as an indispensable tool for unraveling this complexity, providing critical insights into drug-to-antibody ratio (DAR), conjugation sites, and overall structural integrity. This guide offers an objective comparison of the primary MS-based methodologies for ADC analysis, complete with experimental data and detailed protocols to aid in selecting the most appropriate strategy for your research needs.
The therapeutic efficacy and safety of an ADC are directly influenced by the number of cytotoxic drugs attached to the antibody and the location of these conjugation sites.[1] Incomplete conjugation or degradation can lead to the presence of unconjugated drug-linker or related impurities, making detailed structural characterization a critical quality attribute (CQA).[2] This guide will delve into the three principal mass spectrometry workflows for ADC analysis: Intact Mass Analysis (Top-Down), Subunit Analysis (Middle-Up/Down), and Peptide Mapping (Bottom-Up).
At a Glance: Comparing the Core Methodologies
Each approach offers a unique perspective on the ADC molecule, with distinct advantages and limitations in terms of the level of detail, sample preparation complexity, and data analysis requirements.
| Feature | Intact Mass Analysis (Top-Down) | Subunit Analysis (Middle-Up/Down) | Peptide Mapping (Bottom-Up) |
| Primary Application | Average DAR, Drug Load Distribution, Glycoform Profiling | DAR, Drug Load on Subunits, Gross Localization | Precise Conjugation Site Identification & Occupancy |
| Molecular Weight | ~150 kDa | ~25-50 kDa | ~0.5-5 kDa |
| Sample Preparation | Minimal (e.g., deglycosylation, buffer exchange) | Moderate (e.g., enzymatic digestion, reduction) | Extensive (denaturation, reduction, alkylation, digestion) |
| Throughput | High | Moderate | Low |
| Data Complexity | Moderate | Moderate to High | High |
| Key Advantage | Global overview of heterogeneity | Balanced detail and throughput | Highest resolution of conjugation sites |
| Key Limitation | No site-specific information | Indirect site localization | Potential for incomplete digestion and peptide loss |
In-Depth Analysis of MS Methodologies
Intact Mass Analysis: The Global Snapshot
Intact mass analysis provides a holistic view of the ADC, revealing the distribution of different drug-loaded species and the average DAR.[3] This "top-down" approach is crucial for assessing the overall heterogeneity of the ADC product.[4] Typically performed under native or denaturing conditions, it is often coupled with size-exclusion chromatography (SEC) or reversed-phase liquid chromatography (RP-LC).[5][6]
Native MS, in particular, has gained prominence as it can preserve the non-covalent interactions within the ADC, which is especially important for cysteine-linked conjugates.[7] This technique often results in lower charge states, requiring mass analyzers with an extended mass-to-charge (m/z) range.[6]
Experimental Workflow: Intact Mass Analysis
Representative Experimental Protocol: Intact Mass Analysis of Trastuzumab Emtansine (T-DM1)
-
Sample Preparation : For glycosylated analysis, the ADC sample is diluted. For deglycosylated analysis, the sample is treated with PNGase F according to the manufacturer's protocol.[4]
-
Liquid Chromatography : An Agilent 1290 Infinity LC system with an AdvanceBio Peptide Mapping column can be utilized.[8] A typical mobile phase A is 0.1% formic acid in water, and mobile phase B is 0.1% formic acid in acetonitrile. A gradient is run over a specified time at an optimized flow rate.[8]
-
Mass Spectrometry : Analysis is performed on a high-resolution mass spectrometer such as a Q-TOF or Orbitrap system.[5][9] For native analysis, a non-denaturing buffer like ammonium (B1175870) acetate (B1210297) is used.[6]
-
Data Processing : The resulting mass spectra, which contain a distribution of charge states, are deconvoluted to determine the neutral mass of the different ADC species. The average DAR is calculated from the relative abundance of each species.[4]
Subunit Analysis: A Balanced Approach
The "middle-up" or "middle-down" approach offers a compromise between the global overview of intact mass analysis and the granular detail of peptide mapping.[10] This method involves enzymatically cleaving the ADC into large subunits, such as the light chain (LC), heavy chain (HC), or F(ab')2 and Fc/2 fragments, typically using enzymes like IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes).[11][12] These subunits, ranging from approximately 25 to 50 kDa, are then analyzed by LC-MS.[10]
This approach simplifies the complex mass spectra of intact ADCs, facilitating more accurate mass measurements and providing information on the distribution of the payload across the different subunits.[13]
Experimental Workflow: Middle-Up/Down Analysis
References
- 1. lcms.cz [lcms.cz]
- 2. EP3423831B1 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sciex.com [sciex.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Pharmacokinetic Profiles of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and pharmacokinetic (PK) profile. The choice of linker technology dictates the ADC's half-life, clearance, and the mechanism of payload release, ultimately impacting its therapeutic index. This guide provides an objective comparison of the PK profiles of different ADC linkers, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of an ADC are largely governed by the antibody component, but the linker and conjugated payload can significantly alter its behavior in vivo. The stability of the linker in circulation is a key determinant of the ADC's PK profile and its associated toxicity. The following tables summarize key pharmacokinetic parameters for approved ADCs with different linker types.
Table 1: Pharmacokinetic Parameters of Approved ADCs with Cleavable Linkers
| ADC Name | Linker Type | Payload | Indication | Clearance (CL) | Half-life (t½) | Volume of Distribution (Vd) |
| Sacituzumab govitecan-hziy | CL2A (Acid-cleavable) | SN-38 | Breast Cancer | 0.13 L/h[1] | 23.4 hours[1] | 3.6 L[1] |
| Loncastuximab tesirine-lpyl | Valine-Alanine (Enzyme-cleavable) | SG3199 | B-cell Lymphoma | 0.275 L/day (steady-state)[2] | 7.06-12.5 days (steady-state)[2] | 7.11 L[2] |
| Trastuzumab deruxtecan | GGFG peptide (Enzyme-cleavable) | DXd | Breast Cancer | ~0.4 L/day | ~5.7 days | ~3 L |
Table 2: Pharmacokinetic Parameters of an Approved ADC with a Non-Cleavable Linker
| ADC Name | Linker Type | Payload | Indication | Clearance (CL) | Half-life (t½) | Volume of Distribution (Vd) |
| Ado-trastuzumab emtansine (T-DM1) | SMCC (Thioether) | DM1 | Breast Cancer | ~0.7 L/day | ~4 days | ~3 L |
Note: The data presented is compiled from various clinical studies and may not be directly comparable due to differences in patient populations, dosing regimens, and analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC pharmacokinetics. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic Study in a Xenograft Mouse Model
This protocol outlines a typical procedure for evaluating the pharmacokinetics of an ADC in tumor-bearing mice.
a. Animal Model:
-
Female athymic nude mice (6-8 weeks old) are implanted subcutaneously with a human cancer cell line relevant to the ADC's target. For example, for a HER2-targeting ADC, NCI-N87 cells can be used.[3]
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
b. ADC Administration:
-
The ADC is administered as a single intravenous (IV) injection via the tail vein. The dose will depend on the ADC's potency and the study's objectives (e.g., 10 mg/kg).[3]
c. Sample Collection:
-
Blood samples (approximately 50-100 µL) are collected at various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168, and 336 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
-
At the terminal time point, tumors and other tissues of interest (e.g., liver, spleen, kidneys) can be collected for biodistribution studies.
d. Sample Analysis:
-
The concentrations of total antibody, conjugated ADC, and free payload in plasma and tissue homogenates are quantified using validated analytical methods such as ELISA and LC-MS/MS.
Quantification of Total Antibody and Conjugated ADC by Sandwich ELISA
This protocol describes a sandwich ELISA for the quantification of total antibody and conjugated ADC in plasma samples.
a. Reagents and Materials:
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Sample Diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
-
Capture Antibody (specific to the ADC's antibody component)
-
Detection Antibody (e.g., anti-human IgG-HRP conjugate)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
96-well microplates
b. Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample and Standard Incubation: Prepare a standard curve of the ADC in Sample Diluent. Dilute the plasma samples in Sample Diluent. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Dilute the HRP-conjugated detection antibody in Sample Diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the ADC in the samples by interpolating from the standard curve.
Determination of Drug-to-Antibody Ratio (DAR) and Free Payload by LC-MS/MS
This protocol provides a general workflow for the analysis of DAR and free payload in plasma samples.
a. Sample Preparation for DAR Analysis:
-
Immunoaffinity Capture: The ADC is first captured from the plasma using beads coated with an anti-human IgG antibody.
-
Elution: The captured ADC is eluted from the beads.
-
Deglycosylation (Optional): The ADC can be treated with an enzyme like PNGase F to remove N-linked glycans, which simplifies the mass spectrum.
-
Reduction (for Cysteine-linked ADCs): For ADCs conjugated to cysteine residues, the interchain disulfide bonds are reduced to separate the light and heavy chains.
b. Sample Preparation for Free Payload Analysis:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate the proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the free payload is collected for analysis.
c. LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is used.
-
Chromatography: The prepared samples are separated using a reversed-phase or size-exclusion column.
-
Mass Spectrometry: The mass spectrometer is operated in a mode that allows for the detection and quantification of the different drug-loaded antibody species (for DAR analysis) or the free payload.
-
Data Analysis: The DAR is calculated from the relative abundance of the different drug-loaded species in the mass spectrum. The concentration of the free payload is determined by comparing its signal to a standard curve.[4][5]
Mandatory Visualization
The following diagrams illustrate key concepts in ADC pharmacokinetics and linker technology.
Caption: Experimental workflow for a typical ADC pharmacokinetic study.
Caption: Intracellular processing and payload release of ADCs with different linkers.
References
- 1. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics [askgileadmedical.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Rationale for Choosing a Cleavable Linker for Specific Cancer Types: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a cornerstone in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of cleavable linkers, their performance across various cancer types, and the underlying rationale for their use, supported by experimental data.
The Critical Role of Cleavable Linkers in ADCs
Cleavable linkers are engineered to remain stable in the systemic circulation and to release their potent cytotoxic payload under specific physiological conditions characteristic of the tumor microenvironment or the intracellular compartments of cancer cells. This targeted drug release is fundamental to maximizing the therapeutic efficacy of the ADC on tumor cells while minimizing collateral damage to healthy tissues. A key advantage of cleavable linkers is their ability to mediate the "bystander effect," where the released, membrane-permeable payload can diffuse into adjacent, antigen-negative tumor cells, a particularly crucial mechanism for treating heterogeneous tumors.
Cleavable linkers are primarily categorized into three classes based on their mechanism of cleavage:
-
Protease-sensitive linkers: These incorporate specific peptide sequences, such as the widely used valine-citrulline (Val-Cit) dipeptide, which are substrates for lysosomal proteases like cathepsin B that are overexpressed in many tumor cells.
-
pH-sensitive linkers: These linkers, often containing a hydrazone bond, are designed to be stable at the neutral pH of blood but undergo hydrolysis in the acidic environment of endosomes and lysosomes.
-
Glutathione-sensitive linkers: These employ disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.
Head-to-Head Comparison: Performance of Cleavable Linkers
The choice of a cleavable linker profoundly influences the stability, potency, and overall therapeutic index of an ADC. The following tables provide a summary of quantitative data from comparative studies, offering insights into the performance of different linker technologies across various cancer models.
In Vitro Potency: A Tale of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of the in vitro potency of an ADC. Lower IC50 values are indicative of higher potency. It is important to note that direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers in Breast Cancer Models
| Linker Type | Payload | Target | Cell Line | IC50 (ng/mL) |
| Valine-Citrulline | MMAE | HER2 | SK-BR-3 | <10 |
| Valine-Citrulline | MMAF | HER2 | KPL-4 | ~5 |
| Glutamic acid-valine-citrulline | MMAF | HER2 | KPL-4 | ~5 |
| Non-cleavable | MMAF | HER2 | KPL-4 | >100 |
| Val-Cit | MMAE | FRα | IGROV-1 | Not specified, but led to 100% complete response in xenografts |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers in Lung Cancer Models
| Linker Type | Payload | Target | Cell Line | IC50 (nM) |
| GGFG | DXd | HER2 | Capan-1 (weak positive) | Effective |
| Non-cleavable | DM1 | HER2 | Capan-1 (weak positive) | Ineffective |
Table 3: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers in Hematological Malignancy Models
| Linker Type | Payload | Target | Cell Line | IC50 (ng/mL) |
| Val-Cit | MMAE | CD30 | Karpas 299 (Anaplastic Large Cell Lymphoma) | <10 |
| Val-Cit | MMAE | CD30 | L540 (Hodgkin's Lymphoma) | <10 |
Ensuring Stability in Circulation
The stability of the linker in plasma is a critical determinant of an ADC's safety profile. Premature payload release can lead to systemic toxicity.
Table 4: Comparative Plasma Stability of ADCs with Different Cleavable Linkers
| Linker Type | ADC | Species | Stability Metric |
| Valine-Citrulline | cAC10-vcMMAE | Mouse | Half-life of ~144 hours (6.0 days) |
| Valine-Citrulline | cAC10-vcMMAE | Cynomolgus Monkey | Apparent half-life of ~230 hours (9.6 days) |
| Glutamic acid-valine-citrulline | anti-HER2-MMAF | Mouse | Almost no linker cleavage after 14-day incubation |
| Serine-valine-citrulline | anti-HER2-MMAF | Mouse | Lost ~70% of conjugated payload after 14-day incubation |
| Valine-Citrulline | anti-HER2-MMAF | Mouse | Lost >95% of conjugated payload after 14-day incubation |
In Vivo Efficacy: The Ultimate Test
The anti-tumor activity of an ADC in preclinical xenograft models is a key indicator of its potential clinical utility.
Table 5: Comparative In Vivo Efficacy of ADCs with Different Cleavable Linkers
| Cancer Type | Linker Type | Payload | Target | Xenograft Model | Outcome |
| Breast Cancer | Glutamic acid-valine-citrulline | MMAF | HER2 | KPL-4 | Greater antitumor efficacy compared to the Val-Cit linker |
| Breast Cancer | Valine-Citrulline | MMAF | HER2 | KPL-4 | Less effective than the EVCit linker |
| Gastric Cancer | Exo-EVC-Exatecan | Exatecan | HER2 | NCI-N87 | Similar tumor inhibition to T-DXd |
| Ovarian Cancer | Val-Cit | MMAE | FRα | IGROV-1 | 100% complete responses at a 3 mg/kg single dose |
Tailoring Linker Choice to Cancer Biology
The optimal cleavable linker strategy is highly dependent on the specific biological context of the cancer being targeted.
Solid Tumors: Embracing Heterogeneity
In solid tumors, such as breast and lung cancer, the expression of the target antigen can be highly heterogeneous. This makes the bystander effect, mediated by cleavable linkers and membrane-permeable payloads, a particularly attractive feature. By killing adjacent antigen-negative cells, these ADCs can achieve a more comprehensive anti-tumor response. Furthermore, the acidic and protease-rich tumor microenvironment of many solid tumors provides an ideal setting for the selective cleavage of pH- and protease-sensitive linkers.
Hematological Malignancies: A Balancing Act
While some hematological malignancies exhibit more homogeneous antigen expression, the bystander effect can still be advantageous for eradicating any remaining low-expressing malignant cells. Given the systemic nature of these diseases, ensuring the high plasma stability of the ADC is of paramount importance to minimize off-target toxicities. The design of the cleavable linker is therefore a critical factor in achieving the right balance between stability in circulation and efficient payload release within the target cells.
Essential Experimental Protocols for Linker Evaluation
Rigorous and standardized experimental protocols are crucial for the accurate assessment and comparison of ADCs featuring different linker technologies.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay is fundamental for determining the in vitro potency (IC50) of an ADC.
-
Objective: To measure the concentration of ADC required to inhibit the growth of a cancer cell line by 50%.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
A serial dilution of the ADC is prepared and added to the cells.
-
After a defined incubation period (typically 72-96 hours), a reagent such as MTT or CellTiter-Glo® is added to assess cell viability.
-
The signal, which correlates with the number of viable cells, is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Bystander Killing Assay
This assay is designed to quantify the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
-
Objective: To measure the extent of the bystander effect.
-
Methodology:
-
Antigen-positive and antigen-negative cell lines are differentially labeled with fluorescent dyes (e.g., green and red).
-
The two cell populations are co-cultured, and then treated with the ADC.
-
After incubation, cell viability is assessed for each population separately using flow cytometry or high-content imaging.
-
The percentage of dead antigen-negative cells is quantified to determine the magnitude of the bystander effect.
-
In Vivo Plasma Stability Assessment
This assay evaluates the stability of the ADC in circulation.
-
Objective: To determine the pharmacokinetic profile and linker stability of the ADC in vivo.
-
Methodology:
-
The ADC is administered to an animal model (e.g., mouse or rat).
-
Blood samples are collected at various time points.
-
The concentration of the intact ADC (antibody conjugated to the payload) in the plasma is quantified using methods such as ELISA or LC-MS/MS.
-
The data is used to calculate the half-life of the ADC in circulation.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Payload-Induced Cell Death Pathways
The cytotoxic payloads released from cleavable linkers trigger cell death by interfering with essential cellular processes. For example, Monomethyl Auristatin E (MMAE) disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, while doxorubicin (B1662922) intercalates into DNA and inhibits topoisomerase II, causing DNA damage and subsequent apoptosis.
Caption: Mechanism of action for an ADC with an MMAE payload.
A Typical Experimental Workflow for ADC Evaluation
The preclinical evaluation of an ADC is a multi-step process designed to comprehensively assess its potential as a therapeutic agent.
Caption: Experimental workflow for preclinical ADC evaluation.
Future Perspectives
The choice of a cleavable linker is a nuanced and critical decision in the development of ADCs. The selection between protease-sensitive, pH-sensitive, and glutathione-sensitive linkers is guided by the specific biological context of the target cancer. The bystander effect, enabled by cleavable linkers, remains a significant advantage, particularly for the treatment of heterogeneous solid tumors. A comprehensive preclinical evaluation pipeline, encompassing in vitro and in vivo studies, is essential for identifying the most promising ADC candidates for clinical development. As our understanding of tumor biology deepens, the development of novel and more sophisticated cleavable linker technologies will undoubtedly continue to enhance the therapeutic potential of ADCs in the fight against cancer.
Safety Operating Guide
Proper Disposal of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3, a bifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The key hazardous component of this molecule is the azide (B81097) (N3) group, which requires specific deactivation steps before disposal.
Pre-Disposal Considerations and Safety Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling and disposal steps involving the azide-containing compound should be performed in a well-ventilated fume hood.
Key Hazards:
-
Organic Azide: The azide moiety is potentially explosive and can form highly toxic and explosive compounds.[1][2] It is sensitive to heat, light, friction, and pressure.[1]
-
Acids and Metals: Avoid contact with acids, which can form highly toxic and explosive hydrazoic acid.[1][2] Contact with metals can form shock-sensitive metal azides.[1][2] Do not use metal spatulas or equipment.[1][3]
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (B109758) and chloroform (B151607) with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1]
Summary of Waste Components and Disposal Strategy
The disposal of this compound involves the chemical deactivation of the hazardous azide group, followed by the disposal of the resulting non-hazardous organic waste.
| Component | Hazard Classification | Primary Disposal Consideration |
| Azide (N3) Group | Potentially Explosive, Acutely Toxic | Chemical deactivation to a stable amine is mandatory before disposal.[1][4] |
| PEG8 (Polyethylene Glycol) | Non-Hazardous, Biodegradable | Dispose of through a licensed chemical waste contractor; avoid wastewater systems.[5][6] |
| MMT (Monomethoxytrityl) Group | Organic Chemical Waste | Dispose of as part of the organic solvent waste stream. |
| PAB-oxydiacetamide Linker | General Organic Chemical Waste | Treat as standard organic chemical waste. |
Experimental Protocol: Deactivation of the Azide Group
The recommended method for deactivating the organic azide in this compound is through a Staudinger reaction, which reduces the azide to a stable amine using triphenylphosphine (B44618) (PPh3).
Materials:
-
Waste solution containing this compound
-
Triphenylphosphine (PPh3)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
Ice bath
-
Stir plate and stir bar
-
Appropriately labeled hazardous waste container for organic waste
Procedure:
-
Preparation: In a fume hood, place the flask containing the waste solution of this compound in an ice bath and begin stirring.
-
Reagent Preparation: In a separate flask, dissolve 1.1 molar equivalents of triphenylphosphine in a minimal amount of anhydrous THF or diethyl ether.
-
Reaction: Slowly add the triphenylphosphine solution to the stirring, cooled azide waste solution.
-
Observation: Effervescence (release of nitrogen gas) should be observed. Continue stirring until the gas evolution ceases.
-
Completion: Allow the reaction mixture to warm to room temperature and continue to stir for an additional hour to ensure the reaction is complete.
-
Disposal: The resulting solution, now containing the stable iminophosphorane or hydrolyzed amine, can be collected in a designated, clearly labeled container for non-hazardous organic waste.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Lys(MMT)-PAB-oxydiacetamide-PEG8-N3
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals handling Lys(MMT)-PAB-oxydiacetamide-PEG8-N3. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, which is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the safety recommendations are derived from the known hazards of its constituent functional groups: an organic azide (B81097), a PEGylated linker, a p-aminobenzyl (PAB) group, and a monomethoxytrityl (MMT) protecting group.
Personal Protective Equipment (PPE)
Due to the presence of a potentially hazardous azide group, stringent personal protective measures are required. The primary concerns are the potential for explosion, toxicity, and skin or eye irritation.[1][2][3][4][5]
Required PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[5] For handling larger quantities or in case of high toxicity, consider a silver shield underlayer.[6] | Protects against skin contact and absorption. The azide functional group has a toxicity similar to cyanide.[2] |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing or explosion.[7][8] | Protects eyes from splashes of the chemical or solvents. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[7] Consider a disposable gown for added protection during procedures with a higher risk of contamination.[5] | Protects skin and clothing from spills. Flame-resistant material is crucial due to the potential explosive nature of azides. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3][9] If there is a risk of generating dust or aerosols, a respirator (e.g., N95 or higher) may be necessary.[4][8] | Minimizes inhalation exposure. A fume hood is the primary engineering control. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills. |
Experimental Protocols: Handling and Storage
Safe handling practices are paramount to mitigate the risks associated with this compound. The azide group, in particular, requires careful attention to avoid conditions that could lead to decomposition or explosion.[1][2]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and free of incompatible materials, especially acids and heavy metals.[1][9] Line the work surface with absorbent paper.
-
Weighing and Transfer: Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats.[1][3][6] Metal spatulas can form shock-sensitive metal azides.[1]
-
Solvent Selection: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form highly unstable compounds.[1][2]
-
Temperature Control: Perform reactions at the lowest feasible temperature. Avoid excessive heating, as organic azides can decompose explosively.[2]
-
Avoiding Shock and Friction: Do not grind the solid material.[6] If using glassware with ground glass joints, ensure they are well-lubricated to prevent friction.[6]
-
Deprotection of MMT Group: The Methoxytrityl (MMT) group is acid-labile and is typically removed using weak acidic conditions, such as dilute trifluoroacetic acid (TFA) in a suitable solvent.[10][11][12] This deprotection step should be performed with caution, as mixing azides with acids can generate highly toxic and explosive hydrazoic acid.[1] The reaction should be carried out in a well-ventilated fume hood.
-
Post-Handling Decontamination: Clean the work area and any equipment used with a suitable solvent, followed by a final wipe-down with 70% ethanol.[9]
Storage:
-
Store separately from acids, metals, and oxidizing agents.[9]
-
The recommended storage temperature is often -20°C or -80°C to maintain stability.[15]
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent accidental formation of explosive compounds in the waste stream.[1][6]
Step-by-Step Disposal Procedure:
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[1][2] This container should be specifically marked as "Azide Waste."[2]
-
Aqueous Waste: Do not dispose of azide-containing solutions down the drain.[6][9] This can lead to the formation of explosive lead or copper azides in the plumbing.[6] Collect all aqueous waste in a designated, labeled container.
-
Quenching (Deactivation) of Azide: For larger quantities of waste, consider quenching the azide to a more stable amine derivative before disposal.[1] A common method involves reaction with a reducing agent like triphenylphosphine (B44618) (Staudinger reaction). This procedure should only be performed by trained personnel in a controlled laboratory setting.
-
Final Disposal: All azide-containing waste must be disposed of through your institution's hazardous waste management program.[1][6]
Visualization of Safety Protocols
The following diagrams illustrate the key workflows for personal protective equipment selection and the safe handling and disposal of this compound.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Caption: Step-by-step workflow for safe handling and disposal.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. uvic.ca [uvic.ca]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. biotage.com [biotage.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound I CAS#: 1224601-12-0 I antibody-drug conjugates (ADCs) I InvivoChem [invivochem.com]
- 14. This compound | AxisPharm [axispharm.com]
- 15. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
